Product packaging for Fluroxypyr(Cat. No.:CAS No. 69377-81-7)

Fluroxypyr

Cat. No.: B1673483
CAS No.: 69377-81-7
M. Wt: 255.03 g/mol
InChI Key: MEFQWPUMEMWTJP-UHFFFAOYSA-N
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Description

Fluroxypyr, with the CAS Number 69377-81-7 and the IUPAC name [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, is a selective systemic herbicide belonging to the pyridine family . It is commonly formulated as its 1-methylheptyl ester (this compound-MHE) and is primarily used in agricultural research for the post-emergence control of a wide range of economically important annual and perennial broadleaved weeds, as well as woody brush . Its applications in research settings include studies involving cereals, corn, orchards, vineyards, and non-crop areas . The primary mechanism of action of this compound is that of a synthetic auxin, mimicking natural plant growth hormones . Upon foliar uptake, it induces an auxin-type response, leading to uncontrolled growth and eventual plant death . This makes it a valuable tool for researchers studying plant physiology, weed resistance mechanisms, and the effects of auxin-type herbicides on various plant species. Studies have explored its effects on specific crops like foxtail millet, examining growth parameters, photosynthetic characteristics, and oxidative stress responses . From a chemical perspective, this compound is a white crystalline solid with a melting point of 232-233 °C . It has a water solubility of 91 mg/L at 20°C and a low octanol-water partition coefficient (Log P of 0.04), indicating a low potential for bioaccumulation . Research into its environmental impact shows that its effects on soil microbial communities and enzymatic activities are dose- and time-dependent, offering avenues for ecotoxicological studies . Please note : This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets (SDS) must be consulted prior to handling. Safety statements indicate that it may cause organ damage through prolonged or repeated exposure and is harmful to aquatic life .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2FN2O3 B1673483 Fluroxypyr CAS No. 69377-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid
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InChI

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)
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InChI Key

MEFQWPUMEMWTJP-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F
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Molecular Formula

C7H5Cl2FN2O3
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DSSTOX Substance ID

DTXSID2034627
Record name Fluroxypyr
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Molecular Weight

255.03 g/mol
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Physical Description

White solid; [Merck Index]
Record name Fluroxypyr
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Solubility

Water solubility = 0.091 g/L at 20 °C, In acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/L, 20 °C), In water at 20 °C, 5700 mg/L (pH 5.0), 7300 mg/L (pH 9.2)
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Density

1.09 at 24 °C
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Vapor Pressure

0.00000094 [mmHg], Vapor pressure = 9.42X10-7 mm Hg at 25 °C, 3.75X10-7 mm Hg at 25 °C
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Color/Form

White crystalline solid

CAS No.

69377-81-7
Record name Fluroxypyr
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Record name Fluroxypyr
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Record name Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]
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Melting Point

232 °C, Stable in acidic media. Fluroxypyr is acidic, and reacts with alkalis to form salts. DT50 /half-life/ in water 185 days (pH 9, 20 °C). Stable at temperatures up to melting point. Stable in visible light.
Record name Fluroxypyr
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Foundational & Exploratory

Fluroxypyr's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds. Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This guide provides a detailed technical overview of the molecular and physiological mechanisms underlying this compound's action in susceptible plants. It covers the perception of the herbicide by the cellular machinery, the subsequent signaling cascade leading to unregulated gene expression, and the eventual physiological disarray culminating in plant death. Furthermore, this document outlines key experimental protocols for studying this mechanism and presents quantitative data on this compound's efficacy and metabolic fate.

Introduction: The Auxin Mimicry Hypothesis

This compound is a member of the pyridine class of herbicides and elicits an auxin-type response in susceptible plant species.[1] Natural auxins, with IAA being the most abundant, are crucial phytohormones that regulate a vast array of developmental processes, including cell division, elongation, and differentiation.[2] Synthetic auxins like this compound disrupt these processes by causing an "overdose" of auxin signaling, leading to uncontrolled and disorganized growth that the plant cannot sustain.[3][4]

This compound enters the plant primarily through foliar uptake and is translocated to meristematic tissues, where it accumulates.[5] The biologically active form of the herbicide is this compound acid, which is rapidly formed from the applied this compound-meptyl ester.

The Core Molecular Mechanism: A Hijacked Signaling Pathway

The central mechanism of this compound action involves its interaction with the plant's native auxin signaling pathway. This pathway is elegantly regulated by a negative feedback loop involving transcriptional repressors and a ubiquitin-mediated protein degradation system. This compound effectively hijacks this system, leading to the constitutive activation of auxin-responsive genes.

Perception by the TIR1/AFB Co-Receptor Complex

The primary molecular target of this compound is the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This compound, much like natural auxin, acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the degron motif within domain II of the Aux/IAA repressor.

Quantitative binding assays have shown that this compound binds effectively to TIR1 and AFB5, with dissociation rates similar to that of natural IAA, indicating a strong interaction with the receptor complex.

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The formation of the stable TIR1/AFB-fluroxypyr-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This polyubiquitinated Aux/IAA protein is then recognized and rapidly degraded by the 26S proteasome.

Derepression of Auxin Response Factors (ARFs) and Uncontrolled Gene Expression

In the absence of auxin or a synthetic mimic, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs.

The this compound-induced degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a wide array of downstream genes. These genes are involved in processes such as cell wall loosening, cell division, and ethylene biosynthesis. The sustained and uncontrolled expression of these genes leads to the characteristic symptoms of synthetic auxin herbicide phytotoxicity, including epinasty, stem twisting, and ultimately, plant death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound's mechanism of action and a general workflow for investigating herbicide resistance.

Fluroxypyr_Mechanism_of_Action cluster_Cell Plant Cell cluster_Degradation Degradation Pathway This compound This compound TIR1_AFB TIR1/AFB (F-box Protein) This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms ternary complex with SCF_Complex SCF Complex (E3 Ubiquitin Ligase) TIR1_AFB->SCF_Complex Part of ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Responsive Genes ARF->AuxRE Binds to Uncontrolled_Growth Uncontrolled Growth & Plant Death ARF->Uncontrolled_Growth Leads to SCF_Complex->Aux_IAA Ubiquitinates AuxRE->Uncontrolled_Growth Transcription leads to

Caption: this compound's molecular mechanism of action in a susceptible plant cell.

Herbicide_Resistance_Workflow cluster_Whole_Plant Whole Plant Level cluster_Molecular Molecular Level cluster_Biochemical Biochemical Level Dose_Response Dose-Response Assay (e.g., GR50/LD50) RNA_Seq RNA-Seq Analysis (Differential Gene Expression) Dose_Response->RNA_Seq Metabolomics Metabolite Profiling (LC-MS/MS) Dose_Response->Metabolomics Target_Site_Sequencing Target-Site Sequencing (TIR1/AFB, Aux/IAA) Dose_Response->Target_Site_Sequencing Physiological_Assay Physiological & Biochemical Assays Physiological_Assay->RNA_Seq Enzyme_Assays Enzyme Assays (e.g., P450 activity) RNA_Seq->Enzyme_Assays Metabolomics->Enzyme_Assays Binding_Assays In Vitro Binding Assays (e.g., Pull-down) Target_Site_Sequencing->Binding_Assays

Caption: A generalized experimental workflow for investigating herbicide resistance.

Quantitative Data on this compound Efficacy

The efficacy of this compound varies depending on the weed species, its growth stage, and environmental conditions. The following tables summarize dose-response data for several common broadleaf weeds.

Table 1: this compound Dose-Response Data for Various Weed Species

Weed SpeciesCommon NameParameterValue (g a.i./ha)Reference
Kochia scoparia (Resistant)KochiaLD50720
Kochia scoparia (Susceptible)KochiaLD5020
Kochia scoparia (Resistant)KochiaGR50124
Kochia scoparia (Susceptible)KochiaGR5031
Stellaria mediaCommon Chickweed-Effective control
Galium aparineCleavers-Effective control
Amaranthus retroflexusRedroot Pigweed-Intermediate to good control with tank mixes
Portulaca oleraceaCommon Purslane-Effective control
Chenopodium albumCommon LambsquartersED50Increased with higher temperature and CO2

Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the population. GR50 (Growth Reduction, 50%) refers to the dose required to reduce plant growth by 50%.

Mechanisms of Resistance

Resistance to this compound in weed populations can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR involves mutations in the genes encoding the TIR1/AFB or Aux/IAA proteins, which reduce the binding affinity of this compound to its target site. For example, a mutation in the KsIAA16 gene has been identified in a dicamba-resistant Kochia scoparia population that also confers cross-resistance to this compound.

Non-Target-Site Resistance (NTSR)

NTSR is more common and involves mechanisms that reduce the amount of active herbicide reaching the target site. The most well-documented NTSR mechanism for this compound is enhanced metabolic detoxification.

Resistant plants can metabolize this compound more rapidly than susceptible plants, converting it into non-phytotoxic compounds. This enhanced metabolism is often mediated by several enzyme families:

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in phase I metabolism of herbicides, often through hydroxylation reactions.

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide or its metabolites, increasing their water solubility and facilitating sequestration.

  • UDP-glucosyltransferases (UGTs): These enzymes conjugate glucose to the herbicide or its metabolites, further increasing their polarity and detoxification.

Studies on this compound-resistant Bassia scoparia have shown an increased expression of genes encoding P450s, GSTs, and UGTs. Metabolic profiling of this resistant population revealed a faster conversion of this compound acid to several unknown polar metabolites.

Table 2: Enzymes Implicated in this compound Metabolic Resistance

Enzyme FamilyFunctionEvidence
Cytochrome P450s (CYPs)Oxidation, hydroxylationIncreased transcript expression in resistant Bassia scoparia
Glutathione S-Transferases (GSTs)Glutathione conjugationIncreased transcript expression in resistant Bassia scoparia
UDP-glucosyltransferases (UGTs)GlucoconjugationIncreased transcript expression in resistant Bassia scoparia

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro TIR1/AFB-Aux/IAA Pull-Down Assay

This assay is used to determine if this compound can mediate the interaction between the TIR1/AFB receptor and an Aux/IAA repressor in vitro.

Materials:

  • Glutathione-Sepharose beads

  • Purified GST-tagged Aux/IAA protein (e.g., GST-IAA7)

  • Cell lysate containing myc-tagged TIR1/AFB protein (e.g., from transiently transfected N. benthamiana or a stable Arabidopsis line)

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

  • Wash buffer (Pull-down buffer with 300 mM NaCl)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • This compound and IAA stock solutions (in DMSO)

  • Anti-myc antibody

  • Anti-GST antibody

Protocol:

  • Immobilize Bait Protein: Incubate purified GST-Aux/IAA protein with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

  • Wash Beads: Wash the beads three times with wash buffer to remove unbound protein.

  • Prepare Prey Lysate: Prepare a cell lysate containing the myc-tagged TIR1/AFB protein.

  • Binding Reaction: Add the cell lysate to the beads and incubate with either DMSO (control), IAA, or this compound at various concentrations for 2-3 hours at 4°C.

  • Wash: Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-myc and anti-GST antibodies to detect the presence of the TIR1/AFB and Aux/IAA proteins, respectively. An increased amount of myc-TIR1/AFB pulled down in the presence of this compound compared to the control indicates that this compound mediates the interaction.

Cell-Free Protein Degradation Assay

This assay measures the degradation of an Aux/IAA protein in a plant cell extract in the presence of this compound.

Materials:

  • Plant cell extract (e.g., from Arabidopsis seedlings or tobacco BY-2 cells)

  • In vitro translated and 35S-methionine labeled Aux/IAA protein (e.g., 35S-IAA7)

  • ATP regenerating system (ATP, creatine phosphate, creatine kinase)

  • This compound and IAA stock solutions (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • SDS-PAGE sample buffer

Protocol:

  • Prepare Reactions: In a microcentrifuge tube, combine the plant cell extract, ATP regenerating system, and either DMSO, IAA, this compound, or this compound + MG132.

  • Initiate Degradation: Add the 35S-labeled Aux/IAA protein to each reaction tube and incubate at room temperature.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately add it to SDS-PAGE sample buffer to stop the reaction.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the remaining 35S-labeled Aux/IAA protein at each time point. A faster disappearance of the Aux/IAA protein band in the presence of this compound compared to the control indicates this compound-induced degradation. The inhibition of degradation by MG132 confirms the involvement of the proteasome.

Root Growth Inhibition Assay

This assay quantifies the effect of this compound on root elongation, a classic auxin response.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Agar plates containing half-strength Murashige and Skoog (MS) medium

  • This compound and IAA stock solutions (in DMSO)

  • Scanner or camera for imaging plates

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod.

  • Herbicide Treatment: After 4-5 days of growth, transfer the seedlings to new MS agar plates containing a range of this compound or IAA concentrations (and a DMSO control).

  • Growth Measurement: Place the plates vertically in the growth chamber and allow the roots to grow for another 3-5 days.

  • Data Acquisition and Analysis: Scan or photograph the plates and measure the length of the primary root for each seedling using image analysis software. Calculate the percent root growth inhibition relative to the control for each herbicide concentration. Dose-response curves can then be generated to determine the GR50 value.

RNA-Seq Analysis of Auxin-Responsive Genes

This method is used to identify and quantify changes in gene expression in response to this compound treatment on a genome-wide scale.

Protocol:

  • Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis seedlings) and treat them with a sub-lethal dose of this compound or a mock treatment (DMSO) for a specific duration (e.g., 1, 3, 6 hours).

  • RNA Extraction and Quality Control: Harvest the plant tissue, immediately freeze it in liquid nitrogen, and extract total RNA. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

    • Read Counting: Quantify the number of reads mapping to each gene.

    • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to this compound treatment compared to the control.

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by this compound.

Conclusion

This compound's efficacy as a broadleaf herbicide is rooted in its ability to mimic natural auxin and disrupt the tightly regulated auxin signaling pathway. By promoting the degradation of Aux/IAA transcriptional repressors, it unleashes a cascade of uncontrolled gene expression that ultimately proves fatal to susceptible plants. Understanding this intricate molecular mechanism is not only crucial for optimizing the use of this compound but also for developing strategies to manage the evolution of herbicide resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuances of this compound's action and to explore novel approaches in herbicide development and weed management.

References

Fluroxypyr: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr is a selective, systemic, post-emergence herbicide predominantly used for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Belonging to the pyridine carboxylic acid class of herbicides, it functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA). This guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and analytical methodologies for this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound, with the chemical name [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, is a white crystalline solid.[3] Its structure is characterized by a substituted pyridine ring linked to an acetic acid moiety through an ether bond.

Fluroxypyr_Structure cluster_pyridine Pyridine Ring N N C1 C N->C1 C2 C C1->C2 O O C1->O O C3 C C2->C3 Cl1 Cl1 C2->Cl1 Cl C4 C C3->C4 NH2 NH2 C3->NH2 NH₂ C5 C C4->C5 Cl2 Cl2 C4->Cl2 Cl C5->N F F C5->F F CH2 CH2 O->CH2 C=O C=O CH2->C=O C OH OH C=O->OH OH

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅Cl₂FN₂O₃[3]
Molecular Weight 255.03 g/mol [4]
Appearance White crystalline solid
Melting Point 232-233 °C
Water Solubility 91 mg/L (at 20 °C)
pKa 2.94
LogP (Octanol-Water Partition Coefficient) 0.044PubChem CID: 50465
Vapor Pressure 3.75 x 10⁻⁷ mm Hg (at 25 °C)PubChem CID: 50465

Mechanism of Action

This compound is a synthetic auxin herbicide. Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth. This ultimately results in the death of susceptible broadleaf weeds. The key steps in its mechanism of action are:

  • Absorption and Translocation: this compound is absorbed through the leaves and roots of the plant and is then translocated to the meristematic tissues (growing points).

  • Binding to Auxin Receptors: In the plant cells, this compound binds to auxin-binding proteins (receptors), initiating a hormonal response.

  • Disruption of Growth Processes: This binding leads to an overstimulation of auxin-regulated genes, causing abnormal cell division and elongation, epinasty (downward bending of leaves), and stem twisting.

  • Plant Death: The uncontrolled growth exhausts the plant's resources and disrupts vital physiological processes, leading to the eventual death of the weed.

Fluroxypyr_Mechanism cluster_plant Susceptible Plant Absorption This compound Absorption (Leaves and Roots) Translocation Translocation to Meristematic Tissues Absorption->Translocation Binding Binding to Auxin Receptors Translocation->Binding Gene_Expression Overstimulation of Auxin-Regulated Genes Binding->Gene_Expression Abnormal_Growth Abnormal Cell Division & Elongation Gene_Expression->Abnormal_Growth Symptoms Visual Symptoms (Epinasty, Twisting) Abnormal_Growth->Symptoms Death Plant Death Symptoms->Death

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and characterization of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity. The OECD Guideline 107 (Shake Flask Method) provides a standardized protocol for its determination.

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined.

Methodology:

  • Preparation of Solvents: n-Octanol and water are pre-saturated with each other by shaking a mixture of the two and allowing them to separate.

  • Test Solution Preparation: A stock solution of this compound is prepared in the pre-saturated solvent in which it is more soluble. The concentration should be low enough to not exceed the linear range of the analytical method.

  • Partitioning: A known volume of the test solution and the other pre-saturated solvent are combined in a suitable vessel. The mixture is then agitated at a constant temperature until equilibrium is achieved.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which has a carboxylic acid group, the pKa is important for understanding its behavior in different pH environments. Potentiometric titration is a common method for pKa determination.

Principle: A solution of the substance is titrated with a standard solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the substance is half-ionized.

Methodology:

  • Apparatus: A calibrated pH meter with a glass electrode and a burette are required.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution is typically kept constant using an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Analytical Methods for this compound Determination

Various analytical methods are employed for the quantification of this compound in different matrices such as soil, water, and plant tissues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its sensitivity and versatility.

  • Sample Preparation:

    • Soil: Extraction with an alkaline solution (e.g., 0.05 M NaOH in methanol) followed by liquid-liquid partitioning and cleanup using solid-phase extraction (SPE).

    • Water: Direct injection or pre-concentration using SPE.

    • Plant Tissue: Extraction with a suitable solvent (e.g., acetone or methanol), followed by cleanup steps to remove interfering substances.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with an acid modifier like acetic acid) is commonly used in a gradient or isocratic elution mode.

    • Detector: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 235 nm or 254 nm).

    • Flow Rate: Typically around 1.0 mL/min.

Gas Chromatography (GC)

GC is another powerful technique for this compound analysis, often requiring derivatization to increase its volatility.

  • Sample Preparation and Derivatization:

    • Extraction from the matrix is similar to that for HPLC.

    • The carboxylic acid group of this compound is typically esterified (e.g., with diazomethane or by reaction with an alcohol in the presence of an acid catalyst) to form a more volatile derivative.

  • GC Conditions (Example):

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-30 or DB-5).

    • Detector: Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of this compound.

    • Injector and Detector Temperatures: Optimized to ensure efficient volatilization and detection of the analyte.

    • Carrier Gas: Typically nitrogen or helium.

Analytical_Workflow Sample Sample (Soil, Water, Plant) Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-UV Analysis->HPLC Liquid Phase GC GC-ECD Analysis->GC Gas Phase (after derivatization) Data Data Acquisition & Quantification HPLC->Data GC->Data

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for the herbicide this compound. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of these fundamental aspects of this compound is crucial for its effective and safe use, as well as for the development of new and improved herbicidal technologies.

References

A Technical Guide to the Synthesis of Fluroxypyr and its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluroxypyr, a systemic herbicide widely used for the control of broad-leaf weeds, and its esters are synthesized through various chemical pathways. This guide provides an in-depth overview of the primary synthesis routes, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The commercial production of this compound and its esters typically originates from halogenated pyridine intermediates. Two main strategies have been developed, one starting from pentachloropyridine and another from 4-amino-3,5-dichloro-2,6-difluoropyridine.

Route 1: Synthesis from Pentachloropyridine

This pathway involves a multi-step process beginning with the fluorination of pentachloropyridine.[1]

  • Fluorination: Pentachloropyridine reacts with potassium fluoride in an aprotic dipolar solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.[1]

  • Ammonation: The resulting trifluoropyridine is then subjected to ammonation to introduce an amino group.[1]

  • Hydrolysis: Subsequent hydrolysis yields potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.[1]

  • Alkylation & Esterification: This intermediate can then be alkylated to form the methyl ester, which is further converted to other esters like this compound-meptyl (1-methylheptyl ester).[1] An alternative final step involves direct alkylation with methylheptyl chloroacetate.

A one-pot method has also been developed where the fluoridation and amination reactions of pentachloropyridine are carried out sequentially in the same reaction vessel, which can save on complex separation steps.

Route 2: Synthesis from 4-amino-3,5-dichloro-2,6-difluoropyridine

This alternative pathway begins with a different starting material and involves a condensation reaction.

  • Condensation: 4-amino-3,5-dichloro-2,6-difluoropyridine is dissolved in a solvent and reacts with a glycolate (e.g., ethyl glycolate) in the presence of an acid-binding agent and a phase transfer catalyst. The mixture is heated to drive the condensation reaction to completion.

  • Work-up: The reaction mixture is then cooled, washed with water, and the organic layer containing the this compound ester is separated and dried.

Synthesis of this compound-meptyl via Transesterification

This compound-meptyl, a common ester of this compound, can be synthesized from the methyl ester of this compound through transesterification.

  • Reaction Setup: Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate is combined with 1-methylheptanol (2-octanol).

  • Dehydration: The solution is heated under reduced pressure to remove any water.

  • Catalysis: A catalyst, such as tetrabutyl titanate, is added, and the mixture is heated to distill off the methanol as it is formed.

  • Purification: Excess 1-methylheptanol is removed by distillation to yield the final product.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthesis pathways.

Table 1: Overall Yields of this compound Synthesis from Pentachloropyridine

PathwayOverall Yield (%)Reference
Route via methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate47.89
Route via alkylation with methylheptyl chloroacetate (note: methylheptyl chloroacetate itself is not commercially available and was prepared with a 65.5% yield)40.96

Table 2: Reaction Parameters for this compound Ester Synthesis from 4-amino-3,5-dichloro-2,6-difluoropyridine

ParameterValueReference
Reaction Temperature60-150 °C
Reaction Time8-15 hours
Molar Ratio (Glycolate:Pyridine)1.05-1.5 : 1
Molar Ratio (Acid Binder:Pyridine)1.05-1.5 : 1
Molar Ratio (Catalyst:Pyridine)0.01-0.1 : 1
SolventsN-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), Dimethyl sulfoxide (DMSO), sec-octyl alcohol, ethanol, methanol, toluene, cyclohexane
Acid Binding AgentsK₂CO₃, Na₂CO₃, KOH, NaOH, Triethylamine, Pyridine
Yield79.3% (Example with ethyl glycolate and sodium hydroxide in toluene)

Table 3: Reaction Parameters for this compound-meptyl Synthesis via Transesterification

ParameterValueReference
Initial Dehydration~130 °C at 10 kPa
Reaction Temperature~150 °C
Reaction Pressure60 kPa
Reaction Time6 hours
Final Distillation Pressure~3.3 kPa
Purity of Product97.4%
Yield98.7% of theory

Experimental Protocols

Protocol 1: Synthesis of this compound-meptyl via Transesterification

Materials:

  • Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (98.0% assay)

  • 1-methylheptanol (2-octanol)

  • Tetrabutyl titanate catalyst

Procedure:

  • Combine 1375 g (5.02 moles) of methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate with 1901 g (14.6 moles) of 1-methylheptanol in a 5-liter flask equipped with a stirrer, a 30 cm Vigreaux column, a distillation head, and a thermometer.

  • Heat the solution to approximately 130°C at 10 kPa pressure to remove any residual water.

  • Add 1.3 g of tetrabutyl titanate catalyst to the mixture.

  • Heat the mixture at approximately 150°C under 60 kPa pressure for 6 hours, distilling off the methanol as it forms.

  • Slowly reduce the pressure to about 3.3 kPa to remove the excess 1-methylheptanol and other volatile components by distillation.

  • The residue remaining in the flask is the final product, this compound-meptyl.

Protocol 2: Synthesis of this compound Ester from 4-amino-3,5-dichloro-2,6-difluoropyridine

Materials:

  • 4-amino-3,5-dichloro-2,6-difluoropyridine

  • Glycolate (e.g., ethyl glycolate)

  • Acid-binding agent (e.g., K₂CO₃, NaOH)

  • Phase transfer catalyst

  • Solvent (e.g., Toluene)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 4-amino-3,5-dichloro-2,6-difluoropyridine in the chosen solvent.

  • Add the acid-binding agent and the phase transfer catalyst.

  • Heat the mixture to the reaction temperature (60-150°C).

  • Slowly add the glycolate to the reaction mixture.

  • Maintain the reaction temperature and continue stirring for 8-15 hours, monitoring the reaction progress using a suitable analytical method like TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Allow the layers to separate and collect the organic layer.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The crude product can be further purified if necessary using techniques such as column chromatography or recrystallization.

Synthesis Pathway Diagrams

Fluroxypyr_Synthesis_Route_1 PCP Pentachloropyridine DCTFP 3,5-Dichloro-2,4,6- trifluoropyridine PCP->DCTFP Fluorination (KF) Intermediate_Amine Ammonation Product DCTFP->Intermediate_Amine Ammonation Potassium_Salt Potassium 4-amino-3,5-dichloro -6-fluoro-2-pyridinate Intermediate_Amine->Potassium_Salt Hydrolysis Methyl_Ester Methyl (4-amino-3,5-dichloro-6- fluoro-2-pyridinyloxy)acetate Potassium_Salt->Methyl_Ester Alkylation Alternative_Ester This compound-meptyl Potassium_Salt->Alternative_Ester Alkylation with methylheptyl chloroacetate Fluroxypyr_Meptyl This compound-meptyl Methyl_Ester->Fluroxypyr_Meptyl Transesterification Fluroxypyr_Synthesis_Route_2 Starting_Material 4-amino-3,5-dichloro- 2,6-difluoropyridine Fluroxypyr_Ester This compound Ester Glycolate Glycolate Glycolate->Fluroxypyr_Ester Condensation (Acid binder, Catalyst) Fluroxypyr_Transesterification Methyl_Ester Methyl (4-amino-3,5-dichloro-6- fluoro-2-pyridinyloxy)acetate Fluroxypyr_Meptyl This compound-meptyl Octanol 1-methylheptanol Octanol->Fluroxypyr_Meptyl Transesterification (Tetrabutyl titanate)

References

The Discovery and Developmental History of Fluroxypyr: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr is a selective, post-emergence herbicide belonging to the pyridine carboxylic acid chemical family. Developed and introduced by Dow Chemical (now Corteva Agriscience) in the early 1980s, it has become a critical tool for the control of a wide range of economically important broadleaf weeds in various agricultural and non-crop settings. Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled, lethal growth in susceptible species. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and key experimental data related to this compound.

Discovery and Developmental History

The development of this compound emerged from the extensive research into synthetic auxin herbicides by Dow Chemical in the latter half of the 20th century. First reported in 1983 and commercially introduced in the United Kingdom in 1985, this compound offered effective control of problematic broadleaf weeds, particularly cleavers (Galium aparine), in cereal crops.[1]

The herbicidally active form is this compound acid. However, for commercial application, it is typically formulated as an ester, most commonly the 1-methylheptyl ester (this compound-meptyl), to enhance foliar uptake.[2] Following absorption into the plant, the ester is rapidly hydrolyzed to the active acid form.

A timeline of key developmental milestones is presented below:

Diagram: Developmental Timeline of this compound

This compound Development Timeline 1970s Early Research & Synthesis at Dow Chemical 1983 First Scientific Report of this compound 1970s->1983 1985 First Commercial Introduction in the UK 1983->1985 2004 First Registration of This compound-meptyl in the USA 1985->2004 2011 Approval of this compound in the European Union under Regulation (EC) No 1107/2009 2004->2011 2017 Registration of this compound-meptyl in the European Union 2011->2017 Present Widespread use in various formulations (e.g., Starane™, Tomahawk®) 2017->Present

Caption: A timeline highlighting key milestones in the development and registration of this compound.

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process that typically starts with pentachloropyridine. While various patented methods exist, a common pathway involves fluorination, amination, hydrolysis, and subsequent esterification.[1][3][4]

A generalized synthesis scheme is as follows:

  • Fluorination: Pentachloropyridine is reacted with a fluoride source, such as potassium fluoride (KF), in a solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.

  • Amination: The trifluoropyridine intermediate undergoes selective amination, typically with ammonia, to introduce an amino group at the 4-position, forming 4-amino-3,5-dichloro-2,6-difluoropyridine.

  • Hydrolysis: The resulting difluoropyridine is then hydrolyzed, for example with potassium hydroxide (KOH), to replace one of the fluorine atoms with a hydroxyl group, yielding the potassium salt of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol.

  • Alkylation & Esterification: The pyridinol salt is then alkylated with an appropriate chloroacetate ester (e.g., methyl chloroacetate) to form the corresponding this compound ester. To obtain the common commercial form, this compound-meptyl, a transesterification reaction with 1-methylheptanol is performed.

Diagram: Generalized Synthesis Pathway of this compound-meptyl

This compound Synthesis cluster_main Synthesis Pathway A Pentachloropyridine B 3,5-dichloro-2,4,6- trifluoropyridine A->B  1. Fluorination (KF) C 4-amino-3,5-dichloro- 2,6-difluoropyridine B->C  2. Amination (NH3) D Potassium 4-amino-3,5-dichloro- 6-fluoro-2-pyridinate C->D  3. Hydrolysis (KOH) E This compound-methyl ester D->E  4. Alkylation (Methyl chloroacetate) F This compound-meptyl E->F  5. Transesterification (1-methylheptanol) Synthetic Auxin Pathway cluster_nucleus Cell Nucleus This compound This compound Acid TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_inactive ARF (Inactive) SCF_Complex->Aux_IAA Ubiquitination ARF_active ARF (Active) ARF_inactive->ARF_active Released Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Response Uncontrolled Growth, Epinasty, Senescence, Plant Death Auxin_Genes->Response leads to Efficacy Bioassay Workflow A 1. Seed Planting (Target weed species in pots) B 2. Plant Growth (Greenhouse, controlled conditions, specific growth stage) A->B C 3. Herbicide Application (Calibrated cabinet sprayer, multiple dose rates) B->C D 4. Post-Treatment Growth (Return to greenhouse) C->D E 5. Assessment (Visual injury rating, biomass measurement at ~21 DAT) D->E F 6. Data Analysis (Dose-response curve, calculate GR50/ED50) E->F

References

The Environmental Journey of Fluroxypyr: A Technical Guide to its Metabolic Fate in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr, a synthetic auxin herbicide, is widely utilized for the post-emergence control of broadleaf weeds in various agricultural and non-agricultural settings. Its environmental persistence and potential impact are of significant interest to researchers and environmental scientists. This technical guide provides an in-depth analysis of the metabolic fate of this compound in soil and water, detailing its degradation pathways, key metabolites, and the experimental methodologies used to elucidate these processes. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Metabolic Fate in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism.[1] The rate of this degradation is influenced by several environmental factors including soil type, moisture, temperature, and the presence of organic matter.[2][3] In most cases, this compound is applied as an ester, such as this compound-1-methylheptyl ester (MHE), which rapidly hydrolyzes to the active ingredient, this compound acid.[2]

The main metabolites of this compound in soil are this compound-pyridinol (F-P) and this compound-methoxypyridine (F-MP).[4] Studies have shown that F-P is typically degraded more rapidly than the parent compound, while F-MP tends to be more persistent.

Quantitative Data: Degradation in Soil
ParameterValueConditionsReference
This compound Half-Life 28 - 78 daysRailway soil samples
27.2 - 43.1 daysThree non-sterilized Chinese soil samples
~36 daysTypical soil
This compound-pyridinol (F-P) Half-Life 10 ± 5 daysRailway soil samples
This compound Conversion to Metabolites ~48.6% to F-PRailway soil samples
~8.0% to F-MPRailway soil samples
Experimental Protocols: Soil Degradation Studies

1. Sample Preparation and Fortification:

  • Soil samples are collected and prepared by crushing, blending with dry ice, and grinding.

  • Prepared samples are stored frozen at < -20 °C.

  • For fortification, 5.0-g portions of prepared soil are weighed into vials.

  • Aliquots of spiking solutions containing this compound and its metabolites are added to untreated control soil to achieve desired concentrations (e.g., 0.01 to 1.0 µg/g).

2. Incubation:

  • Treated soil samples are incubated under controlled conditions. For instance, in one study, samples were incubated at 20 ± 2 °C for up to 70 days.

  • Samples are removed for analysis at regular intervals (e.g., 0, 5, 15, 25, 45, and 70 days).

3. Extraction:

  • Soil samples are typically extracted twice with an acidic acetone solution (e.g., 90% acetone/10% 0.1 N hydrochloric acid).

  • The vials are capped and sonicated for approximately 5 minutes to ensure thorough extraction.

4. Cleanup and Analysis:

  • An aliquot of the extract is hydrolyzed with sodium hydroxide.

  • The hydrolyzed samples are then acidified, diluted, and purified using C18 solid-phase extraction (SPE).

  • This compound and F-P are eluted, and the eluent is partitioned into 1-chlorobutane.

  • The SPE column is dried, and F-MP is eluted with 1-chlorobutane.

  • The combined 1-chlorobutane fractions are concentrated and derivatized (e.g., with MTBSTFA to form TBDMS derivatives of this compound and F-P) for analysis by Gas Chromatography with Mass Spectrometric Detection (GC-MSD). F-MP is typically analyzed without derivatization.

  • Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) can be used for quantification.

experimental_workflow_soil cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis soil_sample Soil Sample Collection (Crushing, Grinding) fortification Fortification with This compound & Metabolites soil_sample->fortification incubation Controlled Incubation (e.g., 20°C, up to 70 days) fortification->incubation extraction Solvent Extraction (e.g., Acidic Acetone) incubation->extraction sonication Sonication extraction->sonication hydrolysis Hydrolysis sonication->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (for GC-MS) spe->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

Experimental workflow for this compound soil degradation studies.

soil_degradation_pathway fluroxypyr_ester This compound-MHE fluroxypyr_acid This compound Acid (Active Form) fluroxypyr_ester->fluroxypyr_acid Rapid Hydrolysis fp This compound-pyridinol (F-P) (Rapid Degradation) fluroxypyr_acid->fp Microbial Degradation fmp This compound-methoxypyridine (F-MP) (Persistent) fluroxypyr_acid->fmp Microbial Degradation co2 CO2 fp->co2 Further Degradation

Metabolic pathway of this compound in soil.

Metabolic Fate in Water

In aquatic environments, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis.

Hydrolysis: The hydrolysis of this compound is significantly dependent on pH and temperature. It is more rapid under alkaline conditions and at higher temperatures. Under acidic conditions (pH 4.5), this compound is relatively stable.

Photolysis: The photodegradation of this compound in water is influenced by the light source and the presence of photosensitizers. Under UV light, the degradation is much faster than under natural sunlight. The presence of substances like hydrogen peroxide (H₂O₂) or riboflavin can significantly enhance the rate of photolysis in natural sunlight.

Quantitative Data: Degradation in Water
ParameterValueConditionsReference
Hydrolysis Half-Life (t½) 14.9 dayspH 7.4, 25 °C
12.7 dayspH 9.0, 25 °C
StablepH 4.5
Photolysis Half-Life (t½) - UV Light 0.102 - 0.705 hoursAqueous buffer and natural water
Direct Photolysis Half-Life (t½) - Sunlight 7.14 dayspH 7.4 buffer
5.34 dayspH 9.0 buffer
No significant variationNatural water, distilled water, pH 4.5 buffer
Enhanced Photolysis Half-Life (t½) - Sunlight with Photosensitizers 0.36 - 43.6 hoursH₂O₂ or riboflavin in water and buffer solutions
Quantum Yield (Sunlight, pH 7) 0.00012
Experimental Protocols: Aqueous Degradation Studies

1. Hydrolysis Study:

  • Sterile aqueous buffer solutions of different pH values (e.g., 4.5, 7.4, and 9.0) are prepared.

  • This compound is added to these solutions at a known concentration.

  • The solutions are incubated in the dark at controlled temperatures (e.g., 25 ± 2 °C and 50 ± 2 °C).

  • Samples are collected at various time intervals and analyzed for the concentration of this compound.

2. Photolysis Study:

  • Aqueous solutions of this compound are prepared in buffer solutions or natural water.

  • For direct photolysis, the solutions are exposed to a light source (e.g., a solar simulator or natural sunlight). Control samples are kept in the dark.

  • For indirect photolysis, photosensitizers like H₂O₂ or riboflavin are added to the solutions before light exposure.

  • The temperature of the solutions is maintained at a constant level (e.g., 25 ± 2 °C).

  • Samples are taken at different time points to determine the degradation rate.

3. Sample Preparation and Analysis (Water):

  • For analysis of this compound and its metabolites in water, samples (e.g., 20 mL) are acidified with formic acid and extracted with an organic solvent like ethyl acetate.

  • The organic layer is separated and concentrated.

  • For the metabolites this compound-DCP and this compound-MP, a larger volume of water (e.g., 60 mL) is mixed with a pH 7.0 buffer and passed through a solid-phase extraction (SPE) cartridge.

  • The analytes are eluted from the cartridge with acetonitrile.

  • The eluate is concentrated and the residue is reconstituted in a methanol:water solution for analysis by LC-MS/MS.

experimental_workflow_water cluster_prep Sample Preparation cluster_degradation Degradation Study cluster_extraction Extraction & Cleanup cluster_analysis Analysis water_sample Aqueous Solution (Buffer or Natural Water) fortification Spiking with this compound water_sample->fortification hydrolysis Hydrolysis Study (Dark, Controlled Temp & pH) fortification->hydrolysis photolysis Photolysis Study (Light Exposure, +/- Photosensitizers) fortification->photolysis extraction Liquid-Liquid or Solid-Phase Extraction (SPE) hydrolysis->extraction photolysis->extraction concentration Concentration of Eluate extraction->concentration analysis LC-MS/MS Analysis concentration->analysis water_degradation_pathway This compound This compound hydrolysis_products Hydrolysis Products (e.g., 4-amino-3,5-dichloro-6-hydroxy- 2-pyridyloxyacetic acid) This compound->hydrolysis_products Hydrolysis (pH & Temp Dependent) photolysis_products Photolysis Products (e.g., 4-amino-3,5-dichloro-6-fluoro- pyridin-2-ol) This compound->photolysis_products Photolysis (Light & Photosensitizer Dependent)

References

Fluroxypyr: A Technical Guide to Its Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. As a member of the synthetic auxin family, its mode of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1] Understanding the environmental fate of this compound, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge on this compound degradation, tailored for researchers, scientists, and professionals in drug development who may encounter this compound or its analogs in their work.

Degradation of this compound

This compound is primarily formulated as an ester, commonly the 1-methylheptyl ester (this compound-MHE), to facilitate its uptake by plants.[1] Once absorbed, this ester is rapidly hydrolyzed to its biologically active form, this compound acid.[2][3] The degradation of this compound in the environment is a multifaceted process influenced by abiotic and biotic factors, principally microbial metabolism in soil and photolysis in aqueous environments.[4]

Microbial Degradation in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism. The rate of degradation is influenced by several environmental factors, including soil type, temperature, moisture content, and the amount of dissolved organic matter (DOM). In laboratory studies, the half-life of this compound in soil typically ranges from one to four weeks.

Microbial action leads to the formation of several key metabolites. The main degradation pathway involves the transformation of this compound into this compound-pyridinol (F-P) and this compound-methoxypyridine (F-MP). Studies have shown that a significant portion of this compound is converted to F-P, which is then rapidly degraded. In contrast, F-MP is more persistent in the soil environment.

Photolytic Degradation in Water

In aqueous environments, the degradation of this compound is primarily driven by photolysis. The rate of photodecomposition is significantly influenced by pH and the presence of photosensitizers. Under UV light, the degradation is much faster than under natural sunlight. The hydrolysis of this compound is also pH and temperature-dependent, being more rapid under alkaline conditions and at higher temperatures.

Key degradation products identified in aqueous photolysis studies include 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid.

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation half-life of this compound under various environmental conditions.

Table 1: Half-life of this compound in Soil

Soil TypeTemperature (°C)Moisture ContentHalf-life (days)Reference
Various25Not specified7 - 23
Not specifiedNot specifiedNot specified36 (typical)
Three non-sterilized Chinese soilsNot specifiedNot specified27.2 - 43.1
Railway soilNot specifiedNot specified28 - 78
Eutric gleysols1560%Not specified
Eutric gleysols2560%6.46
Eutric gleysols3560%5.81

Table 2: Half-life of this compound in Water

ConditionpHTemperature (°C)Half-lifeReference
Hydrolysis7.4 ± 0.125 ± 214.9 days
Hydrolysis9.0 ± 0.125 ± 212.7 days
Hydrolysis920185 days
Direct Photolysis (Sunlight)7.4 ± 0.1Not specified7.14 days
Direct Photolysis (Sunlight)9.0 ± 0.1Not specified5.34 days
Photodecomposition (UV light)Not specifiedNot specified0.102 - 0.705 hours
Photolysis with H₂O₂ or Riboflavin (Sunlight)Not specifiedNot specified0.36 - 43.6 hours

Degradation Pathways

The degradation of this compound proceeds through distinct pathways in soil and water, leading to the formation of various metabolites.

Fluroxypyr_Degradation_Pathway cluster_main This compound Degradation cluster_soil Microbial Degradation in Soil cluster_water Photolytic Degradation in Water Fluroxypyr_MHE This compound-MHE (1-methylheptyl ester) Fluroxypyr_Acid This compound Acid Fluroxypyr_MHE->Fluroxypyr_Acid Rapid Hydrolysis (in plants, soil, and water) FP This compound-pyridinol (F-P) (4-amino-3,5-dichloro-6-fluoropyridin-2-ol) Fluroxypyr_Acid->FP Microbial Action FMP This compound-methoxypyridine (F-MP) (4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine) Fluroxypyr_Acid->FMP Microbial Action Metabolite_A 4-amino-3,5-dichloro-6-fluoropyridin-2-ol Fluroxypyr_Acid->Metabolite_A Photolysis Metabolite_B 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid Fluroxypyr_Acid->Metabolite_B Photolysis Further_Degradation_Soil Further Degradation FP->Further_Degradation_Soil Rapid Degradation FMP->Further_Degradation_Soil Slow Degradation Further_Degradation_Water Further Degradation Metabolite_A->Further_Degradation_Water Metabolite_B->Further_Degradation_Water Soil_Degradation_Workflow cluster_workflow Experimental Workflow: Soil Degradation Study A Soil Collection & Preparation B Spiking with this compound A->B C Controlled Incubation (Temperature, Moisture) B->C D Periodic Sampling C->D E Solvent Extraction D->E F LC-MS/MS or GC-MS Analysis E->F G Kinetic Analysis & Half-life Calculation F->G Photolysis_Workflow cluster_workflow Experimental Workflow: Aqueous Photolysis Study A Preparation of Aqueous This compound Solutions B Irradiation (Sunlight or UV Lamp) A->B C Time-course Sampling B->C D Sample Preparation (e.g., SPE) C->D E HPLC-UV or LC-TOF-MS Analysis D->E F Photolysis Rate & Half-life Calculation E->F

References

Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic auxin herbicides have been a cornerstone of modern agriculture for decades, prized for their selective control of broadleaf weeds in cereal crops. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence lead to a disruption of normal hormonal balance, causing uncontrolled growth and ultimately, plant death.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms underpinning the action of synthetic auxin herbicides, focusing on the core signaling pathways, quantitative analyses of their interactions, and detailed experimental protocols for their study.

Core Signaling Pathway

The primary mode of action of synthetic auxin herbicides involves their perception by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins , which act as auxin co-receptors.[1][3] This initiates a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Key Steps in the Signaling Pathway:

  • Perception: Synthetic auxins, like endogenous IAA, bind to a pocket in the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein .[1]

  • Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex , of which TIR1/AFB is a component, to attach ubiquitin molecules to the Aux/IAA repressor.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome .

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs) , which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of a host of genes involved in growth and development.

At herbicidal concentrations, the sustained activation of this pathway leads to a massive and uncontrolled expression of auxin-responsive genes, disrupting cellular processes and leading to epinasty, cell division arrest, and ultimately, plant death.

The Role of Ethylene and Abscisic Acid (ABA)

The herbicidal effects of synthetic auxins are not solely due to the deregulation of auxin-responsive genes. Two other plant hormones, ethylene and abscisic acid (ABA), play crucial roles in the downstream physiological responses.

  • Ethylene: Synthetic auxins rapidly induce the biosynthesis of ethylene by upregulating the expression of ACC synthase (ACS) , a key enzyme in the ethylene production pathway. This ethylene production contributes to some of the classic symptoms of auxin herbicide injury, such as epinasty.

  • Abscisic Acid (ABA): A more recent and critical understanding of the mode of action highlights the central role of ABA. Synthetic auxins induce a rapid and significant increase in ABA levels. This is achieved through the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) , a key enzyme in the ABA biosynthesis pathway. The resulting accumulation of ABA is thought to be a primary driver of the senescence and cell death observed in treated plants.

Signaling Pathway Diagram

Auxin_Signaling cluster_perception Perception & Ubiquitination cluster_transcription Transcriptional Regulation cluster_downstream Downstream Hormonal Effects Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF SCF Complex SCF->Aux_IAA Ubiquitinates Ub Ubiquitin AuxRE Auxin Response Element ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates Transcription ACS ACC Synthase (ACS) Gene Auxin_Genes->ACS Upregulates NCED NCED Gene Auxin_Genes->NCED Upregulates Senescence Senescence & Cell Death Ethylene Ethylene Production ACS->Ethylene ABA ABA Accumulation NCED->ABA ABA->Senescence

Core signaling pathway of synthetic auxin herbicides.

Quantitative Data on Herbicide-Receptor Interactions

The efficacy of different synthetic auxin herbicides is related to their binding affinity for the various TIR1/AFB receptors and the subsequent rate of Aux/IAA degradation. The following tables summarize key quantitative data from studies on Arabidopsis thaliana.

Table 1: Binding Affinities of Synthetic Auxin Herbicides to TIR1/AFB Receptors

HerbicideChemical ClassTIR1 Binding Affinity (Kd, µM)AFB2 Binding Affinity (Kd, µM)AFB5 Binding Affinity (Kd, µM)
IAA (Natural Auxin) Indoleacetic Acid0.2 ± 0.030.4 ± 0.11.1 ± 0.2
2,4-D Phenoxy-carboxylic Acid2.3 ± 0.44.5 ± 0.910.2 ± 1.8
Dicamba Benzoic Acid>100>10045.3 ± 8.1
Picloram Pyridine-carboxylic Acid12.5 ± 2.125.1 ± 4.31.8 ± 0.3
Fluroxypyr Pyridine-carboxylic Acid>100>1002.1 ± 0.4

Data adapted from relevant studies. Kd values represent the dissociation constant, where a lower value indicates higher binding affinity.

Table 2: Comparative Dose-Response of Selected Herbicides on Sensitive and Resistant Weed Biotypes

HerbicideWeed SpeciesBiotypeGR50 (g ai/ha)Resistance Factor (R/S)
Dicamba Kochia scopariaSusceptible18-
Resistant18010
2,4-D Sinapis arvensisSusceptible25-
Resistant45018
Picloram Centaurea solstitialisSusceptible15-
Resistant>500>33

GR50 represents the herbicide dose required to cause a 50% reduction in plant growth. Resistance Factor is the ratio of the GR50 of the resistant biotype to the susceptible biotype.

Experimental Protocols

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding affinity of synthetic auxin herbicides to purified TIR1/AFB receptors using SPR.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., in an insect cell system).

  • Chip Preparation:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the purified TIR1/AFB protein to the chip surface via amine coupling in 10 mM sodium acetate buffer, pH 5.0.

    • Block remaining active sites with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject a series of concentrations of the synthetic auxin herbicide (analyte) over the chip surface.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each analyte injection, regenerate the chip surface with a pulse of a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow: SPR Binding Assay

SPR_Workflow start Start protein_prep Express & Purify TIR1/AFB Protein start->protein_prep chip_prep Prepare CM5 Sensor Chip (Activate, Immobilize, Block) protein_prep->chip_prep binding_analysis Perform Binding Analysis (Inject Herbicide Concentrations) chip_prep->binding_analysis regeneration Regenerate Chip Surface binding_analysis->regeneration data_analysis Analyze Sensorgram Data (Determine ka, kd, Kd) binding_analysis->data_analysis regeneration->binding_analysis Next Concentration end End data_analysis->end

Workflow for SPR-based auxin herbicide binding assay.
In Vivo Aux/IAA Degradation Assay

This protocol describes a live-imaging approach to monitor the degradation of Aux/IAA proteins in response to synthetic auxin treatment.

Methodology:

  • Plant Material: Use transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a fluorescent reporter (e.g., VENUS) under the control of a heat-shock inducible promoter.

  • Seedling Growth: Grow seedlings vertically on 0.5X MS agar plates for 5-7 days.

  • Heat Shock Induction: Induce the expression of the fluorescently tagged Aux/IAA by placing the plates on a pre-warmed surface (e.g., 37°C) for a defined period (e.g., 2 hours).

  • Herbicide Treatment:

    • Prepare a solution of the synthetic auxin herbicide in liquid 0.5X MS medium.

    • Mount the seedlings on a microscope slide with a thin layer of agar containing the herbicide.

  • Live-Cell Imaging:

    • Image the root tips using a confocal or spinning disk microscope at regular time intervals (e.g., every 5-10 minutes) following herbicide application.

    • Acquire images using consistent settings for laser power, exposure time, and gain.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in a defined region of interest (e.g., the root meristem) at each time point.

    • Correct for photobleaching by normalizing the fluorescence intensity to that of a control region or by fitting an exponential decay curve to the data from mock-treated seedlings.

    • Plot the normalized fluorescence intensity over time to visualize the degradation kinetics.

Experimental Workflow: Aux/IAA Degradation Assay

AuxIAA_Degradation_Workflow start Start grow_seedlings Grow Transgenic Seedlings (Aux/IAA-VENUS) start->grow_seedlings heat_shock Induce Protein Expression (Heat Shock) grow_seedlings->heat_shock herbicide_treatment Treat with Synthetic Auxin heat_shock->herbicide_treatment live_imaging Live-Cell Microscopy (Time-lapse Imaging) herbicide_treatment->live_imaging image_analysis Quantify Fluorescence Intensity live_imaging->image_analysis data_analysis Analyze Degradation Kinetics image_analysis->data_analysis end End data_analysis->end

Workflow for in vivo Aux/IAA degradation assay.
Transcriptome Analysis: RNA-Seq

This protocol provides a general workflow for analyzing changes in gene expression in response to synthetic auxin herbicide treatment using RNA sequencing.

Methodology:

  • Plant Treatment and Tissue Collection:

    • Treat plants with the synthetic auxin herbicide at a specific concentration and for a defined time course. Include a mock-treated control.

    • Harvest the tissue of interest (e.g., shoots, roots) and immediately freeze in liquid nitrogen.

  • RNA Extraction and Library Preparation:

    • Extract total RNA using a suitable kit, ensuring high quality and integrity (RIN > 8).

    • Prepare RNA-seq libraries from the total RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

    • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the herbicide-treated and control samples.

    • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.

Experimental Workflow: RNA-Seq Analysis

RNASeq_Workflow start Start treatment Herbicide Treatment & Tissue Collection start->treatment rna_extraction RNA Extraction & Library Prep treatment->rna_extraction sequencing High-Throughput Sequencing rna_extraction->sequencing qc Quality Control (FastQC) sequencing->qc trimming Read Trimming (Trimmomatic) qc->trimming alignment Alignment to Reference Genome (HISAT2/STAR) trimming->alignment counting Read Counting (featureCounts) alignment->counting dge Differential Gene Expression (DESeq2/edgeR) counting->dge functional_analysis Functional Annotation & Enrichment dge->functional_analysis end End functional_analysis->end

Workflow for RNA-Seq analysis of herbicide-treated plants.

Conclusion

The mode of action of synthetic auxin herbicides is a complex process involving a well-defined primary signaling pathway and the interplay of multiple plant hormones. The core mechanism centers on the TIR1/AFB-mediated degradation of Aux/IAA repressors, leading to a massive deregulation of gene expression. The subsequent induction of ethylene and, most critically, ABA biosynthesis, drives the physiological responses that result in plant death. A thorough understanding of these molecular events, supported by quantitative data from robust experimental protocols, is essential for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. This guide provides a foundational resource for researchers and professionals working to advance our knowledge in this critical area of plant science and agriculture.

References

In-depth Technical Guide: Environmental Persistence and Half-Life of Fluroxypyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds. Its environmental fate, particularly its persistence and degradation, is a critical aspect of its ecological risk assessment. This guide provides a comprehensive overview of the environmental half-life of this compound in various environmental compartments, details the experimental protocols for its determination, and illustrates its degradation pathways.

Data Presentation: Half-Life of this compound

The environmental persistence of this compound is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This parameter varies significantly with environmental conditions.

Environmental CompartmentConditionHalf-Life (DT50)Citation(s)
Soil Typical, Aerobic36 days[1]
Aerobic Laboratory Studies5 - 30 days[2]
Field Studies34 - 78 days[3]
Anaerobic (Sediment/Soil Solutions)0.5 - 2 weeks[2]
Water (Hydrolysis) pH 4.5 (25 °C)Stable[4]
pH 7.0 (20 °C)223 days
pH 7.4 (25 °C)14.9 days
pH 9.0 (20 °C)185 days
pH 9.0 (25 °C)12.7 days
Aqueous Photolysis Direct Photolysis (Sunlight, pH 7.4)7.14 days
Direct Photolysis (Sunlight, pH 9.0)5.34 days
Direct Photolysis (Sunlight, Deionized Water)~1 year
UV Light0.102 - 0.705 hours
Sunlight with Photosensitizers (e.g., H₂O₂)0.36 - 43.6 hours

Degradation Pathways

This compound primarily degrades in the environment through microbial action in soil and hydrolysis and photolysis in water. The major degradation products identified are this compound-methoxypyridine (F-MP) and this compound-pyridinol (F-P) in soil, and 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid in aqueous solutions.

Fluroxypyr_Degradation_Pathway This compound This compound F_P This compound-pyridinol (F-P) (Major Soil Metabolite) This compound->F_P Microbial Degradation (Soil) F_MP This compound-methoxypyridine (F-MP) (Minor Soil Metabolite) This compound->F_MP Microbial Degradation (Soil) Photo_P1 4-amino-3,5-dichloro-6-fluoropyridin-2-ol This compound->Photo_P1 Aqueous Photolysis Photo_P2 4-amino-3,5-dichloro-6-hydroxy- 2-pyridyloxyacetic acid This compound->Photo_P2 Aqueous Photolysis

Figure 1: Simplified degradation pathway of this compound in soil and water.

Experimental Protocols

The determination of this compound's environmental half-life follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to evaluate the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation:

    • Collect fresh soil samples from a location with no prior pesticide application. A sandy loam or silty loam is often used.

    • Sieve the soil (e.g., 2 mm mesh) to remove large particles and homogenize.

    • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

    • Adjust the soil moisture to a predetermined level, typically 40-60% of maximum water holding capacity.

  • Test Substance Application:

    • Use radiolabeled (¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

    • Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Place the treated soil samples in incubation vessels (e.g., biometer flasks) and maintain them in the dark at a constant temperature (e.g., 20°C) for up to 120 days.

    • For aerobic conditions, continuously supply humidified air. For anaerobic conditions, purge the system with an inert gas like nitrogen after an initial aerobic phase to establish reducing conditions.

    • Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Sampling and Analysis:

    • Collect soil samples at regular intervals.

    • Extract the soil samples using appropriate solvents (e.g., a mixture of acetone and hydrochloric acid).

    • Analyze the extracts for this compound and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography (GC) with an electron capture detector (ECD) after derivatization.

    • Trap volatile organic compounds and ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis:

    • Calculate the half-life (DT50) and the time for 90% degradation (DT90) using first-order kinetics.

OECD_307_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization Soil_Collection->Soil_Char Moisture_Adj Moisture Adjustment Soil_Char->Moisture_Adj Application 14C-Fluroxypyr Application Moisture_Adj->Application Incubation Incubation (Aerobic/Anaerobic, 20°C, Dark) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/GC Analysis Extraction->Analysis Data_Analysis DT50/DT90 Calculation Analysis->Data_Analysis

Figure 2: Experimental workflow for an OECD 307 soil degradation study.

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at environmentally relevant pH values.

Methodology:

  • Test Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Dissolve this compound (labeled or unlabeled) in the buffer solutions at a concentration not exceeding half of its water solubility.

  • Tier 1: Preliminary Test:

    • Incubate the test solutions in the dark at an elevated temperature (e.g., 50°C) for 5 days.

    • If less than 10% degradation is observed, this compound is considered hydrolytically stable, and no further testing is required.

  • Tier 2: Degradation Kinetics at Different Temperatures:

    • If significant degradation occurs in Tier 1, conduct the study at a minimum of three different temperatures (e.g., 20°C, 35°C, 50°C) for the pH values where degradation was observed.

    • Incubate the solutions in the dark.

    • Collect samples at appropriate time intervals until 90% degradation is reached or for a maximum of 30 days.

  • Analysis:

    • Analyze the samples for the concentration of this compound and its hydrolysis products using HPLC-UV, HPLC-MS, or another suitable analytical method.

  • Data Analysis:

    • Determine the hydrolysis rate constants and half-lives at each pH and temperature.

    • Use an Arrhenius plot to extrapolate the half-life at environmentally relevant temperatures (e.g., 20°C or 25°C).

OECD_111_Workflow Start Prepare Sterile Buffer Solutions (pH 4, 7, 9) with this compound Tier1 Tier 1: Incubate at 50°C for 5 days Start->Tier1 Decision < 10% Degradation? Tier1->Decision Stable Hydrolytically Stable (End of Study) Decision->Stable Yes Tier2 Tier 2: Incubate at multiple temperatures Decision->Tier2 No Sampling Periodic Sampling Tier2->Sampling Analysis HPLC Analysis Sampling->Analysis Calculation Calculate Rate Constants & DT50 Analysis->Calculation

Figure 3: Tiered workflow for an OECD 111 hydrolysis study.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This protocol is used to determine the rate of this compound degradation in water due to direct absorption of sunlight.

Methodology:

  • Test Solution Preparation:

    • Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound, typically using the ¹⁴C-labeled compound.

    • The concentration should be below half of its water solubility.

  • Irradiation:

    • Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

    • Place the test solution in quartz vessels to allow for UV light penetration.

    • Maintain a constant temperature (e.g., 25°C).

    • Run a parallel experiment in the dark to serve as a control for non-photolytic degradation (e.g., hydrolysis).

  • Sampling and Analysis:

    • Collect samples from both the irradiated and dark control vessels at various time points.

    • Analyze the samples for this compound and its photoproducts using HPLC with radiometric and/or mass spectrometric detection.

  • Data Analysis:

    • Calculate the photolysis half-life under the experimental conditions.

    • Determine the quantum yield, which allows for the estimation of the half-life under different environmental conditions (e.g., season, latitude).

OECD_316_Workflow cluster_exp Experiment cluster_analysis Analysis Prep Prepare Buffered 14C-Fluroxypyr Solution Irradiated Irradiated Sample (Simulated Sunlight) Prep->Irradiated Dark Dark Control Sample Prep->Dark Sampling Periodic Sampling Irradiated->Sampling Dark->Sampling Analysis HPLC-Radiometric/MS Analysis Sampling->Analysis Calculation Calculate Photolysis DT50 & Quantum Yield Analysis->Calculation

Figure 4: Workflow for an OECD 316 aqueous photolysis study.

Conclusion

The environmental persistence of this compound is moderate, with its half-life being highly dependent on specific environmental factors such as soil microbial activity, moisture, pH, and sunlight intensity. In soil, microbial degradation is the primary dissipation mechanism, leading to half-lives typically ranging from one to four weeks under field conditions. In aquatic environments, both hydrolysis, particularly under alkaline conditions, and photolysis contribute to its degradation. The standardized OECD protocols provide a robust framework for consistently and accurately determining the environmental half-life of this compound, which is essential for conducting thorough environmental risk assessments and ensuring its safe and effective use.

References

A Comprehensive Toxicological Profile of Fluroxypyr on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Fluroxypyr is a systemic pyridine-based herbicide widely employed for the post-emergence control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] It operates as a synthetic auxin, inducing uncontrolled growth and leading to the death of susceptible plants.[2][3] this compound is commonly formulated as a 1-methylheptyl ester (this compound-MHE), which rapidly hydrolyzes to its biologically active acid form in the environment. Given its extensive use, a thorough understanding of its toxicological impact on non-target organisms is critical for a comprehensive environmental risk assessment. This guide provides a detailed overview of the ecotoxicology of this compound, summarizing quantitative data, outlining experimental methodologies, and visualizing key processes.

Toxicological Profile Summary

The toxicity of this compound varies significantly across different non-target species and between its acid and ester forms. Generally, the ester form (MHE) is considered more toxic to animals, while both forms exhibit comparable toxicity to plants. The primary organ targeted by this compound following oral exposure in mammals is the kidney.

1.1 Terrestrial Organisms

This compound demonstrates low acute toxicity to most terrestrial vertebrates.

  • Mammals: Based on studies in rats, mice, and dogs, this compound is practically non-toxic to small mammals via acute oral and dermal exposure. Chronic toxicity studies involving two-year feeding trials in rats and mice revealed kidney abnormalities at high doses. Reproductive and developmental effects in rats were also observed only at high dose levels. The U.S. EPA has classified this compound as "not likely to be a human carcinogen," and it does not appear to be mutagenic.

  • Birds: The herbicide is considered practically non-toxic to avian species, with acute oral LD50 values for bobwhite quail and mallard ducks exceeding 2,000 mg/kg. Avian reproductive studies have established a Lowest Observed Effect Level (LOEL) of 500 ppm and a No Observed Effect Level (NOEL) of 250 ppm for the mallard duck.

  • Bees: this compound is generally characterized by low toxicity to bees. The acute contact and oral LD50 for honeybees is greater than 100 µ g/bee . Risk assessments have not identified acute risks of concern for adult or larval bees. However, the indirect impact of herbicides on pollinators through the reduction of flowering weeds that serve as forage is a recognized concern.

  • Soil Organisms: The impact on earthworms is moderately low, with a 14-day LC50 for Eisenia fetida reported to be greater than 1000 mg/kg. While some sources classify its toxicity as moderate, the direct lethal effects appear low. However, the application of herbicides can negatively affect earthworm populations by altering their growth, function, and reproduction. This compound's degradation in soil is primarily driven by microbial metabolism, with a typical half-life of one to four weeks.

1.2 Aquatic Organisms

The ecotoxicological effects in aquatic environments are more varied, with invertebrates showing particular sensitivity.

  • Fish: Acute toxicity tests indicate that this compound is slightly to practically non-toxic to freshwater fish such as rainbow trout and bluegill sunfish. However, studies on the embryonic development of zebrafish exposed to this compound-MHE revealed significant abnormalities, including heart defects, shortened body length, and neurovascular toxicity, indicating potential developmental risks.

  • Aquatic Invertebrates: Toxicity to aquatic invertebrates is species-dependent. It is practically non-toxic to Daphnia magna, a freshwater crustacean. In contrast, the acid form of this compound is highly toxic to the eastern oyster (Crassostrea virginica), with a 96-hour EC50 for shell deposition of 0.068 mg/L. The potential for chronic risk to aquatic invertebrates is considered a key concern in environmental risk assessments.

  • Algae: The effects on algae can be hormetic. In the green alga Chlamydomonas reinhardtii, low concentrations of this compound (0.05-0.5 mg/L) stimulated growth, while higher concentrations (0.75-1.00 mg/L) were inhibitory. The study also found that this compound induced significant production of reactive oxygen species (ROS), leading to oxidative stress and DNA degradation.

Quantitative Toxicity Data

The following tables summarize the key quantitative endpoints for this compound's toxicity to various non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

Category Species Endpoint Value Citation(s)
Mammals Rat Acute Oral LD50 >5,000 mg/kg; 2,405 mg/kg
Rat Acute Dermal LD50 >2,000 mg/kg
Rat Acute Inhalation LC50 >2,000 mg/m³
Birds Bobwhite Quail Acute Oral LD50 >2,000 mg/kg
Mallard Duck Acute Oral LD50 >2,000 mg/kg
Avian (general) 5-day Dietary LC50 >5,000 mg/kg
Mallard Duck Reproductive NOEL 250 ppm
Mallard Duck Reproductive LOEL 500 ppm
Insects Honeybee (Apis mellifera) Acute Oral/Contact LD50 >100 µ g/bee

| Annelids | Earthworm (Eisenia fetida) | 14-day LC50 | >1,000 mg/kg | |

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Organisms

Category Species Endpoint Value Citation(s)
Fish Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 13.4 to >100 mg/L
Bluegill Sunfish (Lepomis macrochirus) 96-hour LC50 >14.3 mg/L
Invertebrates Water Flea (Daphnia magna) 48-hour EC50 >100 mg/L
Eastern Oyster (Crassostrea virginica) 96-hour EC50 (acid) 0.068 mg/L
Grass Shrimp (Palaemonetes sp.) 96-hour EC50 (ester) >120 mg/L
Algae Green Algae (C. reinhardtii) Growth Effect Stimulatory (0.05-0.5 mg/L)

| | Green Algae (C. reinhardtii) | Growth Effect | Inhibitory (0.75-1.00 mg/L) | |

Mechanisms of Toxicity and Signaling Pathways

While this compound's primary mode of action as a synthetic auxin is well-defined for target plants, research into its molecular mechanisms of toxicity in non-target animals has identified several pathways.

  • Oxidative Stress: In the green alga C. reinhardtii, this compound exposure leads to the production of reactive oxygen species (ROS), causing oxidative stress, accumulation of peroxides, and DNA damage.

  • Apoptosis and Developmental Disruption: In zebrafish embryos, this compound-MHE exposure induces apoptosis, upregulates inflammatory gene expression, and causes defects in vascular networks and myelination, pointing to significant developmental toxicity.

  • PI3K/MAPK Pathways and ER Stress: A study on bovine mammary epithelial cells demonstrated that this compound-MHE induced apoptosis by causing mitochondrial depolarization. This process was linked to the regulation of the PI3K and MAPK signaling pathways and the induction of endoplasmic reticulum (ER) stress.

G FPMH This compound-MHE Exposure PI3K_MAPK Regulation of PI3K and MAPK Pathways FPMH->PI3K_MAPK ER_Stress Endoplasmic Reticulum Stress FPMH->ER_Stress Mito Mitochondrial Depolarization PI3K_MAPK->Mito ER_Stress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for FPMH-induced apoptosis in bovine mammary cells.

Standardized Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized and internationally recognized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability. Below are generalized methodologies for key toxicity tests.

4.1 Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance in birds after a single dose.

  • Test Animals: Typically, Bobwhite quail or Mallard ducks are used. Birds are sourced from a reputable supplier and acclimated to laboratory conditions for at least one week.

  • Dosing: A single dose of the test substance is administered directly into the crop or proventriculus via oral gavage. A control group receives the vehicle only. At least three dose levels are used, spaced by a constant factor, to elicit a range of responses from no effect to mortality.

  • Observation: Birds are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance), and effects on body weight. The observation period is typically 14 days.

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the test population) and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

G start Start: Select Test Birds (e.g., Bobwhite Quail) acclimate Acclimation Period (>= 7 days) start->acclimate group Group Assignment (Control & Dose Groups) acclimate->group dose Single Oral Gavage Dosing group->dose observe Observation Period (14 Days) - Record mortality - Clinical signs - Body weight dose->observe analysis Statistical Analysis (Probit, etc.) observe->analysis end Determine LD50 Value analysis->end

Caption: Generalized workflow for an Avian Acute Oral LD50 toxicity test.

4.2 Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the concentration of a substance that is lethal to 50% of fish over a 96-hour exposure period.

  • Test Animals: Common species include Rainbow trout, Bluegill sunfish, or Zebrafish. Fish are held for 12-14 days for acclimation and to monitor for disease.

  • Test System: A semi-static or flow-through system is used. In a semi-static test, the test solutions are renewed every 24 hours to maintain concentrations of the test substance.

  • Exposure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control. Exposure lasts for 96 hours.

  • Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical signs are also noted.

  • Data Analysis: The LC50 (lethal concentration for 50% of the fish) is calculated for each observation time point.

G start Start: Select Test Fish (e.g., Rainbow Trout) acclimate Acclimation Period (12-14 days) start->acclimate prepare Prepare Test Solutions (Control & 5+ Concentrations) acclimate->prepare expose Expose Fish for 96 Hours (Semi-static or Flow-through) prepare->expose observe Record Mortality (at 24, 48, 72, 96 hours) expose->observe analysis Calculate LC50 for each time point observe->analysis end Report 96-hr LC50 Value analysis->end

References

An In-depth Technical Guide to the Physicochemical Properties of Fluroxypyr (CAS No. 69377-81-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Fluroxypyr, a synthetic auxin herbicide. The information is presented to support research, development, and safety assessment activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. These values are essential for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₂FN₂O₃[1]
Molecular Weight 255.03 g/mol [2][3]
Appearance White crystalline solid[3][4]
Melting Point 232-233 °C
Boiling Point Decomposes before boiling
Density 1.09 g/cm³ (at 24 °C)
Vapor Pressure 3.784 x 10⁻⁶ mPa (at 20 °C)

Table 2: Solubility and Partitioning Behavior of this compound

PropertyValueReference(s)
Water Solubility 91 mg/L (at 20 °C)
Solubility in Organic Solvents (g/L at 20 °C) Acetone: 51.0, Methanol: 34.6, Ethyl acetate: 10.6, Isopropanol: 9.2, Dichloromethane: 0.1, Toluene: 0.8, Xylene: 0.3
Octanol-Water Partition Coefficient (log P) 0.04 (at pH 7, 20 °C)
Dissociation Constant (pKa) 2.94 (at 25 °C)
Henry's Law Constant 1.69 x 10⁻¹⁰ Pa m³ mol⁻¹ (at 25 °C)

Experimental Protocols

The determination of physicochemical properties for regulatory purposes, such as pesticide registration, generally follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The flask method is commonly employed for substances with solubilities above 10⁻² g/L, making it suitable for this compound.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Methodology:

  • Preparation: An excess amount of this compound is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. Preliminary tests are conducted to determine the necessary equilibration time.

  • Phase Separation: The undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Octanol-Water Partition Coefficient (log P) (OECD Guideline 107)

The Shake Flask method is a straightforward approach for determining the log P of a compound.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

Methodology:

  • Preparation: A solution of this compound is prepared in either n-octanol or water. This solution is then added to a vessel containing the other solvent. The volumes of the two phases are chosen to ensure that the final concentrations can be accurately measured.

  • Equilibration: The vessel is shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The n-octanol and water phases are separated, typically by centrifugation.

  • Analysis: The concentration of this compound in each phase is determined by an appropriate analytical technique, such as HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

Determination of Vapor Pressure (OECD Guideline 104)

The Knudsen effusion method, mentioned in one of the sources for this compound's vapor pressure, is a common technique for substances with low volatility.

Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. This rate is proportional to the vapor pressure.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a Knudsen effusion cell, which has a small, well-defined orifice.

  • Measurement: The cell is placed in a vacuum chamber at a constant temperature. The rate of mass loss is determined by continuously monitoring the weight of the cell.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

Visualizations

Mode of Action: Synthetic Auxin Signaling Pathway

This compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately, the death of susceptible plants. The following diagram illustrates the generalized signaling pathway.

Synthetic Auxin Signaling Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Targets for degradation Ubiquitination Ubiquitination & Degradation via 26S Proteasome Aux_IAA->Ubiquitination ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Ubiquitination->ARF Relieves Repression Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Analytical Workflow for this compound in Water cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample_Collection Water Sample Collection Acidification Acidification (e.g., to pH 3) Sample_Collection->Acidification SPE Solid Phase Extraction (SPE) (e.g., C18 or ENV+) Acidification->SPE Elution Elution with Organic Solvent (e.g., Acetonitrile) SPE->Elution Concentration Concentration of Eluate Elution->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification Final_Result This compound Concentration in Water Sample Quantification->Final_Result This compound Degradation in Soil This compound This compound Metabolite1 4-amino-3,5-dichloro-6-fluoropyridin-2-ol This compound->Metabolite1 Microbial Degradation Metabolite2 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine This compound->Metabolite2 Microbial Degradation CO2 CO₂ Metabolite1->CO2 Further Degradation Metabolite2->CO2 Further Degradation

References

Methodological & Application

Application Notes and Protocols for Fluroxypyr Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the quantitative analysis of Fluroxypyr in various environmental matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These methods are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

HPLC is a robust and widely used technique for the analysis of thermally unstable and ionic pesticides like this compound and its esters.[1] This section details the methodologies for analyzing this compound in water and soil samples.

Application Note: Analysis of this compound in Water by LC-MS/MS

This method is suitable for the quantitative determination of this compound, its methylheptyl ester (MHE), and its metabolites, 4,5-dichloro-2-pyridinol (DCP) and 2-pyridinol (MP), in surface water, groundwater, and drinking water.[2]

Experimental Protocol:

1. Sample Preparation:

  • For this compound-MHE and this compound acid:

    • Transfer 20 mL of the water sample into a 45-mL glass vial.[2]

    • Acidify the sample with 200 µL of concentrated formic acid.[2]

    • Perform a liquid-liquid extraction with 5 mL of ethyl acetate and approximately 12 g of NaCl by shaking for 10 minutes.[2]

    • Centrifuge the sample for 5 minutes at around 2000 rpm.

    • Transfer the ethyl acetate layer to a graduated tube for analysis.

  • For this compound-DCP and this compound-MP:

    • Transfer 60 mL of the water sample to a 125-mL glass jar.

    • Add 6.0 mL of pH 7.00 buffer solution and mix.

    • Condition a Phenomenex Strata-X solid-phase extraction (SPE) cartridge (200 mg, 6 mL) with 6 mL of methanol followed by 6 mL of pH 7.00 buffer solution.

    • Apply the sample mixture to the cartridge and pull it through at a flow rate of 3-5 mL/minute.

    • Elute the analytes from the cartridge using two 2.0 mL aliquots of acetonitrile.

2. HPLC-MS/MS Instrumental Parameters:

  • HPLC System: Agilent 1100 or 1290 Infinity HPLC.

  • Column: Zorbax SB-C8 (4.6 mm x 75 mm, 3.5 µm) or Eclipse Plus Phenyl Hexyl (3.0 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Methanol with 0.1% acetic acid.

    • B: Water with 0.1% acetic acid.

  • Gradient Elution:

    • For this compound-MHE and this compound acid: 60:40 (A:B) from 0.0-2.0 min, transitioning to 100:0 from 10.0-12.0 min, and returning to 60:40 from 14.0-16.0 min.

    • For this compound-MP and this compound-DCP: 40:60 (A:B) from 0.0-2.0 min, transitioning to 100:0 at 10.0 min, and returning to 40:60 from 12.0-14.0 min.

  • Mass Spectrometer: MDS/Sciex API 4000 or AB SCIEX API 6500 MS.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive polarity.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary for this compound Analysis in Water by LC-MS/MS

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compound-MHE0.0070-0.01380.0233-0.0461
This compound acid0.0093-0.01660.0310-0.0533
This compound-DCP0.0121-0.01830.0403-0.0611
This compound-MP0.0161-0.02150.0536-0.0715

Data sourced from EPA validation reports.

Application Note: Analysis of this compound in Soil by HPLC

This protocol outlines a method for the extraction and analysis of this compound in soil samples from agricultural areas.

Experimental Protocol:

1. Sample Preparation:

  • Perform a solid-liquid extraction of this compound from soil using a horizontal shaker.

  • Alternatively, use an ultrasonic bath for extraction.

  • For cleanup, an OASIS HLB (polyvinyl dibenzene) solid-phase extraction cartridge can be employed.

2. HPLC Instrumental Parameters:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: SinoChrom ODS-BP (5µm, 4.6mm×200mm).

  • Mobile Phase: Methanol-water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Column Temperature: Room temperature.

Quantitative Data Summary for this compound Analysis in Soil by HPLC

ParameterValue
Recovery80% - 120%
Spiking Levels0.1-0.2 µg/g

Data based on a study of this compound in soil from oil palm plantations.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Methods for this compound Analysis

GC-MS/MS is a highly selective and sensitive technique suitable for the analysis of volatile and semi-volatile compounds like this compound-meptyl.

Application Note: Analysis of this compound-Meptyl in Onion and Soil by GC-MS/MS

This method provides a procedure for the extraction, cleanup, and quantification of this compound-meptyl in onion (plant leaf and bulb) and soil matrices.

Experimental Protocol:

1. Sample Preparation (Matrix Solid Phase Dispersion):

  • Homogenize 50 g of onion leaf or bulb samples.

  • Take 10 g of the homogenized sample in a 50 mL centrifuge tube.

  • Extract with ethyl acetate in an acidic medium (pH ≈ 4).

  • Perform cleanup using a combination of column chromatography and dispersive solid-phase extraction (d-SPE).

2. GC-MS/MS Instrumental Parameters:

  • GC System: Agilent Technologies GC 7890A.

  • Column: HP-5 (30m × 250µm × 0.25µm).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 120 °C for 1 min, then ramp at 25 °C/min to 260 °C and hold for 4 min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: QQQ 7000 mass spectrometer.

  • Ionization Mode: Electron Impact (EI) in positive ion mode.

  • Collision Gas: Nitrogen.

Quantitative Data Summary for this compound-Meptyl Analysis in Onion and Soil by GC-MS/MS

ParameterValue
Linearity Range0.02 - 0.1 µg/g
Recovery88% - 98%
Relative Standard Deviation (RSD)8% - 15%
Limit of Detection (LOD)10 ng/g

Data from a study on this compound-Meptyl in onion and soil.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described above.

HPLC_Fluroxypyr_Water_Analysis cluster_sample_prep Sample Preparation (Water) cluster_analysis LC-MS/MS Analysis start Water Sample (20mL or 60mL) acidify Acidify (Formic Acid) or Buffer (pH 7) start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) or SPE acidify->extract concentrate Concentrate Extract extract->concentrate hplc HPLC Separation concentrate->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: HPLC-MS/MS workflow for this compound analysis in water samples.

GCMSMS_Fluroxypyr_OnionSoil_Analysis cluster_sample_prep Sample Preparation (Onion/Soil) cluster_analysis GC-MS/MS Analysis start Sample Homogenization (10g) extract Matrix Solid Phase Dispersion (Ethyl Acetate) start->extract cleanup Column Chromatography & d-SPE Cleanup extract->cleanup gc GC Separation cleanup->gc msms MS/MS Detection (EI+) gc->msms data Data Analysis msms->data

References

Application Notes and Protocols for Fluroxypyr Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluroxypyr is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural crops, including cereals, corn, and pastures.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food commodities to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in agricultural crops, intended for researchers, scientists, and professionals in the field. The residues of concern for tolerance setting and risk assessment in plant commodities are this compound 1-MHE and its metabolite this compound, free and conjugated, all expressed as this compound.[3]

Analytical Techniques

Several analytical techniques are employed for the determination of this compound residues, primarily involving gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Gas Chromatography (GC): GC-based methods often require a derivatization step to convert the polar this compound acid into a more volatile ester form suitable for GC analysis. Common detectors include the Electron Capture Detector (ECD), which offers high sensitivity for halogenated compounds like this compound, and Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) for enhanced selectivity and confirmation.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can directly analyze the this compound acid without derivatization. HPLC is commonly coupled with a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS). LC-MS/MS is often the preferred method due to its ability to provide structural information, leading to confident identification and quantification of the analyte.

Data Presentation: Quantitative Method Performance

The following table summarizes the performance characteristics of various analytical methods for this compound residue analysis in different agricultural matrices.

Crop MatrixAnalytical MethodExtraction/CleanupLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GrainsGC-ECDNaOH-methanol extraction, liquid-liquid partitioning, esterification0.005 mg/kg-84.0 - 95.00.12 - 2.07
Vegetables & FruitsGC-ECDNaOH-methanol extraction, liquid-liquid partitioning, esterification0.002 mg/kg-84.0 - 95.00.12 - 2.07
Wheat & SoilGC-ECDMethanol-water extraction, liquid-liquid partitioning, SPE (Florisil)----
SoybeanGC-ECDAcetone-water extraction, liquid-liquid partition, SPE (Florisil)-0.02 mg/kg63.3 - 96.02.14 - 11.2
RiceGC-ECDAcetone-water extraction, liquid-liquid partition, SPE (Florisil)-0.02 mg/kg76.8 - 1022.2 - 9.08
Chives, Celery leaves, Parsley, Thyme, Basil, Edible flowersHPLC-MS/MSAlkaline and acid hydrolysis-0.01 mg/kg--
Chives, Celery leaves, Parsley, Thyme, Basil, Edible flowersGC-MSAlkaline and acid hydrolysis-0.025 mg/kg--
Onion (plant leaf, bulb) & SoilGC-MS/MSEthyl acetate extraction (MSPD), column chromatography, d-SPE-0.02 µg/g88 - 988 - 15

Experimental Protocols

This section provides a detailed protocol for a widely used method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method is applicable to a wide range of fruit and vegetable matrices.

Protocol: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Plant Matrices

1. Scope: This protocol describes the procedure for the extraction and quantification of this compound residues in high water content agricultural commodities (e.g., fruits, vegetables).

2. Principle: The sample is first homogenized. A subsample is then extracted and partitioned using an organic solvent (acetonitrile) and a salt mixture. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS.

3. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 88%

  • Reference standard of this compound

  • Ultrapure water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate)

  • QuEChERS d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)

  • 50 mL centrifuge tubes

  • 2 mL d-SPE centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Intermediate Standard (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standards (0.01 - 0.5 µg/mL): Prepare a series of working standards by further diluting the intermediate standard with acetonitrile. These will be used to build the calibration curve.

5. Sample Preparation (Extraction):

  • Homogenization: Chop and homogenize the agricultural crop sample.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting out: Add the QuEChERS extraction salt packet.

  • Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

6. Sample Cleanup (d-SPE):

  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the cleanup sorbents.

  • Vortexing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

7. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values should be determined by infusing a standard solution.

8. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

  • Confirm the identity of this compound by ensuring the retention time and the ratio of the two monitored MRM transitions in the sample match those of a reference standard.

Visualizations

Fluroxypyr_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Instrumental Analysis Sample Agricultural Crop Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g of Homogenate Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Vortex/Shake Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Vortex/Shake Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex_dSPE Vortex Add_dSPE->Vortex_dSPE Centrifuge2 Centrifuge Vortex_dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Final Extract Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Final_Result Final Result (mg/kg) Data_Processing->Final_Result

Caption: Workflow for this compound Residue Analysis using QuEChERS and LC-MS/MS.

References

Application Notes and Protocols for Studying Fluroxypyr Herbicide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluroxypyr is a synthetic auxin herbicide widely used for the control of broadleaf weeds.[1][2][3] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately death in susceptible plants.[2][3] However, the emergence of this compound-resistant weeds, particularly in species like Bassia scoparia (kochia), poses a significant challenge to sustainable agriculture. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of effective weed management strategies and the discovery of new herbicides.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate herbicide resistance. We detail the primary resistance mechanisms, present key quantitative data from resistance studies, and provide detailed protocols for essential experiments.

Mechanisms of this compound Resistance

Two principal mechanisms of resistance to this compound have been identified:

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the genes encoding the herbicide's target proteins. In the case of synthetic auxins like this compound, the primary targets are components of the auxin signaling pathway, specifically the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. Mutations in these proteins can reduce the binding affinity of the herbicide, rendering it less effective. For instance, a mutation in an AUX/IAA gene has been shown to confer cross-resistance to dicamba, 2,4-D, and this compound in Kochia scoparia.

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism against this compound is enhanced metabolic detoxification. Resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic forms, often through the action of enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). This rapid detoxification prevents the herbicide from accumulating to lethal concentrations at its site of action.

Quantitative Data on this compound Resistance

Dose-response assays are fundamental to quantifying the level of herbicide resistance in a weed population. These experiments determine the herbicide dose required to cause a 50% reduction in plant survival (LD50) or growth (GR50). The resistance factor (RF) is then calculated by dividing the LD50 or GR50 of the resistant population by that of a susceptible population.

Table 1: this compound Dose-Response Data in Kochia scoparia

PopulationHerbicideLD50 (g ae ha⁻¹)Resistance Factor (R/S Ratio)Reference
Flur-R (Resistant)This compound72040
J01-S (Susceptible)This compound20-
KS-9 (Resistant)This compound-3 - 6
KS-14 (Resistant)This compound-3 - 6
Susceptible PopulationThis compound--

Table 2: Cross-Resistance Profile of a Dicamba-Resistant Kochia scoparia Biotype

HerbicideBiotypeGR50 (g ae ha⁻¹)Resistance Factor (R/S Ratio)Reference
DicambaResistant (R)>1000>30
DicambaSusceptible (S)33-
2,4-DResistant (R)48012
2,4-DSusceptible (S)40-
This compoundResistant (R)12012
This compoundSusceptible (S)10-

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance to this compound in a weed population by assessing plant survival and growth at various herbicide doses.

Materials:

  • Seeds from putative resistant and known susceptible weed populations.

  • Pots (e.g., 10x10 cm square plastic pots) filled with a suitable potting mix.

  • This compound herbicide formulation (e.g., Starane™ Ultra).

  • Cabinet spray chamber calibrated to deliver a specific volume (e.g., 200 L ha⁻¹).

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Plant Growth: Sow seeds of the resistant and susceptible populations in separate pots. After emergence, thin seedlings to one plant per pot. Grow the plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3- to 4-leaf stage (approximately 6-9 cm tall).

  • Herbicide Application: Prepare a range of this compound concentrations. For Kochia scoparia, a typical dose range would be 0, 20, 40, 80, 157, 314, 628, and 1256 g ae ha⁻¹. Apply the herbicide solutions to the plants using a cabinet spray chamber. Include an untreated control for each population.

  • Data Collection: At 21 to 30 days after treatment (DAT), assess plant survival (mortality) and shoot biomass. Plant survival is recorded as a binary outcome (alive or dead). For biomass, excise the above-ground plant material, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the survival and biomass data using a non-linear regression model (e.g., a log-logistic model) to determine the LD50 and GR50 values. Calculate the resistance factor by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.

RNA-Seq for Differential Gene Expression Analysis

This protocol outlines the steps to identify genes that are differentially expressed between this compound-resistant and -susceptible plants, which can provide insights into NTSR mechanisms.

Materials:

  • This compound-resistant and -susceptible plants grown as described in the dose-response bioassay.

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • Spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit) for RNA quality and quantity assessment.

  • Next-generation sequencing platform (e.g., Illumina).

Procedure:

  • Tissue Collection: Treat resistant and susceptible plants with a discriminating dose of this compound (e.g., 157 g ae ha⁻¹). Collect leaf tissue from treated and untreated (control) plants at various time points (e.g., 0, 3, and 10 hours after treatment). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and Quality Control: Extract total RNA from the frozen tissue using a commercial kit, including an on-column DNase I treatment to remove genomic DNA contamination. Assess the quantity and quality of the extracted RNA using a spectrophotometer and a fluorometer. Check RNA integrity using an Agilent Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform paired-end sequencing on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data using tools like Trimmomatic.

    • De Novo Transcriptome Assembly: If a reference genome is not available, assemble a de novo transcriptome from the high-quality reads using software like Trinity.

    • Differential Expression Analysis: Align the reads from each sample to the reference genome or the de novo transcriptome. Count the number of reads mapping to each gene or transcript. Perform differential expression analysis using a package like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between resistant and susceptible populations, and between treated and untreated plants.

    • Functional Annotation: Annotate the differentially expressed genes to predict their functions using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

KASP Genotyping for Target-Site Mutations

Kompetitive Allele-Specific PCR (KASP) is a cost-effective and high-throughput method for genotyping single nucleotide polymorphisms (SNPs) associated with target-site resistance.

Materials:

  • Genomic DNA extracted from resistant and susceptible plants.

  • KASP Assay mix containing allele-specific forward primers and a common reverse primer.

  • KASP Master Mix containing Taq polymerase, dNTPs, and FRET cassettes.

  • qPCR instrument capable of FRET detection.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from leaf tissue of individual plants.

  • Primer Design: Design two allele-specific forward primers, each with a unique tail sequence corresponding to one of the FRET cassettes (FAM and HEX), and a common reverse primer. The allele-specific primers should have their 3' end at the SNP of interest.

  • KASP Reaction: Set up the KASP reaction by combining the KASP Assay mix, KASP Master Mix, and genomic DNA in a PCR plate. Include no-template controls (NTCs).

  • PCR and Fluorescence Reading: Perform thermal cycling in a qPCR instrument. After PCR, read the fluorescence of the FAM and HEX dyes at room temperature.

  • Data Analysis: Plot the FAM and HEX fluorescence values for each sample on a scatter plot. The samples will cluster into three groups corresponding to the three possible genotypes: homozygous for allele 1, homozygous for allele 2, and heterozygous.

Metabolic Profiling with ¹⁴C-Fluroxypyr

This protocol uses radiolabeled this compound to trace its absorption, translocation, and metabolism in resistant and susceptible plants.

Materials:

  • ¹⁴C-labeled this compound.

  • Resistant and susceptible plants.

  • Microsyringe.

  • Methanol or acetonitrile solution for leaf washing.

  • Liquid scintillation counter.

  • Biological oxidizer.

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Phosphor imager.

Procedure:

  • Application of Radiolabeled Herbicide: Apply a known amount of ¹⁴C-fluroxypyr to a single leaf of each plant using a microsyringe.

  • Absorption and Translocation: At various time points after application, excise the treated leaf and wash it with a methanol or acetonitrile solution to remove unabsorbed herbicide. Quantify the radioactivity in the leaf wash using a liquid scintillation counter to determine the amount of absorbed herbicide. The remaining plant can be sectioned into different parts (e.g., above treated leaf, below treated leaf, roots), dried, and combusted in a biological oxidizer to quantify the translocated radioactivity. For visualization of translocation, press the whole plant and expose it to a phosphor screen.

  • Metabolism Analysis:

    • Extraction: Homogenize whole plants or plant parts in an extraction buffer (e.g., 90% water, 9% acetonitrile, 1% acetic acid).

    • HPLC Analysis: Separate the parent ¹⁴C-fluroxypyr and its metabolites in the plant extract using reverse-phase HPLC.

    • Quantification: Quantify the amount of radioactivity in each peak corresponding to the parent compound and its metabolites using a radioactivity detector. Compare the metabolic profiles of resistant and susceptible plants to identify differences in the rate of detoxification and the types of metabolites formed.

Visualizations

Auxin_Signaling_Pathway cluster_outside Apoplast cluster_cell Cell Cytoplasm & Nucleus Fluroxypyr_out This compound Fluroxypyr_in This compound Fluroxypyr_out->Fluroxypyr_in Uptake TIR1_AFB TIR1/AFB Receptor Fluroxypyr_in->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms co-receptor with Aux/IAA Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Aux_IAA->SCF_Complex ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: this compound mechanism of action via the auxin signaling pathway.

Experimental_Workflow cluster_whole_plant Whole-Plant Studies cluster_molecular Molecular Analysis Dose_Response Dose-Response Assay Metabolism 14C-Metabolism Study Dose_Response->Metabolism Characterize Resistance Level RNA_Seq RNA-Seq (Differential Expression) Dose_Response->RNA_Seq Identify R vs S Plants KASP KASP Genotyping (Target-Site SNPs) Dose_Response->KASP Phenotype for Genotyping Detoxification_Rate Detoxification_Rate Metabolism->Detoxification_Rate Quantify Detoxification Identify_NTSR_Genes Identify_NTSR_Genes RNA_Seq->Identify_NTSR_Genes Candidate NTSR Genes Identify_TSR_Mutations Identify_TSR_Mutations KASP->Identify_TSR_Mutations Confirm TSR Mutations

Caption: Experimental workflow for investigating this compound resistance.

Herbicide_Detoxification_Pathway cluster_phase1 Phase I (Activation/Modification) cluster_phase2 Phase II (Conjugation) cluster_phase3 Phase III (Sequestration/Transport) This compound This compound (Active Herbicide) P450 Cytochrome P450s (Hydroxylation, etc.) This compound->P450 Metabolized by Metabolite1 Metabolite1 P450->Metabolite1 Hydroxylated this compound GST_UGT GSTs, UGTs (Conjugation with Glutathione, Glucose) Metabolite2 Metabolite2 GST_UGT->Metabolite2 Conjugated Metabolite (Non-toxic) ABC_Transporter ABC Transporters Vacuole Vacuole ABC_Transporter->Vacuole Sequestration Metabolite1->GST_UGT Metabolite2->ABC_Transporter Transported by

Caption: General pathway of herbicide detoxification in plants.

References

Application Notes and Protocols for the Formulation Development of Fluroxypyr-Based Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation development of herbicides based on fluroxypyr, a selective, post-emergent herbicide used for the control of broadleaf weeds.[1][2] The active ingredient is typically an ester of this compound, such as this compound-meptyl (1-methylheptyl ester), which acts as a synthetic auxin, disrupting normal plant growth processes in susceptible species.[1][2]

This document outlines protocols for the preparation and evaluation of various formulation types, including Emulsifiable Concentrates (ECs), Nanoemulsions (NEs), and Microcapsules (MCs). It also provides detailed methodologies for key analytical and stability tests critical for successful formulation development.

Overview of this compound Formulation Strategies

The primary goal of formulating this compound is to create a product that is stable, effective, and easy to handle and apply. The choice of formulation depends on various factors, including the target weed species, crop, application method, and desired environmental profile.

  • Emulsifiable Concentrates (ECs): This is the most common formulation type for this compound.[3] ECs are solutions of the active ingredient in a water-immiscible solvent with emulsifiers that allow the concentrate to form a stable emulsion when diluted with water for spraying.

  • Nanoemulsions (NEs): These are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-500 nm. Nanoemulsions can offer advantages such as improved stability, increased bioavailability, and the potential for reduced use of organic solvents.

  • Microcapsules (MCs): In this formulation type, the active ingredient is encapsulated within a polymeric shell. This can provide controlled release of the active ingredient, protect it from premature degradation, and reduce applicator exposure.

Formulation Components and Representative Compositions

The following tables summarize the key components and typical concentration ranges for different this compound formulations.

Table 1: Components for this compound Formulations

ComponentFunctionExamples
Active Ingredient HerbicideThis compound-meptyl (1-methylheptyl ester)
Solvent Dissolves the active ingredientAromatic hydrocarbons, Methylated seed oils, N,N-dimethyl alkylamides
Emulsifier/Surfactant Stabilizes the emulsion/dispersionAnionic (e.g., calcium dodecylbenzenesulfonate), Non-ionic (e.g., alcohol ethoxylates, block copolymers of ethylene oxide and propylene oxide)
Adjuvant Enhances herbicidal activityNon-ionic surfactants (NIS), Crop oil concentrates (COC), Methylated seed oils (MSO), Nitrogen fertilizers
Polymer (for MCs) Forms the microcapsule shellPolyurea, Polyurethane, Gelatin, Starch
Aqueous Phase CarrierDeionized water

Table 2: Representative Quantitative Compositions of this compound Formulations

ComponentEmulsifiable Concentrate (EC) (% w/w)Nanoemulsion (NE) (% w/w)Microcapsule (MC) (% w/w)
This compound-meptyl20 - 4510 - 2515 - 30
Solvent40 - 7015 - 30 (as oil phase)20 - 40 (as core material)
Surfactant/Emulsifier5 - 1515 - 252 - 8
Polymer--5 - 15
Water-40 - 6030 - 50
AdjuvantsAs needed (tank-mixed)As needed (tank-mixed)As needed (tank-mixed)

Note: These are representative ranges and will require optimization for specific formulations. A high-strength EC formulation has been described containing up to 480 g/L of this compound meptyl ester.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound formulations.

Formulation Preparation

Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC)

  • Dissolution of Active Ingredient: In a suitable vessel, add the calculated amount of solvent (e.g., methylated rapeseed oil). While stirring, slowly add the this compound-meptyl until it is completely dissolved.

  • Addition of Emulsifiers: To the solution from step 1, add the required amount of the emulsifier system (e.g., a blend of anionic and non-ionic surfactants).

  • Homogenization: Continue stirring until a clear, homogeneous solution is obtained.

  • Quality Control: Perform initial quality control tests, such as visual inspection for clarity and phase separation.

Protocol 2: Preparation of a this compound Nanoemulsion (NE) via High-Pressure Homogenization

  • Preparation of Oil Phase: Dissolve the this compound-meptyl in a suitable oil (e.g., a vegetable oil or a paraffinic oil). Add the oil-soluble surfactant to this mixture.

  • Preparation of Aqueous Phase: In a separate vessel, dissolve the water-soluble surfactant in deionized water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the operating pressure will need to be optimized to achieve the desired droplet size. A typical starting point is 3-5 passes at 500-1000 bar.

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: Preparation of this compound Microcapsules (MCs) by Interfacial Polymerization

  • Preparation of Oil Phase: Dissolve the this compound-meptyl and a diisocyanate monomer (e.g., toluene diisocyanate) in a water-immiscible solvent to form the oil phase.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a protective colloid (e.g., polyvinyl alcohol) and a diamine or diol (e.g., ethylenediamine).

  • Emulsification: Add the oil phase to the aqueous phase with high-speed stirring to form an oil-in-water emulsion with the desired droplet size.

  • Polymerization: Initiate the interfacial polymerization by, for example, heating the emulsion. The diisocyanate and the diamine/diol will react at the oil-water interface to form a polyurea/polyurethane shell around the oil droplets.

  • Curing: Allow the reaction to proceed for a specified time to ensure complete capsule wall formation.

  • Purification: The resulting microcapsule suspension can be used as is or the microcapsules can be separated by filtration or centrifugation and washed.

  • Characterization: Characterize the microcapsules for particle size, encapsulation efficiency, and release rate of the active ingredient.

Physicochemical Characterization

Protocol 4: Emulsion Stability and Spontaneity (based on CIPAC MT 36.3)

  • Apparatus: 100 mL stoppered graduated cylinders.

  • Procedure for Spontaneity of Emulsification:

    • Add 95 mL of standard water (CIPAC Standard Water D) to a graduated cylinder.

    • Pipette 5 mL of the EC formulation into the cylinder.

    • Allow to stand for 1 minute and observe the degree of spontaneous emulsification.

  • Procedure for Emulsion Stability:

    • Invert the cylinder from the spontaneity test 10 times and allow it to stand undisturbed for 30 minutes at a controlled temperature (e.g., 30 °C).

    • Observe and record the volume of any free oil or cream that separates at the top or sediment at the bottom.

    • Re-emulsify by inverting the cylinder another 10 times and check for the ease of redispersion.

  • Acceptance Criteria: The formulation is considered stable if the amount of separated material is within specified limits (e.g., less than 2 mL of cream or 0.5 mL of free oil).

Protocol 5: Particle Size and Polydispersity Index (PDI) Measurement

  • Instrumentation: Laser diffraction or dynamic light scattering (DLS) particle size analyzer.

  • Sample Preparation: Dilute the nanoemulsion or microcapsule suspension with deionized water to an appropriate concentration for the instrument. Ensure the sample is well-dispersed.

  • Measurement: Perform the particle size measurement according to the instrument's operating instructions.

  • Data Analysis: Record the mean particle size (e.g., Z-average for DLS, D(v,0.5) for laser diffraction) and the PDI. A lower PDI value (typically < 0.3) indicates a more monodisperse and stable system.

Protocol 6: Viscosity Measurement

  • Instrumentation: Rotational viscometer or rheometer.

  • Procedure:

    • Place a suitable amount of the formulation into the viscometer's sample cup.

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the viscosity at a defined shear rate or over a range of shear rates.

  • Data Analysis: Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s). For non-Newtonian fluids, a shear rate sweep will provide a more complete rheological profile.

Protocol 7: pH Determination (based on CIPAC MT 75.3)

  • Instrumentation: Calibrated pH meter.

  • Procedure:

    • For aqueous-based formulations (NE, MC), measure the pH of the undiluted formulation.

    • For ECs, prepare a 1% emulsion in deionized water and measure the pH of the emulsion.

  • Recording: Record the pH value. The pH can affect the stability of the active ingredient and the performance of the formulation.

Efficacy and Stability Testing

Protocol 8: Accelerated Storage Stability (based on CIPAC MT 46.3)

  • Procedure:

    • Store samples of the formulation in sealed containers at an elevated temperature (e.g., 54 °C) for 14 days.

    • After the storage period, allow the samples to cool to room temperature.

  • Evaluation:

    • Visually inspect the samples for any signs of physical instability, such as phase separation, crystallization, or sedimentation.

    • Re-run the physicochemical tests (e.g., emulsion stability, particle size, viscosity, pH) and compare the results to the initial values.

    • Determine the concentration of the active ingredient to assess for chemical degradation.

Protocol 9: Greenhouse Bio-efficacy Study

  • Plant Material: Grow susceptible weed species (e.g., Galium aparine - cleavers, Stellaria media - chickweed) in pots under controlled greenhouse conditions.

  • Treatment Application:

    • Prepare spray solutions of the different this compound formulations at various application rates.

    • Include an untreated control and a commercial standard for comparison.

    • Apply the treatments to the weeds at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory track sprayer to ensure uniform application.

  • Evaluation:

    • At set time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

    • Fresh or dry weight of the above-ground biomass can also be measured for a quantitative assessment.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations and application rates.

Visualization of Workflows and Concepts

Diagram 1: General Workflow for Emulsifiable Concentrate (EC) Formulation Development

EC_Workflow cluster_dev Development cluster_eval Evaluation A Component Selection (AI, Solvent, Emulsifiers) B Solubility & Compatibility Screening A->B Input C Formulation Optimization (Ratio Studies) B->C Data D Lab-Scale Preparation C->D Recipe E Physicochemical Tests (CIPAC Methods) D->E Sample F Stability Testing (Accelerated & Shelf-life) E->F Results F->C Feedback for Re-optimization G Bio-efficacy Trials (Greenhouse/Field) F->G Stable Formulations H Final Formulation G->H Efficacious Formulation Auxin_MoA This compound This compound Application (Foliar Uptake) Translocation Translocation to Meristematic Tissues This compound->Translocation Binding Binds to Auxin Receptors Translocation->Binding Gene_Expression Altered Gene Expression Binding->Gene_Expression Growth_Disruption Disruption of Normal Growth Processes Gene_Expression->Growth_Disruption Symptoms Uncontrolled Cell Division, Epinasty, Tissue Proliferation Growth_Disruption->Symptoms Death Plant Death Symptoms->Death Formulation_Properties Formulation Formulation Type EC Emulsifiable Concentrate Formulation->EC NE Nanoemulsion Formulation->NE MC Microcapsule Formulation->MC Prop1 High AI Load EC->Prop1 High Prop2 Solvent Content EC->Prop2 High NE->Prop2 Low/None Prop3 Stability NE->Prop3 Improved MC->Prop3 Improved Prop4 Controlled Release MC->Prop4 Yes

References

Protocols for the Quantification of Fluroxypyr and Its Metabolites in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the quantitative analysis of the herbicide fluroxypyr and its primary metabolites in various water matrices, including surface water, groundwater, and drinking water. The protocols described herein are based on established methods utilizing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for accurate quantification.

Introduction

This compound is a systemic herbicide widely used for the control of broadleaf weeds.[1][2] Its extensive use can lead to the contamination of water bodies, posing potential environmental risks. This compound is often applied as an ester, such as this compound-1-methylheptyl ester (this compound-MHE), which rapidly hydrolyzes to the active ingredient, this compound acid, in the environment.[3] Further degradation can result in the formation of key metabolites, including 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (this compound-pyridinol or F-P), this compound-methoxypyridine (F-MP), and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (this compound-DCP).[4][5] Monitoring the presence and concentration of this compound and its metabolites in water is crucial for environmental assessment and regulatory compliance.

This application note details two primary protocols for the extraction and quantification of this compound and its metabolites from water samples.

Experimental Protocols

Protocol 1: Quantification of this compound-MHE and this compound Acid

This protocol is optimized for the analysis of the parent ester, this compound-MHE, and its primary active form, this compound acid.

2.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect 20 mL of water sample in a 45-mL glass vial.

  • Fortification (for QC): For quality control samples, fortify with known concentrations of this compound-MHE and this compound acid standards.

  • Acidification: Acidify the sample by adding 200 µL of concentrated formic acid solution.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate and approximately 12 g of NaCl to the vial.

    • Shake the vial for 10 minutes at approximately 180 excursions per minute on a flat-bed shaker.

    • Centrifuge the sample for 5 minutes at approximately 2000 rpm to separate the layers.

    • Transfer the upper ethyl acetate layer to a graduated Nalgene tube.

    • Repeat the extraction with an additional 5 mL of ethyl acetate and combine the extracts.

  • Solvent Exchange and Concentration:

    • Add 1.0 mL of a methanol:water (50:50, v/v) solution containing 0.1% acetic acid to the combined extracts.

    • Concentrate the sample to approximately 0.9 mL using a TurboVap evaporator set at 35-40 °C with a nitrogen pressure of 10-15 psi. Crucial Step: Do not allow the sample to evaporate to dryness.

    • Adjust the final volume to 2.0 mL with a methanol:water (50:50, v/v) solution containing 0.1% acetic acid.

    • Vortex the sample for about 10 seconds and transfer it to a 96-deep well plate or an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Analysis

  • Instrumentation: An Agilent 1100 HPLC system (or equivalent) coupled to a tandem mass spectrometer.

  • Chromatographic Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Methanol with 0.1% acetic acid

    • B: Water with 0.1% acetic acid

  • Injection Volume: 30 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative polarity.

    • Source Temperature: 500°C.

Protocol 2: Quantification of this compound-DCP and this compound-MP Metabolites

This protocol is tailored for the analysis of the metabolites this compound-DCP and this compound-MP.

2.2.1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Collection: Transfer a 60.0 mL water sample into a 125-mL glass jar.

  • Fortification (for QC): For quality control samples, fortify with known concentrations of this compound-DCP and this compound-MP standards.

  • Buffering: Add 6.0 mL of a pH 7.00 buffer solution and mix by hand shaking.

  • SPE Cartridge Conditioning:

    • Condition a Phenomenex Strata-X SPE cartridge (200 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of pH 7.00 buffer solution.

  • Sample Loading:

    • Apply the buffered water sample to the conditioned SPE cartridge and pull it through at a flow rate of approximately 3-5 mL/minute.

    • Rinse the sample vial with 2 mL of pH 7.00 buffer solution and pass it through the SPE column. Discard all eluates.

  • Drying: Dry the cartridge under vacuum for about 20 minutes.

  • Elution:

    • Elute the analytes with two 2 mL aliquots of acetonitrile. Apply a full vacuum for 10 seconds between the solvent additions.

    • Collect the eluate in a Nalgene tube containing 1.0 mL of a methanol:water (50:50, v/v) solution with 0.1% acetic acid.

  • Concentration:

    • Concentrate the sample to approximately 0.9 mL using a TurboVap evaporator at 35-40 °C with a nitrogen pressure of 10-15 psi.

    • Adjust the final volume to 2.0 mL with a methanol:water (50:50, v/v) solution containing 0.1% acetic acid.

    • Vortex the sample for about 10 seconds and transfer it to a 96-deep well plate or an autosampler vial for analysis.

2.2.2. LC-MS/MS Analysis

  • Instrumentation: An Agilent 1100 HPLC system (or equivalent) coupled to a tandem mass spectrometer.

  • Chromatographic Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Methanol with 0.1% acetic acid

    • B: Water with 0.1% acetic acid

  • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive polarity.

    • Source Temperature: 550°C.

Data Presentation

The following tables summarize the quantitative parameters for the analysis of this compound and its metabolites.

Table 1: Method Detection and Quantification Limits.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compound-MHE0.0150.05
This compound Acid0.0150.05
This compound-DCP0.0150.05
This compound-MP0.0150.05

Data sourced from EPA reports.

Table 2: Mass Spectrometry Parameters for Analyte Detection.

AnalyteIonization ModePolarityQuantitative Ion Transition (m/z)Confirmatory Ion Transition (m/z)
This compound-MHEESINegative365.1 → 194.1367.0 → 196.0
This compound AcidESINegative252.9 → 232.9255.0 → 196.8
This compound-DCPAPCIPositive199.0 → 181.0199.0 → 154.1
This compound-MPAPCIPositive210.9 → 113.2210.9 → 196.1

Data sourced from EPA reports.

Table 3: Recovery Rates for Different SPE Cartridges.

SPE Cartridge TypeSpiked Concentration (µg/L)Recovery Range (%)Relative Standard Deviation (%)
C181 - 5040 - 640.7 - 2.15
C18 end-capped1 - 5041 - 651.52 - 11.9
ISOLUTE ENV+ (polyvinyl dibenzene)1 - 5091 - 1022.5 - 5.3

These results indicate that polyvinyl dibenzene-based SPE cartridges provide superior recovery for this compound from water samples.

Visualization of Experimental Workflows

Fluroxypyr_MHE_Acid_Workflow cluster_sample_prep Sample Preparation cluster_concentration Concentration & Final Prep Sample 20 mL Water Sample Acidify Acidify with Formic Acid Sample->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate & NaCl) Acidify->LLE Centrifuge Centrifuge LLE->Centrifuge Extract Collect Ethyl Acetate Layer Centrifuge->Extract Solvent_Ex Add MeOH:Water (50:50) + 0.1% Acetic Acid Extract->Solvent_Ex Concentrate Concentrate to 0.9 mL (TurboVap) Solvent_Ex->Concentrate Reconstitute Adjust Volume to 2.0 mL Concentrate->Reconstitute Analyze LC-MS/MS Analysis (ESI, Negative Mode) Reconstitute->Analyze

Caption: Workflow for this compound-MHE and Acid Analysis.

Fluroxypyr_Metabolite_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration & Final Prep Sample 60 mL Water Sample Buffer Add pH 7.0 Buffer Sample->Buffer Load Load Sample Buffer->Load Condition Condition SPE Cartridge (Methanol & pH 7 Buffer) Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with Acetonitrile Dry->Elute Concentrate Concentrate to 0.9 mL (TurboVap) Elute->Concentrate Reconstitute Adjust Volume to 2.0 mL Concentrate->Reconstitute Analyze LC-MS/MS Analysis (APCI, Positive Mode) Reconstitute->Analyze

Caption: Workflow for this compound Metabolite Analysis.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound and its primary metabolites in water samples. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for detection at levels relevant for environmental monitoring and regulatory purposes. The choice of extraction method, particularly the use of appropriate SPE cartridges, is critical for achieving high recovery rates and accurate results. These detailed procedures are intended to guide researchers and scientists in the consistent and effective analysis of these compounds.

References

Field Application Techniques for Fluroxypyr in Corn and Wheat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr is a selective, post-emergent herbicide widely utilized for the control of broadleaf weeds in cereal crops, including corn (Zea mays) and wheat (Triticum aestivum).[1][2][3][4][5] As a synthetic auxin, its mode of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to unregulated cell division and growth, ultimately causing the death of susceptible weeds. This document provides detailed application notes and experimental protocols for the field application of this compound in corn and wheat, intended for researchers and scientists. The protocols cover efficacy and phytotoxicity trials, as well as residue analysis. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Data Presentation

Table 1: this compound Application Rates and Efficacy for Weed Control in Wheat
Target Weed SpeciesThis compound Formulation & Rate (L/ha)Weed StageWheat StageWeed Control Efficacy (%)Reference
Galium aparine (Cleavers)This compound 180 EC @ 0.41-4 whorls2-leaf to early flag leafNot specified
Kochia scoparia (Kochia)This compound 180 EC @ 0.62-8 leaf2-leaf to early flag leafNot specified
Round-leaved mallowThis compound 180 EC @ 0.81-6 leaf2-leaf to early flag leafNot specified
Volunteer flaxThis compound 180 EC @ 0.61-12 cm2-leaf to early flag leafNot specified
Various Broadleaf WeedsThis compound 20% EC @ 1.5SeedlingNot specified80.75
Various Broadleaf WeedsThis compound 20% EC @ 2.0SeedlingNot specified85.77
Various Broadleaf WeedsThis compound 20% EC @ 2.5SeedlingNot specified90.68
Table 2: this compound Tank Mix Application Rates for Enhanced Weed Control in Wheat
Tank Mix PartnerThis compound Formulation & Rate (L/ha)Partner RateTarget WeedsWheat StageReference
2,4-D EsterThis compound 180 EC @ 0.45420 g a.e./haBroad spectrum of broadleaf weeds4-leaf to flag leaf
Curtail MThis compound 180 EC @ 0.82.0 L/haBroad spectrum of broadleaf weeds3-leaf to just before flag leaf emergence
Achieve LiquidThis compound product @ Not specified0.5 L/haWild oats, green foxtail, and broadleaf weedsNot specified
Table 3: this compound Application Guidelines for Corn
Application TimingThis compound Formulation & RateCorn StageTarget WeedsNotesReference
Post-emergenceFormulation dependentUp to 6-leaf stageCalystegia sepium, Convolvulus arvensis, Solanum nigrumDirected applications may be necessary to avoid crop injury.Not specified in search results
Post-emergenceFormulation dependentUp to 11 inches tallBroadleaf weedsMay be used in conventional or herbicide-tolerant corn.Not specified in search results
Table 4: Pre-harvest and Grazing Intervals for this compound in Wheat
TreatmentGrazing IntervalPre-harvest IntervalReference
This compound alone3 days60 days
This compound + Curtail M7 days60 days

Experimental Protocols

Protocol for Field Efficacy and Phytotoxicity Trials

1.1. Objective: To evaluate the efficacy of various this compound application rates for the control of key broadleaf weeds in corn and wheat, and to assess crop phytotoxicity.

1.2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum of four replicates per treatment.

  • Plot Size: 10 m x 2 m is recommended to allow for a central assessment area and minimize edge effects.

1.3. Treatments:

  • Untreated Control (weedy check).

  • This compound at three to four different application rates (e.g., low, medium, and high rates based on manufacturer recommendations).

  • A commercial standard herbicide for comparison.

  • For phytotoxicity trials, a treatment of 2x the highest recommended rate of this compound should be included.

1.4. Site Selection and Preparation:

  • Select a field with a uniform and dense population of the target weed species.

  • Prepare the field according to standard agricultural practices for the selected crop.

1.5. Herbicide Application:

  • Equipment: Use a calibrated backpack sprayer or a plot sprayer with a boom and flat-fan nozzles to ensure uniform coverage.

  • Timing: Apply post-emergence when the target weeds are at the 2-4 leaf stage and the crop is at the recommended growth stage (see tables above).

  • Spray Volume: A typical spray volume is 100-200 L/ha.

1.6. Data Collection:

  • Weed Control Assessment: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) using a percentage scale (0% = no control, 100% = complete control). At 28 DAT, collect weed biomass from a 1 m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Crop Tolerance (Phytotoxicity): Visually assess crop injury at 7 and 14 DAT using a percentage scale (0% = no injury, 100% = crop death). Note any symptoms such as leaf twisting, stunting, or discoloration.

  • Yield: At crop maturity, harvest the central rows of each plot and determine the crop yield, adjusting for moisture content.

1.7. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) to compare treatment means at a significance level of p ≤ 0.05.

Protocol for this compound Residue Analysis in Wheat Grain and Soil by GC-ECD

This protocol is adapted from a validated method for the determination of this compound-meptyl residues.

2.1. Objective: To determine the residue levels of this compound in wheat grain and soil samples collected from treated field plots.

2.2. Sample Preparation and Extraction:

  • Wheat Grain: Homogenize 10 g of wheat grain with 20 mL of a methanol-water solution (4:1 v/v).

  • Soil: Homogenize 20 g of soil with 40 mL of a methanol-water solution (4:1 v/v).

  • Shake the samples vigorously for 30 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant. Repeat the extraction process on the remaining solids.

  • Combine the supernatants and proceed to the liquid-liquid partitioning step.

2.3. Liquid-Liquid Partitioning:

  • To the combined supernatant, add 30 mL of dichloromethane and 5 mL of a 5% sodium chloride solution.

  • Shake for 2 minutes and allow the layers to separate.

  • Collect the lower dichloromethane layer. Repeat the partitioning twice.

  • Combine the dichloromethane fractions and evaporate to dryness under a gentle stream of nitrogen.

2.4. Clean-up by Solid-Phase Extraction (SPE):

  • Reconstitute the residue in 1 mL of petroleum ether.

  • Condition a Florisil SPE cartridge (500 mg, 3 mL) with 5 mL of petroleum ether.

  • Load the sample onto the SPE cartridge.

  • Elute the analytes with 5 mL of a petroleum ether-acetic ether solution (95:5 v/v).

  • Collect the eluate and concentrate to 1 mL for GC-ECD analysis.

2.5. GC-ECD Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Detector: Electron Capture Detector (ECD).

  • Column: HP-5 capillary column (30 m × 0.32 mm, 0.25 μm).

  • Temperatures: Injector at 250°C, Detector at 300°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

  • Injection Volume: 1 μL.

2.6. Quantification:

  • Prepare a calibration curve using certified reference standards of this compound-meptyl.

  • The limit of quantification (LOQ) for this method is typically around 0.005 mg/kg for both soil and wheat grain.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Herbicide Efficacy Trial A Site Selection & Field Preparation B Experimental Design (RCBD) A->B C Herbicide Application B->C D Data Collection C->D E Weed Control Assessment (Visual Ratings & Biomass) D->E F Crop Phytotoxicity Assessment (Visual Injury Ratings) D->F G Yield Measurement D->G H Statistical Analysis (ANOVA) E->H F->H G->H I Results Interpretation & Reporting H->I

General workflow for conducting herbicide efficacy field trials.

G cluster_pathway Mode of Action: this compound as a Synthetic Auxin This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Protein TIR1_AFB->Aux_IAA Promotes interaction with SCF_Complex SCF E3 Ubiquitin Ligase Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for degradation by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses (in absence of auxin) Ubiquitin Ubiquitin SCF_Complex->Ubiquitin Adds Ubiquitin->Aux_IAA to Proteasome->Aux_IAA Degrades AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE Binds to Gene_Expression Transcription of Auxin-Responsive Genes AuxRE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Growth Gene_Expression->Uncontrolled_Growth Weed_Death Weed Death Uncontrolled_Growth->Weed_Death

Simplified signaling pathway of this compound's herbicidal action.

References

Solid-Phase Extraction of Fluroxypyr from Environmental Matrices: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluroxypyr, a widely used herbicide for controlling broadleaf weeds, can persist in various environmental compartments, necessitating robust analytical methods for its monitoring. Solid-phase extraction (SPE) has emerged as a cornerstone technique for the selective isolation and preconcentration of this compound from complex environmental samples such as water, soil, and sediment prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principles of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of compounds between a solid phase (sorbent) and a liquid phase (sample matrix and solvents). For this compound, an acidic herbicide, the selection of the SPE sorbent and the pH of the sample are critical for achieving optimal retention and subsequent elution. Common retention mechanisms employed for this compound extraction include reversed-phase, ion-exchange, and mixed-mode interactions.

General Workflow for Solid-Phase Extraction

The SPE process for this compound, like for many other analytes, follows a series of sequential steps to ensure the removal of interfering matrix components and the effective recovery of the target compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection Environmental Sample Collection (Water, Soil, Sediment) Pretreatment Sample Pre-treatment (e.g., Filtration, pH Adjustment) Sample_Collection->Pretreatment Conditioning 1. Sorbent Conditioning Pretreatment->Conditioning Equilibration 2. Sorbent Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Interference Washing Loading->Washing Elution 5. Analyte Elution Washing->Elution Post_Elution Post-Elution Processing (e.g., Evaporation, Reconstitution) Elution->Post_Elution Analysis Instrumental Analysis (LC-MS/MS, GC-MS) Post_Elution->Analysis

Figure 1: General workflow of solid-phase extraction for this compound analysis.

Data Presentation: Performance of SPE Methods

The selection of an appropriate SPE sorbent is crucial for the successful analysis of this compound. The following tables summarize the performance of various SPE methods applied to different environmental matrices.

Table 1: SPE Performance Data for this compound in Water Samples

Sorbent TypeSample Volume (mL)Spiking Level (µg/L)Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Strata-X (Polymeric)600.05 - 5Not SpecifiedNot Specified0.0093-0.01660.05[1]
ISOLUTE ENV+ (Polyvinyl dibenzene)Not Specified1 - 5091 - 1022.5 - 5.3Not SpecifiedNot Specified[2][3][4]
C18 (Silica-based)Not Specified1 - 5040 - 640.7 - 2.15Not SpecifiedNot Specified[2]
C18 end-capped (Silica-based)Not Specified1 - 5041 - 651.52 - 11.9Not SpecifiedNot Specified

Table 2: SPE Performance Data for this compound in Soil and Sediment Samples

Sorbent TypeSample Weight (g)MatrixSpiking LevelRecovery (%)RSD (%)LODLOQReference
Strata-X (Polymeric)10Soil & Sediment0.01 - 1.0 µg/gWithin guidelineWithin guidelineNot Specified0.01 µg/g
C18 (Silica-based)Not SpecifiedSoil0.01 - 1.0 µg/gNot SpecifiedNot SpecifiedNot Specified0.01 µg/g
OASIS HLB (Polyvinyl dibenzene)Not SpecifiedSoil4 - 50 µg/L (extract)91 - 954.2 - 6.21 pg/kgNot Specified
FlorisilNot SpecifiedSoilNot Specified70 - 104Not SpecifiedNot Specified5 µg/kg

Experimental Protocols

Detailed methodologies for the most cited SPE experiments are provided below.

Protocol 1: Extraction of this compound from Water using Polymeric Sorbent (Strata-X)

This protocol is adapted from the EPA method for the analysis of this compound and its metabolites in water.

1. Materials and Reagents

  • SPE Cartridge: Phenomenex Strata-X (200 mg, 6 mL) or equivalent polymeric reversed-phase sorbent.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • pH 7.00 buffer solution

  • Reagent water

  • Nitrogen gas for evaporation

2. Sample Preparation

  • For a 60 mL water sample, add 6.0 mL of pH 7.00 buffer solution and mix by shaking.

3. SPE Procedure

  • Conditioning: Condition the Strata-X SPE cartridge by passing 6 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge with 6 mL of pH 7.00 buffer solution. Do not allow the sorbent to go dry.

  • Sample Loading: Apply the prepared water sample to the cartridge at a flow rate of approximately 3-5 mL/minute.

  • Washing: Rinse the sample vial with 2 mL of pH 7.00 buffer solution and pass it through the cartridge. Discard all eluates up to this point.

  • Drying: Dry the cartridge under vacuum for approximately 20 minutes.

  • Elution: Elute the analytes with two 2 mL aliquots of acetonitrile. Allow the sorbent to soak for a few seconds between additions. Collect the eluate. For improved recovery, using three or four 2.0 mL aliquots of acetonitrile for elution has been validated.

  • Post-Elution: The collected eluate can be concentrated under a gentle stream of nitrogen at 35-40 °C to approximately 0.9 mL. It is critical not to evaporate the sample to dryness. The final volume is then adjusted to 1.5 mL with a methanol:water (50:50, v/v) solution containing 0.1% acetic acid for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Soil/Sediment using Polymeric Sorbent (Strata-X)

This protocol is based on an EPA validated method for this compound and its metabolites in soil and sediment.

1. Materials and Reagents

  • SPE Cartridge: Strata-X (60 mg, 3 mL) or equivalent polymeric reversed-phase sorbent.

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.5 N)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Water with 0.2% acetic acid

2. Sample Extraction

  • Weigh 10.0 g of soil or sediment into a polypropylene tube.

  • Add 10 mL of an acetonitrile:0.5N hydrochloric acid (90:10, v/v) solution, 2 g NaCl, and 5 g MgSO₄.

  • Shake vigorously for 60 minutes.

  • Centrifuge for 5 minutes at 2500 rpm. The supernatant is the sample extract.

3. SPE Cleanup Procedure

  • Sample Dilution: Transfer 2 mL of the supernatant to a falcon tube and mix with 8 mL of 0.5 N hydrochloric acid.

  • Conditioning: Condition the Strata-X SPE cartridge with 3 mL of acetonitrile.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.5 N hydrochloric acid.

  • Sample Loading: Apply the diluted extract to the cartridge at a flow rate of approximately 1 mL/minute.

  • Washing: Rinse the sample tube with 3 mL of acetonitrile:0.5N hydrochloric acid (90:10, v/v) and pass it through the cartridge. Discard all eluates.

  • Elution: Elute the analytes with 2 mL of acetonitrile at a flow rate of approximately 1 mL/minute.

  • Post-Elution: Transfer a 0.6 mL aliquot of the eluate and mix with 0.4 mL of water containing 0.2% acetic acid for LC-MS/MS analysis.

Advanced and Novel SPE Sorbents for this compound Extraction

While polymeric and silica-based reversed-phase sorbents are commonly used, other materials offer potential advantages for the extraction of acidic herbicides like this compound.

  • Mixed-Mode Sorbents: These sorbents combine reversed-phase and ion-exchange functionalities. For an acidic compound like this compound, a mixed-mode anion-exchange sorbent can provide enhanced retention and cleaner extracts. The dual retention mechanism allows for more rigorous washing steps, removing a wider range of interferences.

  • Graphitized Carbon Black (GCB): GCB is a non-porous sorbent with a high affinity for planar molecules. It can retain both nonpolar and some polar compounds and is particularly effective at removing pigments from sample extracts. This makes it a suitable candidate for the cleanup of complex matrices like soil and plant extracts containing this compound.

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers with cavities designed to bind a specific target molecule. A MIP synthesized using this compound as a template would offer superior selectivity compared to conventional sorbents, enabling highly specific extraction from complex environmental samples. While the application of MIPs for this compound is still an emerging area, it holds significant promise for future method development.

QuEChERS: An Alternative Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that is widely used for pesticide residue analysis in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive SPE (d-SPE) cleanup step. For this compound analysis, a QuEChERS-based method could offer a high-throughput alternative to traditional cartridge-based SPE, particularly for soil and sediment samples.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Addition of Acetonitrile and Extraction Salts Homogenization->Extraction Centrifugation1 Shaking and Centrifugation Extraction->Centrifugation1 Supernatant_Transfer Transfer of Supernatant Centrifugation1->Supernatant_Transfer dSPE Addition of d-SPE Sorbents (e.g., PSA, C18, GCB) Supernatant_Transfer->dSPE Centrifugation2 Vortexing and Centrifugation dSPE->Centrifugation2 Final_Extract Collection of Final Extract Centrifugation2->Final_Extract Analysis Instrumental Analysis Final_Extract->Analysis

Figure 2: General workflow of the QuEChERS method for sample preparation.

Conclusion

The solid-phase extraction methods detailed in these application notes provide robust and reliable approaches for the determination of this compound in a range of environmental samples. The choice of SPE sorbent and protocol should be guided by the specific sample matrix, the required limits of detection, and the available analytical instrumentation. For routine monitoring, polymeric sorbents like Strata-X and Oasis HLB offer excellent performance. For more challenging matrices or when higher selectivity is required, advanced materials such as mixed-mode sorbents, graphitized carbon black, and molecularly imprinted polymers present promising alternatives. The QuEChERS methodology also offers a high-throughput option for the rapid screening of this compound in multiple samples. Proper method validation is essential to ensure the accuracy and precision of the analytical results.

References

Application Notes and Protocols for Fluroxypyr in Turfgrass Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fluroxypyr as a selective herbicide for broadleaf weed management in turfgrass. The information is intended to guide research and development professionals in designing and executing robust efficacy and safety trials.

Introduction

This compound is a selective, systemic, post-emergence herbicide widely used for the control of annual and perennial broadleaf weeds in turfgrass and other crops.[1] It belongs to the pyridine carboxylic acid class of herbicides and functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA).[1] This mode of action leads to uncontrolled growth and eventual death of susceptible broadleaf weeds while exhibiting excellent safety on most turfgrass species.[1] this compound is a valuable tool in integrated weed management programs for maintaining the aesthetic and functional quality of turfgrass in various settings, including golf courses, athletic fields, and residential lawns.

Mechanism of Action: Synthetic Auxin Pathway

This compound mimics the natural plant hormone auxin.[1] In susceptible dicotyledonous (broadleaf) plants, it binds to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its homologs, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the constitutive activation of Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes. This uncontrolled gene expression results in epinastic growth, cell division, and ultimately, plant death.

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Cellular Response cluster_1 Gene Transcription cluster_2 Protein Degradation cluster_3 Signal Perception Uncontrolled Growth Uncontrolled Growth Epinasty Epinasty Uncontrolled Growth->Epinasty Cell Death Cell Death Epinasty->Cell Death Auxin-Responsive Genes Auxin-Responsive Genes Auxin-Responsive Genes->Uncontrolled Growth ARF Auxin Response Factor (ARF) (Active) ARF->Auxin-Responsive Genes Activates Proteasome Proteasome Aux_IAA Aux/IAA Repressor Proteasome->Aux_IAA Degrades Ubiquitination Ubiquitination Ubiquitination->Proteasome Marks for This compound This compound SCF_TIR1_AFB SCF-TIR1/AFB Receptor Complex This compound->SCF_TIR1_AFB Binds to SCF_TIR1_AFB->Ubiquitination Targets Aux_IAA->ARF Represses Aux_IAA->Ubiquitination Experimental_Workflow Site_Selection Site Selection (Uniform Turf & Weed Population) Plot_Establishment Plot Establishment (e.g., 5 ft x 5 ft plots) Site_Selection->Plot_Establishment Experimental_Design Experimental Design (Randomized Complete Block) Plot_Establishment->Experimental_Design Treatment_Application Treatment Application (Calibrated Sprayer) Experimental_Design->Treatment_Application Data_Collection Data Collection (Weed Control & Turf Injury Ratings) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Statistical_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluroxypyr Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fluroxypyr resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic auxin herbicide belonging to the pyridine chemical family.[1][2] It mimics the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2][3] this compound is absorbed through the leaves and roots and translocates to the growing points of the plant. There, it binds to auxin receptors, causing a cascade of downstream effects that disrupt normal plant development.

Q2: What are the known mechanisms of resistance to this compound?

Two primary mechanisms of resistance to this compound have been identified in weed populations:

  • Target-site resistance (TSR): This involves a mutation in the gene encoding the target protein, which for synthetic auxins is often an Aux/IAA protein. A specific mutation, such as a glycine to asparagine substitution in the KsIAA16 gene in Kochia scoparia, can confer cross-resistance to this compound, dicamba, and 2,4-D. This mutation prevents the herbicide from effectively binding to its target.

  • Non-target-site resistance (NTSR): This is the more common mechanism for this compound resistance and typically involves enhanced metabolic detoxification of the herbicide. Resistant plants can more rapidly metabolize this compound into non-toxic compounds, preventing the herbicide from reaching its target site at a lethal concentration. This metabolic resistance is often conferred by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s).

Q3: My dose-response assay for this compound shows a flat curve with no inhibition. What could be the issue?

A flat dose-response curve where no inhibition is observed can be due to several factors:

  • High Level of Resistance: The weed population may possess a very high level of resistance, potentially exceeding the highest concentration of this compound tested.

  • Incorrect Herbicide Concentration: There might have been an error in the preparation of the herbicide dilutions. It is crucial to double-check all calculations and ensure the stock solution was prepared correctly.

  • Inactive Herbicide: The this compound being used may have degraded due to improper storage or age. Using a fresh batch of the herbicide is recommended.

  • Assay Readout Issues: The method used to assess plant viability or growth may not be sensitive enough to detect subtle changes. Ensure that positive and negative controls are included to validate the assay's performance.

Q4: I am observing high variability and poor reproducibility in my dose-response experiments. What are the potential causes?

High variability and poor reproducibility are common challenges in whole-plant assays. The following factors should be considered:

  • Genetic Variation within the Weed Population: A segregating population with varying levels of resistance among individuals can lead to inconsistent results.

  • Inconsistent Plant Growth Stage: Applying the herbicide at different growth stages can significantly impact susceptibility. It is essential to treat all plants at a uniform developmental stage.

  • Environmental Variability: Fluctuations in temperature, light, and humidity in the greenhouse or growth chamber can affect plant growth and herbicide efficacy.

  • Pipetting Inaccuracy: Inaccurate serial dilutions can introduce significant variability. Ensure pipettes are calibrated and proper technique is used.

  • "Edge Effects" in Plates: In multi-well plate assays, the outer wells are more prone to evaporation and temperature variations. It is advisable to fill the outer wells with a buffer or media and not use them for experimental samples.

Troubleshooting Guides

Guide 1: Investigating Unexpected Survival in a Whole-Plant Pot Assay

Problem: A significant portion of the weed population survives a this compound application at the recommended field rate in a greenhouse setting.

Possible Cause Troubleshooting Steps
Herbicide Resistance 1. Confirm Resistance: Conduct a full dose-response assay comparing the suspect population to a known susceptible population. 2. Determine Resistance Level: Calculate the resistance index (RI) by dividing the GR50 (dose causing 50% growth reduction) of the resistant population by the GR50 of the susceptible population.
Application Error 1. Verify Sprayer Calibration: Ensure the sprayer is delivering the correct volume and that the nozzles are providing uniform coverage. 2. Check Environmental Conditions: Avoid spraying under conditions of extreme heat, cold, or low humidity, as this can affect herbicide uptake.
Sub-optimal Plant Health 1. Assess Plant Vigor: Ensure plants are actively growing and not stressed due to lack of water, nutrients, or pest infestations. Stressed plants may not absorb and translocate the herbicide effectively.
Guide 2: Differentiating Between Target-Site and Non-Target-Site Resistance

Problem: You have confirmed this compound resistance and want to determine the underlying mechanism.

Experimental Approach Expected Outcome for Target-Site Resistance (TSR) Expected Outcome for Non-Target-Site Resistance (NTSR)
Cross-Resistance Testing Resistance may be conferred to other synthetic auxin herbicides that bind to the same target site (e.g., dicamba, 2,4-D).Resistance patterns may be less predictable and could extend to herbicides with different modes of action if a broad-spectrum metabolic pathway is involved.
Gene Sequencing A mutation will be identified in a candidate gene known to be involved in auxin signaling (e.g., an Aux/IAA gene).No mutation will be found in the target-site gene.
Metabolism Study (using radiolabeled this compound) The rate of this compound metabolism will be similar in resistant and susceptible plants.Resistant plants will show a faster rate of this compound metabolism, leading to a higher concentration of non-toxic metabolites.

Quantitative Data Summary

Table 1: this compound Resistance Levels in Kochia scoparia

PopulationLD50 (g ae ha⁻¹)Resistance Index (RI)Reference
Susceptible (J01-S)20-
Resistant (Flur-R)72040

Table 2: Efficacy of Alternative Herbicides for Control of this compound-Resistant Kochia scoparia

Herbicide/Mixture% Control of Resistant Population (21 DAT)Reference
Gramoxone (paraquat)94 - 100%
Huskie (pyrasulfotole + bromoxynil)94 - 100%
Talinor (bicyclopyrone + bromoxynil)94 - 100%
Sharpen (saflufenacil)94 - 100%
Glufosinate91%
Dicamba/Fluroxypyr82%

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for this compound Resistance Confirmation
  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population and a known susceptible population.

    • Air-dry the seeds and store them in paper bags at 4°C.

    • Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a potting mix.

  • Plant Growth:

    • Transplant seedlings at the cotyledon stage into 10-cm-diameter pots filled with a commercial potting mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod.

    • Water and fertilize as needed to ensure active growth.

  • Herbicide Application:

    • When plants reach the 4-6 leaf stage (or a consistent size), apply this compound at a range of doses. A typical dose range would include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

    • Use a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.

    • Include a non-treated control for both the resistant and susceptible populations.

  • Data Collection and Analysis:

    • Assess plant mortality and biomass reduction 21 days after treatment.

    • Calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant biomass compared to the untreated control) for both populations using a log-logistic dose-response model.

    • Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Protocol 2: Detecting Metabolic Resistance to this compound
  • Plant Material: Grow confirmed resistant and susceptible plants to the 4-6 leaf stage as described in Protocol 1.

  • Radiolabeled Herbicide Application:

    • Prepare a treatment solution containing a known concentration of this compound spiked with [¹⁴C]-fluroxypyr.

    • Apply a precise droplet of the radiolabeled solution to a single leaf of each plant.

  • Time-Course Harvest:

    • Harvest plants at various time points after application (e.g., 6, 24, 48, and 72 hours).

    • At each time point, wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide.

  • Extraction and Analysis:

    • Homogenize the plant tissue and extract the herbicide and its metabolites using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Data Interpretation:

    • Quantify the amount of parent this compound and its metabolites at each time point.

    • A faster decline in the concentration of the parent [¹⁴C]-fluroxypyr and a corresponding increase in the concentration of metabolites in the resistant plants compared to the susceptible plants is indicative of enhanced metabolic detoxification.

Visualizations

fluroxypyr_signaling_pathway cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed (Metabolic) Fluroxypyr_S This compound Receptor_S Auxin Receptor (TIR1/AFB) Fluroxypyr_S->Receptor_S Binds AuxIAA_S Aux/IAA Repressor Receptor_S->AuxIAA_S Targets for Degradation ARF_S Auxin Response Factor (ARF) AuxIAA_S->ARF_S Represses Gene_Expression_S Auxin-Responsive Gene Expression ARF_S->Gene_Expression_S Activates Uncontrolled_Growth_S Uncontrolled Growth & Plant Death Gene_Expression_S->Uncontrolled_Growth_S Fluroxypyr_R This compound Metabolism_R Enhanced Metabolism (e.g., P450s) Fluroxypyr_R->Metabolism_R Detoxified Receptor_R Auxin Receptor (TIR1/AFB) Fluroxypyr_R->Receptor_R Reduced Binding Inactive_Metabolite_R Inactive Metabolite Metabolism_R->Inactive_Metabolite_R AuxIAA_R Aux/IAA Repressor ARF_R ARF AuxIAA_R->ARF_R Represses Normal_Growth_R Normal Growth & Survival

Caption: this compound signaling in susceptible vs. metabolically resistant weeds.

resistance_confirmation_workflow Observe Observe Poor Field Performance Collect Collect Seeds (Suspect & Known Susceptible) Observe->Collect Grow Grow Plants to Uniform Stage Collect->Grow DoseResponse Conduct Dose-Response Assay Grow->DoseResponse Analyze Analyze Data (Calculate GR50 & RI) DoseResponse->Analyze Confirm Resistance Confirmed? Analyze->Confirm Investigate Investigate Mechanism (TSR vs. NTSR) Confirm->Investigate Yes NoResistance No Resistance Detected (Investigate other causes) Confirm->NoResistance No Report Report Findings Investigate->Report

Caption: Experimental workflow for confirming herbicide resistance.

troubleshooting_logic Start Unexpected Weed Survival in Experiment CheckResistance Is resistance already confirmed? Start->CheckResistance CheckApplication Was herbicide application correct? CheckResistance->CheckApplication Yes PerformDoseResponse Perform dose-response assay. CheckResistance->PerformDoseResponse No CheckPlantHealth Were plants healthy and at correct stage? CheckApplication->CheckPlantHealth Yes ApplicationError Re-calibrate sprayer and review protocol. CheckApplication->ApplicationError No CheckHerbicide Is the herbicide active? CheckPlantHealth->CheckHerbicide Yes PlantHealthError Repeat experiment with uniform, healthy plants. CheckPlantHealth->PlantHealthError No ResistantPopulation High level of resistance likely. Consider mechanism. CheckHerbicide->ResistantPopulation Yes HerbicideError Use a fresh batch of herbicide. CheckHerbicide->HerbicideError No

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

Optimizing Fluroxypyr application timing for improved efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fluroxypyr application for improved efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for this compound application based on weed growth stage?

A1: this compound is a selective, post-emergent herbicide that is most effective when applied to weeds that are actively growing.[1][2] For best results, application should occur when weeds are in the seedling stage, typically between the 2-4 leaf stage.[3][4][5] It is crucial to apply this compound before the bud stage of weed growth. Efficacy is significantly reduced if weeds have initiated flowering or if heavy infestations exist. For certain weeds like kochia, higher rates may be necessary if the plants are at a more advanced stage of growth.

Q2: How do environmental conditions affect the efficacy of this compound?

A2: Environmental conditions at the time of application play a critical role in the performance of this compound.

  • Temperature: The optimal temperature range for this compound activity is between 12°C to 24°C (54°F to 75°F). Reduced weed control can be expected when temperatures are below 8°C (46°F) or above 27°C (81°F). Applying the herbicide following a frost (within 3 days before or after) may also decrease its effectiveness and increase the risk of crop injury.

  • Rainfall: this compound is considered rainfast within one hour after application. However, applying to wet foliage may decrease control. If rain occurs too soon after application, the product can be washed off the leaves, leading to reduced effectiveness.

  • Moisture and Humidity: Actively growing weeds are more susceptible to this compound. Efficacy can be reduced under stress conditions such as drought or heat stress. Studies have shown that the influence of relative humidity and soil moisture on this compound efficacy can be species-dependent. For example, kochia control was found to be greater in moist soil, while Palmer amaranth control was better at higher relative humidity.

  • Wind: It is advised not to spray in windy conditions to avoid spray drift to non-target plants. Conversely, a complete lack of wind can also be problematic, as the spray may linger in the air and not reach the target weeds.

Q3: What is the mode of action of this compound?

A3: this compound is a systemic and selective herbicide that mimics the action of natural plant hormones called auxins. After being absorbed through the leaves and roots, it disrupts the plant's normal growth processes by replacing natural auxins at binding sites. This leads to abnormal and uncontrolled growth, ultimately causing the death of susceptible broadleaf weeds. The targeted weeds typically die within a few days to a couple of weeks after application.

Q4: Can this compound be tank-mixed with other herbicides or adjuvants?

A4: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of controlled weeds. Common tank-mix partners include 2,4-D ester and MCPA ester. When tank-mixing, it is crucial to follow the label instructions for all products, observing the most restrictive precautions and limitations. While this compound generally does not require an adjuvant for satisfactory control when used alone, adding one may be recommended when tank-mixing or to improve control of certain weeds like kochia. Always check for compatibility before mixing.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Weed Control Incorrect Application Timing: Weeds were too mature, flowering, or not actively growing due to stress (drought, heat, cold).Apply when weeds are young and actively growing (e.g., seedling stage). Avoid application during periods of environmental stress.
Unfavorable Weather Conditions: Rain occurred shortly after application (<1 hour), or temperatures were outside the optimal range (12°C-24°C).Monitor weather forecasts and apply during optimal temperature conditions with at least a 1-hour rain-free period.
Improper Spray Coverage: Low water volume, especially with dense weed infestations, resulted in inadequate coverage.Use sufficient spray volume (e.g., 5 gallons or more per acre for ground application) to ensure thorough coverage.
Herbicide Resistance: The target weed population may have developed resistance to Group 4 herbicides like this compound.Rotate herbicides with different modes of action. Consider tank-mixing with a herbicide from a different group to manage resistance.
Incorrect Rate or Calibration: The application rate was too low for the target weed or weed size, or the sprayer was not calibrated correctly.Use the labeled rate for the target weed and its growth stage. Regularly calibrate spray equipment to ensure accurate application.
Crop Injury Application Timing: The crop was at a sensitive growth stage during application.Apply this compound within the recommended crop growth stages as specified on the product label (e.g., for spring wheat, from the 2-leaf stage up to the initiation of stem elongation).
Environmental Stress: The crop was under stress from extreme temperatures, drought, or other factors at the time of application.Avoid applying this compound to crops that are stressed.
Spray Drift: Drift from the application area contacted sensitive non-target crops.Do not spray in windy conditions. Use drift-reducing nozzles and techniques.
Tank Contamination: Residue from a previously used herbicide in the sprayer caused injury.Thoroughly clean the sprayer tank before and after using this compound, following all label instructions for cleanup.

Experimental Protocols

General Protocol for a Replicated Herbicide Efficacy Trial

This protocol outlines a general methodology for conducting a field trial to evaluate the efficacy of different this compound application timings.

  • Trial Design and Setup:

    • Objective Definition: Clearly state the objectives, such as determining the optimal growth stage for application or evaluating performance under specific environmental conditions.

    • Site Selection: Choose a site with a uniform and moderate population of the target weed species. The site should have uniform topography and soil type.

    • Experimental Design: Use a recognized statistical design, such as a randomized complete block design, with a minimum of four replications.

    • Plot Layout: Each plot should be of a sufficient size to allow for accurate application and assessment. Include an untreated control plot adjacent to each treated plot for comparison.

  • Treatment Application:

    • Treatment List: Include a range of application timings based on weed growth stages (e.g., 2-4 leaf, 6-8 leaf, pre-bud). Also include the recommended application rate and a 2x rate to assess crop tolerance.

    • Calibration: Calibrate all application equipment prior to use to ensure accurate delivery of the herbicide.

    • Application: Apply treatments using a calibrated sprayer. Record all relevant environmental data at the time of application (temperature, humidity, wind speed, soil moisture).

  • Data Collection and Assessment:

    • Weed Control Ratings: Visually assess weed control at set intervals after application (e.g., 7, 14, and 28 days). Use a standardized rating scale (e.g., 0% = no control, 100% = complete control).

    • Crop Tolerance: Visually assess crop injury (phytotoxicity) at the same intervals as weed control ratings.

    • Biomass Sampling: In some cases, collecting weed biomass (top growth) from a defined area within each plot can provide quantitative data on efficacy.

    • Yield Data: If conducted in a crop, harvest the plots at maturity to determine the effect of the treatments on yield.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • The results should provide a clear indication of the optimal application timing for this compound on the target weed species under the tested conditions.

Visualizations

G start Start: Assess Weed and Environmental Conditions weed_stage Weed Growth Stage? start->weed_stage seedling Optimal: Seedling (2-4 leaf) Actively Growing weed_stage->seedling Optimal mature Sub-optimal: Mature or Flowering weed_stage->mature Sub-optimal env_cond Environmental Conditions? seedling->env_cond delay Delay Application or Consider Alternative Control mature->delay apply_now Proceed with Application optimal_env Optimal: Temp: 12-24°C No Rain Expected (1 hr) Low Wind env_cond->optimal_env Favorable poor_env Sub-optimal: Temp <8°C or >27°C Rain Risk, High Wind, or Drought env_cond->poor_env Unfavorable optimal_env->apply_now poor_env->delay

Caption: Decision workflow for optimal this compound application timing.

G cluster_env Environmental Factors cluster_plant Plant Physiological State Temperature Temperature (Optimal: 12-24°C) Growth Active Growth Temperature->Growth Moisture Soil Moisture & Relative Humidity Moisture->Growth Rainfall Rainfall (Rainfast in 1 hr) Uptake Herbicide Uptake & Translocation Rainfall->Uptake Negative if <1 hr Growth->Uptake Enhances Stress Drought/Heat Stress Stress->Uptake Reduces Efficacy Efficacy Uptake->Efficacy

Caption: Impact of key factors on this compound uptake and efficacy.

G start Poor Weed Control Observed check_timing Was application timing optimal? (Weed Stage, Active Growth) start->check_timing check_weather Were weather conditions favorable? (Temp, Rain, Wind) check_timing->check_weather Yes root_cause1 Root Cause: Sub-optimal Timing check_timing->root_cause1 No check_rate Was the correct rate used? (Sprayer Calibrated) check_weather->check_rate Yes root_cause2 Root Cause: Unfavorable Weather check_weather->root_cause2 No check_coverage Was spray coverage adequate? check_rate->check_coverage Yes root_cause3 Root Cause: Incorrect Rate/Calibration check_rate->root_cause3 No root_cause4 Root Cause: Poor Coverage check_coverage->root_cause4 No consider_resistance Consider Herbicide Resistance check_coverage->consider_resistance Yes

Caption: Troubleshooting flowchart for poor this compound efficacy.

References

Technical Support Center: Fluroxypyr Detection at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Fluroxypyr at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low concentrations of this compound?

A1: The most prevalent and sensitive methods for detecting low concentrations of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also used for rapid screening, though they may have different sensitivity and specificity profiles.

Q2: What is a typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound in environmental samples?

A2: The LOD and LOQ for this compound can vary significantly depending on the analytical method, matrix, and instrumentation. For water samples using LC-MS/MS, an LOQ of 0.05 µg/L has been reported.[1] In soil and wheat, GC-ECD methods have achieved detection limits of 0.002 mg/kg and 0.005 mg/kg, respectively.[3] For onion and soil matrices analyzed by GC-MS/MS, an LOD of 10 ng/g has been documented.

Q3: Why is sample preparation a critical step in this compound analysis?

A3: Sample preparation is crucial for removing interfering substances from the sample matrix that can suppress or enhance the analytical signal, leading to inaccurate quantification. It also serves to concentrate the analyte to a level that is detectable by the instrument. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Q4: What are the key considerations for developing a robust this compound detection assay?

A4: Key considerations include selecting the appropriate analytical method for the desired sensitivity and specificity, optimizing sample preparation to minimize matrix effects, careful selection of internal standards for chromatographic methods, and thorough validation of the method, including assessment of linearity, accuracy, precision, and recovery.

Troubleshooting Guides

LC-MS/MS and GC-MS Methods

Problem: Low or No Signal/Peak for this compound

Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the pH of the sample is optimized for this compound extraction. For acidic herbicides like this compound, acidification of the sample (e.g., with formic or acetic acid) is often necessary to improve extraction efficiency into an organic solvent. - Verify the choice of extraction solvent. Ethyl acetate has been shown to be effective for this compound extraction. - For SPE, ensure the cartridge has been properly conditioned and that the elution solvent is appropriate to desorb this compound.
Analyte Loss During Evaporation - Avoid evaporating the sample extract to complete dryness, as this can lead to the loss of volatile compounds. - Use a gentle stream of nitrogen and a controlled temperature (e.g., 35-40 °C) for evaporation.
Suboptimal Chromatographic Conditions - Check the mobile phase composition and gradient program for LC-MS/MS. A typical mobile phase consists of methanol or acetonitrile and water with an acid modifier like acetic or formic acid. - For GC-MS, ensure the temperature program is optimized for the separation of this compound from other matrix components. - Inspect the analytical column for degradation or contamination.
Incorrect Mass Spectrometer Settings - Verify the precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. - Optimize MS parameters such as collision energy, declustering potential, and ion source settings.

Problem: High Background Noise or Matrix Interference

Possible Cause Troubleshooting Steps
Insufficient Sample Cleanup - Incorporate a cleanup step after extraction. For complex matrices, dispersive solid-phase extraction (d-SPE) with sorbents like graphitized carbon black (GCB) can be used to remove pigments and other interferences. - For SPE, ensure the washing steps are adequate to remove co-extracted matrix components before eluting the analyte.
Matrix Effects in the Ion Source (MS) - Dilute the sample extract to reduce the concentration of interfering matrix components. - Use matrix-matched calibration standards to compensate for signal suppression or enhancement. - Employ an internal standard that co-elutes with this compound and experiences similar matrix effects.
Contaminated System - Clean the ion source of the mass spectrometer. - Run blank injections to check for carryover from previous samples. - Ensure all solvents and reagents are of high purity.
Immunoassay (ELISA) Methods

Problem: Weak or No Signal

Possible Cause Troubleshooting Steps
Suboptimal Antibody/Antigen Concentration - Titrate the capture and detection antibodies to determine the optimal concentrations. - For competitive ELISAs, optimize the concentration of the this compound-conjugate used for coating the plate.
Incorrect Reagent Preparation or Storage - Ensure all reagents are brought to room temperature before use. - Verify that reagents have not expired and have been stored under the recommended conditions. - Prepare fresh dilutions of antibodies and standards for each assay.
Matrix Interference - Dilute the sample to reduce the concentration of interfering substances. The required dilution factor needs to be determined empirically. - Use a sample diluent that closely matches the matrix of the standards.
Inefficient Washing - Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time if necessary.

Problem: High Background

Possible Cause Troubleshooting Steps
Non-specific Binding - Ensure the blocking step is effective. Try different blocking buffers or increase the incubation time. - Add a detergent like Tween-20 to the wash buffer to reduce non-specific binding.
Cross-Reactivity - If using polyclonal antibodies, there might be cross-reactivity with other molecules in the sample. Consider using more specific monoclonal antibodies. - Test for cross-reactivity with structurally related compounds that may be present in the sample.
Contamination - Ensure that all labware is clean. - Use fresh substrate solution for each assay, as it can become contaminated over time.

Quantitative Data Summary

Table 1: Performance of Chromatographic Methods for this compound Detection

MethodMatrixLODLOQRecovery (%)RSD (%)Reference
LC-MS/MSWater-0.05 µg/L--
GC-MS/MSOnion, Soil10 ng/g20 ng/g88-988-15
GC-ECDWheat-0.005 mg/kg84.45-108.20.819-3.77
GC-ECDSoil-0.002 mg/kg95.33-106.61.55-5.28
HPLC-UVSoil4 µg/kg-88-983.0-5.8
HPLC-UVWater--86-1100.7-2.15

Experimental Protocols

Protocol 1: this compound Detection in Water by LC-MS/MS

This protocol is a summary of the methodology described by the EPA.

  • Sample Preparation (Liquid-Liquid Extraction for this compound Acid):

    • Take a 20 mL water sample.

    • Acidify with 200 µL of concentrated formic acid.

    • Add approximately 12 g of NaCl.

    • Extract twice with 5 mL of ethyl acetate by shaking for 10 minutes.

    • Centrifuge for 5 minutes at ~2000 rpm.

    • Combine the ethyl acetate layers.

    • Add 1.0 mL of methanol:water (50:50, v/v) with 0.1% acetic acid.

    • Concentrate the extract to ~0.9 mL using a TurboVap evaporator at 35-40 °C under a nitrogen stream. Crucially, do not allow the sample to evaporate to dryness.

    • Adjust the final volume to 2.0 mL with methanol:water (50:50, v/v) containing 0.1% acetic acid.

    • Vortex for 10 seconds and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • HPLC System: Agilent 1100 or equivalent.

    • Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm.

    • Mobile Phase A: Methanol with 0.1% acetic acid.

    • Mobile Phase B: Water with 0.1% acetic acid.

    • Gradient: Start with 60:40 (A:B), ramp to 100:0 over several minutes, then return to initial conditions for re-equilibration.

    • Mass Spectrometer: API 4000 or equivalent, operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for this compound.

Protocol 2: this compound-Meptyl Detection in Onion by GC-MS/MS

This protocol is based on the method described by Mukherjee et al.

  • Sample Preparation (d-SPE Cleanup):

    • Homogenize 10 g of onion sample with 10 mL of ethyl acetate and 10 mL of 5% aqueous NaCl solution.

    • Adjust the pH to ~4 with acetic acid.

    • Shake for 1 hour.

    • Centrifuge and collect the ethyl acetate supernatant.

    • Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding appropriate sorbents (e.g., PSA, GCB) to the extract, vortexing, and centrifuging.

    • Collect the cleaned extract for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5 (30m × 250µm × 0.25µm).

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Program: Start at a lower temperature (e.g., 120°C), then ramp up to a higher temperature (e.g., 260°C).

    • MS System: Agilent 7000 QQQ or equivalent.

    • Ionization: Electron Impact (EI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow_LC_MSMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (20 mL) Acidify Acidify with Formic Acid Sample->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Concentrate Concentrate under N2 Extract->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LC_Separation LC Separation (C8 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound detection in water.

Troubleshooting_Decision_Tree Start Low/No Signal in LC-MS/MS Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Evaporation Review Evaporation Step Check_Extraction->Check_Evaporation No Issue Solution_Extraction Optimize pH Change Solvent Check_Extraction->Solution_Extraction Issue Found Check_Chroma Evaluate Chromatography Check_Evaporation->Check_Chroma No Issue Solution_Evaporation Avoid Drying Completely Control Temperature Check_Evaporation->Solution_Evaporation Issue Found Check_MS Verify MS Parameters Check_Chroma->Check_MS No Issue Solution_Chroma Optimize Gradient Check Column Check_Chroma->Solution_Chroma Issue Found Solution_MS Optimize Transitions Clean Ion Source Check_MS->Solution_MS

Caption: Troubleshooting decision tree for low signal in LC-MS/MS.

References

Technical Support Center: Investigating Fluroxypyr Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fluroxypyr phytotoxicity in sensitive crops like soybeans.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it affect plants?

This compound is a selective, systemic, post-emergent herbicide used to control broadleaf weeds.[1][2][3] It belongs to the pyridine class of herbicides and mimics the action of natural plant hormones called auxins.[1][2] this compound is absorbed through the leaves and roots of the plant and disrupts normal growth processes by causing uncontrolled cell division and elongation. This leads to abnormal growth patterns and, ultimately, plant death.

2. Why are soybeans sensitive to this compound?

Soybeans are broadleaf plants and are therefore susceptible to herbicides designed to target such species. This compound is highly effective against broadleaf weeds, and this non-selective action within broadleaf species makes soybeans vulnerable to its effects.

3. What are the typical symptoms of this compound phytotoxicity in soybeans?

Symptoms of this compound injury in soybeans are characteristic of auxin-type herbicide effects and can include:

  • Leaf distortion: Cupping, crinkling, and twisting of leaves.

  • Epinasty: Downward bending or curling of petioles and stems.

  • Stunted growth: Reduced plant height and overall biomass.

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning and death of plant tissue in severe cases.

  • Swelling of stems and petioles.

4. At what growth stage are soybeans most sensitive to this compound?

While soybeans are sensitive to this compound at various growth stages, early vegetative stages are often the most vulnerable. Herbicide exposure during these critical developmental periods can lead to more significant and lasting damage, potentially impacting yield.

5. How can I differentiate this compound injury from other sources of crop damage?

It is crucial to rule out other potential causes of similar symptoms, such as:

  • Other herbicide injuries: Different herbicide groups cause distinct symptoms. For example, PPO inhibitors cause necrotic spotting, while ALS inhibitors can lead to stunted growth and purplish veins.

  • Nutrient deficiencies: For instance, manganese deficiency can cause interveinal chlorosis.

  • Diseases and pests: Viral diseases can cause leaf mosaic and distortion, while insect feeding can cause stippling and leaf curling.

  • Environmental stress: Drought, heat, or cold stress can all impact plant growth and appearance.

A thorough examination of the pattern of injury in the field, recent application records, and soil/tissue analysis can help in accurate diagnosis.

Troubleshooting Guides

Problem: High variability in phytotoxicity symptoms across replicates in a controlled experiment.

  • Possible Cause: Inconsistent herbicide application.

    • Solution: Ensure that your spray equipment is properly calibrated to deliver a uniform spray volume and droplet size. For laboratory-based assays, using a spray tower can provide precise and repeatable applications.

  • Possible Cause: Genetic variability in the soybean plants.

    • Solution: Use a certified and genetically uniform soybean variety for your experiments to minimize biological variability.

  • Possible Cause: Environmental gradients in the greenhouse or growth chamber.

    • Solution: Monitor and control for variations in light intensity, temperature, and humidity across your experimental setup. Rotate the position of your replicates periodically.

Problem: No visible phytotoxicity symptoms despite this compound application.

  • Possible Cause: Incorrect herbicide concentration or application rate.

    • Solution: Double-check your calculations for herbicide dilution and the calibration of your application equipment. Ensure you are using the active ingredient concentration, not just the product formulation concentration, in your calculations.

  • Possible Cause: Sub-optimal environmental conditions for herbicide uptake.

    • Solution: Herbicide uptake is generally more effective in actively growing plants under favorable conditions (i.e., adequate temperature, humidity, and light). Conduct experiments within the recommended environmental parameters for soybean growth.

  • Possible Cause: The soybean variety exhibits some level of tolerance.

    • Solution: While soybeans are generally sensitive, there might be slight variations in tolerance among different cultivars. Confirm the sensitivity of your chosen soybean variety to this compound from existing literature or preliminary dose-response experiments.

Problem: Difficulty in quantifying low levels of this compound residue in soybean tissue.

  • Possible Cause: Inadequate extraction method.

    • Solution: this compound residue analysis often requires extraction with a suitable solvent mixture (e.g., acetone-water or methanol-water) followed by a cleanup step using liquid-liquid partitioning or solid-phase extraction (SPE) with materials like Florisil.

  • Possible Cause: Insufficient sensitivity of the analytical instrument.

    • Solution: Gas chromatography with an electron capture detector (GC-ECD) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are sensitive methods for detecting low concentrations of this compound. Ensure your instrument's limit of detection (LOD) is appropriate for the expected residue levels.

Quantitative Data

The following tables summarize the phytotoxicity of this compound on soybeans based on drift deposition rates.

Table 1: Phytotoxicity Symptoms of this compound on Soybean Seedlings at Different Drift Deposition Rates.

Drift Deposition Rate (%)Observed Phytotoxicity Symptoms
2Plants exhibited slight twisting.
4Plants were significantly twisted, with newly emerged leaves being small and wrinkled, and reduced plant height.
6-10Plants were extremely twisted, leaves turned yellow, unable to generate new leaves, and growth was retarded.
30Stems turned yellow, and plants wilted and died.

Data from a laboratory toxicity test using a mobile bioassay spray tower.

Table 2: Effect of this compound Drift Deposition Rate on Soybean Fresh Weight Inhibition.

Drift Deposition Rate (%)Fresh Weight Inhibition Rate (%)Phytotoxicity Level
≤ 1.010No phytotoxicity (ED₀)
3.35≤ 10Mild phytotoxicity (ED₁₀)
> 15.87> 50Severe phytotoxicity (growth completely inhibited)

ED₀ represents the dose causing 0% effect, and ED₁₀ represents the dose causing 10% effect.

Experimental Protocols

1. Protocol for Herbicide Phytotoxicity Bioassay in Soybean

This protocol is adapted from methodologies used to assess herbicide drift effects.

  • 1. Plant Material and Growth Conditions:

    • Grow a uniform soybean cultivar in pots containing a standard potting mix.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for soybean growth (e.g., 25-30°C day/20-25°C night, 14-16h photoperiod, adequate watering).

    • Use plants at a specific growth stage (e.g., V2-V3) for consistent results.

  • 2. Herbicide Preparation and Application:

    • Prepare a stock solution of a commercial formulation of this compound (e.g., 20% emulsifiable concentrate).

    • Create a series of dilutions to achieve the desired application rates.

    • Apply the herbicide solutions using a laboratory-grade spray tower to ensure uniform coverage and deposition. Calibrate the sprayer to a known carrier volume (e.g., 300 L·ha⁻¹).

  • 3. Experimental Design and Data Collection:

    • Use a completely randomized design with multiple replicates (e.g., 5-10) for each treatment and a control (sprayed with water only).

    • At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = plant death).

    • Measure plant height and harvest the above-ground biomass to determine fresh and dry weight.

  • 4. Data Analysis:

    • Calculate the percent inhibition of growth parameters (e.g., height, fresh weight) relative to the control.

    • Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test to determine significant differences between treatments.

    • If applicable, perform a dose-response analysis to calculate values such as ED₅₀ (the dose causing a 50% response).

2. Protocol for Chlorophyll Content Measurement

  • 1. Sample Collection:

    • Collect leaf discs from the youngest fully expanded leaves of both treated and control soybean plants.

  • 2. Non-destructive Measurement (SPAD meter):

    • Use a handheld SPAD meter to get a quick, relative measure of chlorophyll content. Take readings from multiple locations on each leaf and average them.

  • 3. Destructive Measurement (Solvent Extraction):

    • Weigh the collected leaf discs.

    • Homogenize the tissue in a known volume of 80% acetone or 95% ethanol.

    • Centrifuge the homogenate to pellet the cell debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts (or 649 nm and 665 nm for ethanol extracts) using a spectrophotometer.

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations).

3. Protocol for Measuring Photosynthetic Rate

  • 1. Instrumentation:

    • Use a portable photosynthesis system (e.g., LI-6400XT).

  • 2. Measurement Conditions:

    • Select the youngest, fully expanded leaf for measurement.

    • Set the conditions in the leaf chamber to be constant and non-limiting (e.g., light intensity of 1500 µmol photons m⁻² s⁻¹, CO₂ concentration of 400 µmol mol⁻¹, and a constant temperature).

  • 3. Data Collection:

    • Clamp the leaf into the chamber and allow it to acclimate until the gas exchange readings stabilize.

    • Record the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).

  • 4. Data Analysis:

    • Compare the photosynthetic parameters between treated and control plants to determine the effect of this compound on photosynthetic efficiency.

Visualizations

Fluroxypyr_Signaling_Pathway This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Phytotoxicity Auxin_Response_Genes->Uncontrolled_Growth Leads to Proteasome->Aux_IAA Degrades Experimental_Workflow start Start: Soybean Cultivation herbicide_prep This compound Dilution Series Preparation start->herbicide_prep application Herbicide Application (Spray Tower) start->application herbicide_prep->application incubation Incubation in Controlled Environment application->incubation data_collection Data Collection (7, 14, 21 days) incubation->data_collection visual_assessment Visual Phytotoxicity Scoring data_collection->visual_assessment growth_measurement Growth Measurements (Height, Biomass) data_collection->growth_measurement physiological_assays Physiological Assays (Chlorophyll, Photosynthesis) data_collection->physiological_assays residue_analysis Residue Analysis (GC/HPLC) data_collection->residue_analysis analysis Data Analysis (ANOVA, Dose-Response) visual_assessment->analysis growth_measurement->analysis physiological_assays->analysis residue_analysis->analysis end End: Results Interpretation analysis->end

References

Improving the efficacy of Fluroxypyr with tank-mix partners

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and development professionals with detailed guidance on utilizing tank-mix partners to improve the efficacy of fluroxypyr. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental design and application.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and why are tank-mix partners beneficial?

This compound is a selective, systemic herbicide belonging to the pyridine carboxylic acid chemical family.[1] It functions as a synthetic auxin (HRAC/WSSA Group 4), mimicking natural plant growth hormones.[1][2][3] When absorbed by susceptible broadleaf weeds, it induces uncontrolled, disorganized growth, leading to plant death.[1] While effective, its weed control spectrum can be limited. Tank-mixing this compound with other herbicides is beneficial for several reasons:

  • Broaden the Control Spectrum: Partners can control weeds that this compound is less effective on.

  • Increase Efficacy: Synergistic interactions can enhance the control of tough or resistant weeds.

  • Resistance Management: Using multiple modes of action helps to manage and prevent the evolution of herbicide-resistant weed biotypes.

Q2: Which tank-mix partners are most effective for enhancing broadleaf weed control, especially for resistant species like kochia?

Tank-mixing this compound with other synthetic auxin (Group 4) herbicides is a common and effective strategy. For difficult-to-control weeds like multiple herbicide-resistant (MHR) kochia (Bassia scoparia), three-way mixtures have demonstrated significant synergistic effects. While single applications of auxinic herbicides like 2,4-D, dicamba, or a halauxifen/fluroxypyr premix may only provide 26% to 69% control of MHR kochia, combining them into three-way mixtures can increase control to 85% to 97%. Commercial premixes often combine this compound with partners like MCPA, dicamba, 2,4-D, and clopyralid.

Q3: Can this compound be tank-mixed with grass herbicides (graminicides)?

Yes, but caution is required due to the potential for antagonism. Antagonism occurs when the mixture's efficacy on a target weed (in this case, grass weeds) is less than the effect of the individual herbicides applied alone. Studies have shown that while some graminicides are compatible, others can experience reduced grass control when mixed with this compound, particularly in premixes that also contain bromoxynil or MCPA. For example, a significant decrease in yellow foxtail control has been observed when fenoxaprop was tank-mixed with a this compound/bromoxynil combination. It is critical to consult product labels and conduct small-scale tests before large-scale application.

Troubleshooting Guide

Q4: My this compound application is showing poor control of kochia, even with a tank-mix partner. What are the potential causes?

Several factors could be responsible for reduced efficacy on kochia:

  • Herbicide Resistance: Kochia populations have developed resistance to multiple herbicide groups, including glyphosate (Group 9), ALS inhibitors (Group 2), and synthetic auxins (Group 4) like this compound and dicamba. If you suspect resistance, consider using a multi-mode-of-action approach, such as layering a pre-emergence herbicide with a robust post-emergence tank mix.

  • Insufficient Application Rate: Many commercial premixes containing this compound may not deliver a high enough rate of the active ingredient to control resistant biotypes. For dicamba-resistant kochia, a minimum this compound rate of 0.14 pounds of active ingredient per acre may be necessary.

  • Weed Growth Stage: Herbicides are most effective when applied to small, actively growing weeds. For contact herbicides like bromoxynil, often mixed with this compound, application to kochia larger than 2 inches tall can result in poor control.

  • Environmental Conditions: Factors like drought stress, cool temperatures, or low humidity can reduce herbicide uptake and translocation, leading to decreased performance.

Troubleshooting Flowchart for Poor Efficacy

A Poor Weed Control Observed B Was the application rate sufficient for resistant biotypes? A->B Check C Was the weed at the correct growth stage (e.g., <2 inches)? B->C Yes F Increase rate or add another effective herbicide. B->F No D Were environmental conditions optimal for herbicide uptake? C->D Yes G Adjust application timing for future treatments. C->G No E Is antagonism from a tank-mix partner possible? D->E Yes H Apply during active growth; consider adjuvants. D->H No I Conduct jar test and consult compatibility charts/labels. E->I No J Potential Herbicide Resistance. Rotate modes of action. E->J Yes A 1. Identify Efficacy Gap (e.g., resistant weeds, narrow spectrum) B 2. Literature Review & Partner Selection A->B C 3. Lab-Scale Jar Test (Physical Compatibility) B->C C->B Fail D 4. Greenhouse Trial (Efficacy & Crop Safety) C->D Pass D->B Fail E 5. Small-Plot Field Trial (RCBD, 4+ Reps) D->E Promising F 6. Data Collection & Analysis (Visual Ratings, Biomass) E->F G 7. Evaluate Results (Synergy, Antagonism) F->G G->B Negative J Proceed to Large-Scale Trials or Registration G->J Positive H Incompatible I Poor Efficacy or Crop Injury cluster_0 Herbicide Application cluster_1 Plant Cell This compound This compound Receptors Multiple Auxin Receptor Sites This compound->Receptors Dicamba Dicamba Dicamba->Receptors Two4D 2,4-D Two4D->Receptors Gene Auxin-Responsive Gene Expression Receptors->Gene Signal Transduction Growth Uncontrolled Growth & Ethylene Production Gene->Growth Over-activation Death Cell & Plant Death Growth->Death

References

Technical Support Center: Fluroxypyr Soil Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation rate of Fluroxypyr in soil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound degradation rate is significantly slower than reported in the literature. What are the potential causes?

A1: Several factors could contribute to a slower-than-expected degradation rate. Consider the following troubleshooting steps:

  • Microbial Activity: this compound degradation is primarily driven by microbial metabolism.[1] If your soil has low microbial activity, the degradation will be slow.

    • Troubleshooting:

      • Ensure you are using fresh soil samples, as storage can reduce microbial populations.

      • Avoid soil sterilization (e.g., autoclaving or gamma irradiation) unless it is an intentional experimental variable. Studies have shown no degradation in sterilized soil over extended periods.[2][3]

      • Assess the microbial biomass of your soil. A carbon content from microbial biomass of at least 1% of the total soil organic carbon is recommended for testing.

  • Soil Moisture: Soil water content is a critical factor influencing microbial activity and, consequently, this compound degradation.[4]

    • Troubleshooting:

      • Ensure your soil moisture is maintained at an optimal level, typically around 60% of the water holding capacity.[3] Very low moisture content can limit microbial activity and slow down degradation.

  • Temperature: Lower incubation temperatures will slow down microbial metabolism and chemical degradation processes.

    • Troubleshooting:

      • Verify your incubator's temperature. Degradation rates are generally faster at higher temperatures (e.g., 25-35°C).

  • Soil Type and Organic Matter: The type of soil and its organic matter content can influence the bioavailability and degradation of this compound. High organic matter can sometimes increase microbial populations, leading to faster degradation.

    • Troubleshooting:

      • Characterize your soil type, including its texture (sand, silt, clay content), pH, and organic carbon content. Compare these parameters to the soil types used in the literature you are referencing.

Q2: How does soil pH influence the degradation of this compound?

A2: The hydrolysis of this compound is pH-dependent. It is more stable in acidic conditions and degradation is accelerated in alkaline (higher pH) conditions. If your soil is acidic, you can expect a slower degradation rate due to hydrolysis. However, the primary degradation pathway in soil is microbial, which is also influenced by pH.

Q3: I am observing high variability in my replicate samples. What could be the reason?

A3: High variability can stem from several sources in soil degradation studies:

  • Non-homogenous Soil: Soil is a heterogeneous mixture. Ensure your soil is thoroughly mixed and sieved (e.g., to <2 mm) before dispensing into experimental units.

  • Inconsistent Application: The application of this compound to the soil samples may not be uniform. Ensure a consistent application method to each replicate.

  • Variable Incubation Conditions: Inconsistent temperature or moisture levels across your replicates can lead to different degradation rates.

  • Analytical Method Variability: Ensure your analytical method for extracting and quantifying this compound from soil is validated and has acceptable precision.

Q4: What are the primary degradation products of this compound in soil?

A4: The primary degradation of this compound in soil involves the removal of the 1-methylheptyl ester to form this compound acid. Further degradation can lead to the formation of metabolites such as this compound-methoxypyridine (F-MP) and this compound-pyridinol (F-P). F-P is generally degraded rapidly, while F-MP can be more persistent.

Quantitative Data Summary

The following tables summarize the half-life (DT50) of this compound in soil under various conditions as reported in the literature.

Table 1: Effect of Soil Sterilization on this compound Half-Life

Soil ConditionHalf-Life (DT50) in DaysReference
Non-sterilized27.2 - 43.1
SterilizedNo degradation observed up to 70 days

Table 2: Effect of Temperature on this compound Half-Life in Eutric Gleysols

Temperature (°C)Half-Life (DT50) in Days
158.06
256.46
355.81

Table 3: Effect of Soil Moisture on this compound Half-Life in Eutric Gleysols

Soil Moisture (% of Water Holding Capacity)Half-Life (DT50) in Days
2010.33
408.21
606.46
805.57

Table 4: this compound Half-Life in Different Soil Types

Soil TypeHalf-Life (DT50) in Days
Eutric Histosols4.49
Orthic Ferralsols5.44
Eutric Gleysols6.46
Silty Cinnamol Soil27.2
Silty Red Soil30.8
Sandy Brown Soil43.1
Railway Soil28 - 78
Typical Soil Half-Life7 - 28
Typical Soil Half-Life36

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study of this compound (Based on OECD Guideline 307)

This protocol outlines a laboratory method to assess the aerobic degradation of this compound in soil.

1. Soil Selection and Preparation:

  • Select a soil with a sand content of 50-75%, pH between 5.5 and 7.5, and an organic carbon content of 0.5-1.5%.

  • Collect soil from the top 20 cm of the profile. Remove large debris like stones and plant matter.

  • Sieve the fresh soil to a particle size of ≤ 2 mm.

  • Adjust the soil moisture to 60% of its maximum water holding capacity.

  • Pre-incubate the soil in the dark at the test temperature for 7 days to allow microbial populations to stabilize.

2. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Apply the this compound solution to the soil to achieve the desired concentration. Ensure even distribution by thorough mixing.

  • Include a control group of soil treated only with the solvent.

  • For a more detailed analysis, consider using ¹⁴C-labeled this compound.

3. Incubation:

  • Place the treated soil samples (in triplicate for each sampling point) in incubation vessels.

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

  • Maintain aerobic conditions by ensuring adequate air exchange. A flow-through system can be used to trap volatile degradation products, including ¹⁴CO₂ if radiolabeled material is used.

4. Sampling and Analysis:

  • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days).

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent and extraction method (e.g., solid-liquid extraction with methanol/water followed by partitioning with dichloromethane).

  • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with an Electron Capture Detector (ECD).

5. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Determine the degradation kinetics, typically assuming first-order kinetics.

  • Calculate the half-life (DT50) of this compound in the soil.

Visualizations

Fluroxypyr_Degradation_Factors cluster_factors Influencing Factors cluster_degradation Degradation Process Microbial_Activity Microbial Activity Degradation Degradation Rate Microbial_Activity->Degradation Primary Driver Soil_Moisture Soil Moisture Soil_Moisture->Microbial_Activity Temperature Temperature Temperature->Microbial_Activity Soil_Properties Soil Properties Soil_Properties->Microbial_Activity Soil_Properties->Degradation Affects Bioavailability Sunlight Sunlight (Photolysis) Sunlight->Degradation Abiotic Pathway pH Soil pH pH->Degradation Affects Hydrolysis This compound This compound This compound->Degradation Metabolites Metabolites (this compound Acid, F-MP, F-P) Degradation->Metabolites

Caption: Factors influencing the degradation rate of this compound in soil.

Soil_Degradation_Workflow start Start: Soil Degradation Experiment soil_prep 1. Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) start->soil_prep application 2. This compound Application (Spiking Soil Samples) soil_prep->application incubation 3. Incubation (Controlled Temperature and Aerobic Conditions) application->incubation sampling 4. Sampling (Collect Samples at Time Intervals) incubation->sampling extraction 5. Extraction (Solvent Extraction of this compound and Metabolites) sampling->extraction analysis 6. Analytical Quantification (HPLC or GC Analysis) extraction->analysis data_analysis 7. Data Analysis (Calculate Half-life, Degradation Kinetics) analysis->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for a this compound soil degradation study.

References

Technical Support Center: Minimizing Fluroxypyr Spray Drift and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing spray drift and mitigating off-target effects of Fluroxypyr.

Frequently Asked Questions (FAQs)

Q1: What is spray drift and why is it a concern with this compound?

A1: Spray drift is the unintentional airborne movement of pesticide droplets from the application area to any non-target site.[1] With this compound, a selective herbicide, drift can cause significant damage to susceptible non-target plants, such as grapes, tomatoes, and other broadleaf crops, even at very low concentrations.[2][3][4] This can lead to economic losses and environmental contamination.[1]

Q2: What are the main factors that influence this compound spray drift?

A2: The primary factors include environmental conditions (wind speed and direction, temperature, humidity), application equipment and techniques (nozzle type, spray pressure, boom height), and the physical properties of the spray solution itself.

Q3: What is the ideal wind speed for applying this compound?

A3: Most this compound product labels recommend applying when the wind speed is between 2 and 10 MPH (approximately 3 and 15 km/hr). Application should be avoided in calm conditions, as this may indicate a temperature inversion which can lead to unpredictable and long-distance drift.

Q4: How does temperature and humidity affect this compound drift?

A4: High temperatures and low humidity increase the rate of droplet evaporation. This leads to smaller droplets that are more susceptible to being carried off-target by wind. The optimal temperature range for this compound activity is generally between 12°C to 24°C.

Q5: What type of spray nozzle is best for minimizing this compound drift?

A5: Low-drift nozzles, such as air-induction (AI) or pre-orifice nozzles, are recommended. These nozzles produce coarser, larger droplets that are less likely to drift. Product labels for this compound often specify the use of nozzles that produce a coarse spray droplet classification according to the American Society of Agricultural and Biological Engineers (ASABE) S572.1 standard.

Q6: Can adjuvants help in reducing this compound spray drift?

A6: Yes, certain adjuvants, known as drift control or deposition agents, can be used to increase the viscosity of the spray solution. This results in larger spray droplets and can significantly reduce the potential for drift.

Q7: What are buffer zones and are they required for this compound application?

A7: A buffer zone is an area of land that must be left untreated between the sprayed area and sensitive habitats, such as water bodies or non-target crops. This compound product labels specify required buffer zones to protect sensitive terrestrial and aquatic environments. The size of the buffer zone can sometimes be modified based on weather conditions and the spray equipment used, which can be determined using a Buffer Zone Calculator where available.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Observed damage to nearby sensitive plants (e.g., leaf cupping, twisting). - Spray drift due to unfavorable wind conditions.- Use of incorrect nozzles producing fine droplets.- Application boom set too high.- Temperature inversion during application.- Cease application immediately if wind speeds exceed 10-15 km/hr or if winds are blowing towards sensitive areas.- Switch to low-drift nozzles (e.g., air-induction) that produce a coarse droplet spectrum.- Lower the boom height to 60 cm or less above the target canopy.- Avoid spraying during early morning or late evening when temperature inversions are more likely.
Visible spray cloud moving off-target during application. - High spray pressure creating fine droplets.- High temperatures and low humidity causing rapid droplet evaporation.- Inappropriate nozzle selection.- Reduce spray pressure to the lower end of the recommended range for the nozzle (e.g., 200 to 275 kPa).- Postpone application until cooler, more humid conditions are present.- Ensure nozzles are designed for drift reduction and produce droplets in the 200-350 micron range.
Ineffective weed control despite application. - Poor coverage due to excessively coarse droplets.- Unfavorable weather conditions for herbicide uptake (e.g., drought, extreme temperatures).- Weeds are beyond the susceptible growth stage.- Balance drift reduction with the need for adequate coverage. Ensure the selected coarse droplets still provide sufficient target contact.- Apply when weeds are actively growing and not under stress.- Consult the product label for the optimal weed growth stage for control. Best results are typically on seedling weeds.
Suspected contamination of water bodies. - Insufficient buffer zone between the application area and the water body.- Surface runoff from the treated area.- Strictly adhere to the buffer zones specified on the product label.- Avoid applying this compound to areas with a moderate to steep slope, compacted soil, or when heavy rain is forecasted to reduce runoff.

Data Presentation: this compound Application Parameters for Drift Minimization

Table 1: Recommended Environmental Conditions for this compound Application

ParameterRecommended ValueRationaleSource(s)
Wind Speed 2-10 MPH (3-15 km/hr)Minimizes off-target movement of spray droplets.
Temperature 12°C to 24°COptimal for herbicide activity and reduces potential for volatilization and rapid evaporation.
Relative Humidity > 40-50%Higher humidity slows droplet evaporation, maintaining a larger, less drift-prone droplet size.
Temperature Inversion Avoid ApplicationCalm, cool conditions near the ground with a layer of warmer air above can trap spray droplets and allow them to move long distances.

Table 2: Recommended Application Equipment Settings for this compound

ParameterRecommended SettingRationaleSource(s)
Nozzle Type Low-drift (e.g., Air Induction, Pre-orifice)Produces coarser droplets that are less susceptible to drift.
Droplet Size Coarse (ASAE S572.1); 200-350 micronsLarger droplets have greater momentum and are less affected by wind.
Spray Pressure Low (e.g., 200-275 kPa)Higher pressures create finer, more drift-prone droplets.
Boom Height ≤ 60 cm above target canopyReduces the distance droplets have to travel, minimizing their exposure to wind.
Spray Volume ≥ 5 gallons/acre (ground); ≥ 3 gallons/acre (aerial)Higher volumes can allow for the use of larger nozzles and lower pressures.

Experimental Protocols

Protocol 1: Field Measurement of this compound Spray Drift (Adapted from ISO 22866:2005)

This protocol outlines a standardized method for quantifying spray drift in the field.

1. Objective: To measure the amount of this compound spray that moves off-target and deposits at various downwind distances.

2. Materials:

  • Calibrated agricultural sprayer
  • This compound solution with a tracer (e.g., a fluorescent dye)
  • Drift collectors (e.g., horizontal petri dishes, plastic or paper strips)
  • Meteorological station to measure wind speed and direction, temperature, and relative humidity
  • GPS for marking collector locations
  • Sample collection and storage containers
  • Analytical equipment for quantifying the tracer (e.g., fluorometer, spectrophotometer)

3. Methodology:

  • Site Selection: Choose a flat, open field with a uniform surface. The upwind buffer area should be free of obstructions.
  • Collector Placement:
  • Establish a spray line perpendicular to the prevailing wind direction.
  • Place lines of drift collectors at set downwind distances from the edge of the intended spray area (e.g., 1m, 2.5m, 5m, 10m, 20m, 30m).
  • The ISO standard recommends measurements at a minimum of 5m and 10m for boom sprayers.
  • For airborne drift, collectors can be placed on vertical masts at various heights. The reference height for boom sprayers is a minimum of 4m.
  • Meteorological Monitoring:
  • Set up the meteorological station in a representative location, measuring conditions at boom height.
  • Continuously record wind speed, wind direction, temperature, and relative humidity before, during, and after the application.
  • Sprayer Application:
  • Calibrate the sprayer to the desired settings (nozzle type, pressure, speed, boom height).
  • Fill the sprayer tank with the this compound and tracer solution.
  • Conduct the spray application along the designated spray line, ensuring a consistent speed and height.
  • Repeat the application at least three times to account for variability.
  • Sample Collection and Analysis:
  • After the spray has settled, carefully collect the drift collectors.
  • Extract the tracer from the collectors using a suitable solvent.
  • Analyze the concentration of the tracer in the solvent using the appropriate analytical instrument.
  • Data Calculation:
  • Calculate the amount of tracer deposited per unit area on each collector.
  • Express the drift deposit as a percentage of the application rate.
  • Correlate the drift values with the measured meteorological conditions.

Visualizations

G A Spray Drift Potential B Environmental Factors A->B C Application Technology A->C D Spray Solution Properties A->D E Wind Speed & Direction B->E F Temperature & Humidity B->F G Atmospheric Stability (e.g., Inversion) B->G H Nozzle Type & Size C->H I Spray Pressure C->I J Boom Height C->J K Droplet Size D->K L Adjuvants (e.g., Drift Retardants) D->L

Caption: Factors influencing this compound spray drift potential.

G start Start: Plan this compound Application check_weather Assess Environmental Conditions (Wind, Temp, Humidity, Inversion Risk) start->check_weather select_nozzle Select Low-Drift Nozzles (e.g., Air Induction) check_weather->select_nozzle Conditions Favorable postpone Postpone Application check_weather->postpone Conditions Unfavorable set_pressure Set Low Spray Pressure (e.g., 200-275 kPa) select_nozzle->set_pressure set_boom Set Low Boom Height (≤ 60cm above target) set_pressure->set_boom add_adjuvant Consider Drift-Reducing Adjuvant set_boom->add_adjuvant calibrate Calibrate Sprayer add_adjuvant->calibrate No adjuvant_yes Add Adjuvant to Tank Mix add_adjuvant->adjuvant_yes Yes apply Proceed with Application calibrate->apply adjuvant_yes->calibrate

Caption: Workflow for selecting optimal this compound application parameters.

G start Off-Target Damage Suspected symptoms Identify Symptoms (Leaf Cupping, Twisting, Epinasty) start->symptoms check_records Review Application Records symptoms->check_records weather_cond Were Weather Conditions Unfavorable? (e.g., High Wind >10 MPH) check_records->weather_cond equipment_setup Was Equipment Setup Suboptimal? (e.g., High Pressure, Wrong Nozzles) weather_cond->equipment_setup No remediate Future Mitigation: - Strictly follow weather guidelines - Use buffer zones weather_cond->remediate Yes adjust_equip Future Mitigation: - Use low-drift nozzles - Lower pressure & boom height equipment_setup->adjust_equip Yes other_cause Investigate Other Causes (e.g., Tank Contamination, Runoff) equipment_setup->other_cause No

Caption: Decision tree for troubleshooting off-target this compound effects.

References

Enhancing Fluroxypyr performance under suboptimal weather conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fluroxypyr performance during their experiments, particularly under suboptimal weather conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound application?

A1: The optimal temperature for this compound activity is generally between 12°C and 24°C (55°F to 85°F).[1][2][3] Efficacy is reduced when temperatures are below 8°C or above 27°C.[1][2] Active plant growth is required for optimal performance.

Q2: How does frost affect this compound performance?

A2: Frost within three days before or after application can reduce weed control and may increase the risk of crop injury.

Q3: What is the rainfast period for this compound?

A3: this compound is typically rainfast within one hour after application. Rainfall occurring after this period is less likely to impact performance.

Q4: How do humidity and soil moisture impact this compound efficacy?

A4: The impact of relative humidity (RH) and soil moisture can be species-dependent. For example, control of Palmer amaranth is greater at high RH (90%), while soil moisture has less effect. Conversely, kochia control is more significantly influenced by soil moisture, with better performance in moist soils, while being less affected by RH.

Q5: Can adjuvants be used to improve this compound performance in suboptimal weather?

A5: Yes, the addition of a suitable adjuvant may optimize herbicidal activity under conditions of cool temperatures, low relative humidity, or drought. Always consult the product label and adjuvant manufacturer's recommendations for appropriate use.

Q6: Does wet foliage at the time of application affect performance?

A6: Yes, if the target plant foliage is wet at the time of application, it may lead to decreased control.

Troubleshooting Guides

Problem/Observation Potential Cause Troubleshooting/Solution
Reduced weed control after application in early spring or late fall. Low Temperatures: Application outside the optimal temperature range (12°C to 24°C).- Time applications to coincide with warmer periods when daily average temperatures are within the optimal range. - Consider using a higher labeled rate of this compound under cool conditions. - The addition of a suitable adjuvant may improve uptake in cooler weather; consult product labels for recommendations.
Poor efficacy on weeds in dry, drought-stressed conditions. Drought Stress: Weeds are not actively growing, leading to reduced herbicide uptake and translocation.- Delay application until after rainfall or irrigation when weeds have resumed active growth. - Use a higher application rate as recommended by the product label for stressed weeds. - Ensure thorough spray coverage.
Inconsistent control of different weed species under the same environmental conditions. Species-Specific Response: Different weed species respond differently to environmental factors like humidity and soil moisture.- Refer to studies on specific weed species to understand the optimal environmental conditions for this compound efficacy. - For example, targeting Palmer amaranth may be more effective in high humidity, while targeting kochia may be more successful in moist soil conditions.
Application was followed by an unexpected rain shower. Rainfall before the product is rainfast: this compound is rainfast within one hour.- If rainfall occurred less than one hour after application, a repeat application may be necessary. - Monitor the treated area for signs of reduced efficacy.
Reduced performance in dense weed canopies. Poor Spray Coverage: The herbicide is not reaching the smaller weeds shielded by the larger ones.- Increase spray volume to ensure thorough coverage of all weeds. - Consider application at an earlier growth stage before the canopy becomes too dense.

Data Summary

Table 1: Effect of Relative Humidity and Soil Moisture on this compound Efficacy on Kochia and Palmer Amaranth

Weed SpeciesRelative HumiditySoil MoistureVisual Control (%) 21 DAT
Kochia 35%Dry (-40 kPa)55
35%Moist (-20 kPa)70
90%Dry (-40 kPa)58
90%Moist (-20 kPa)72
Palmer Amaranth 35%Dry (-40 kPa)65
35%Moist (-20 kPa)68
90%Dry (-40 kPa)80
90%Moist (-20 kPa)82
DAT = Days After Treatment. Data is generalized from Lubbers, Stahlman, and Al-Khatib (2007) for illustrative purposes.

Table 2: Influence of Temperature on this compound Performance

Temperature RangeExpected EfficacyNotes
< 8°C Reduced EfficacyPlant metabolism and herbicide translocation are significantly slowed.
8°C - 12°C Moderate EfficacyPerformance improves as temperatures approach the optimal range.
12°C - 24°C Optimal Efficacy Weeds are actively growing, leading to maximum uptake and translocation.
> 27°C Reduced EfficacyPlants may experience heat stress, reducing herbicide uptake.

Experimental Protocols

Protocol: Assessing this compound Efficacy under Controlled Environmental Conditions

1. Objective: To determine the effect of temperature, humidity, and soil moisture on the efficacy of this compound on a target weed species.

2. Materials:

  • This compound formulation

  • Target weed species seedlings (e.g., Kochia scoparia, Amaranthus palmeri)

  • Growth chambers with controllable temperature, humidity, and lighting

  • Pots with appropriate soil mix

  • Pressurized spray chamber calibrated to deliver a specific volume

  • Deionized water

  • Adjuvants (if being tested)

  • Balance, drying oven

3. Methods: a. Plant Propagation: i. Grow weed seedlings in pots to a consistent growth stage (e.g., 8-10 cm tall). ii. Acclimate plants to the specific environmental conditions (temperature and humidity) in the growth chambers for 48-72 hours prior to treatment. b. Soil Moisture Regimes: i. Divide the plants into different soil moisture treatment groups (e.g., well-watered at -20 kPa and water-stressed at -40 kPa). ii. Maintain these moisture levels for the duration of the experiment. c. Herbicide Application: i. Prepare this compound spray solutions at various rates (e.g., 0x, 0.5x, 1x, 2x the recommended field rate). ii. Apply the herbicide treatments to the plants using the calibrated spray chamber. Include a non-treated control. d. Post-Treatment Incubation: i. Return the treated plants to their respective growth chambers with the designated temperature and humidity settings. e. Data Collection: i. Conduct visual efficacy ratings at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death). ii. At the final time point, harvest the above-ground biomass of each plant. iii. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight. f. Statistical Analysis: i. Analyze the visual rating and biomass data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of temperature, humidity, soil moisture, and their interactions on this compound efficacy.

Visualizations

Fluroxypyr_Cold_Stress_Pathway cluster_cold Cold Stress (<8°C) cluster_cell Plant Cell Cold Stress Cold Stress Protein Trafficking Protein Trafficking Cold Stress->Protein Trafficking Inhibits This compound This compound Auxin Transport Auxin Transport This compound->Auxin Transport Mimics Auxin PIN Proteins PIN Proteins PIN Proteins->Auxin Transport Reduced Efflux Carrier Activity Reduced Auxin at Target Site Reduced Auxin at Target Site Auxin Transport->Reduced Auxin at Target Site Reduced Efficacy Reduced Efficacy Reduced Auxin at Target Site->Reduced Efficacy Protein Trafficking->PIN Proteins Inhibits Trafficking of Fluroxypyr_Drought_Stress_Pathway cluster_stress Drought Stress cluster_cell Plant Cell Response Drought Stress Drought Stress ABA Synthesis ABA Synthesis Drought Stress->ABA Synthesis Directly Stimulates This compound This compound TIR1/AFB Receptors TIR1/AFB Receptors This compound->TIR1/AFB Receptors Binds to Ethylene Synthesis Ethylene Synthesis TIR1/AFB Receptors->Ethylene Synthesis Stimulates Ethylene Synthesis->ABA Synthesis Upregulates Stomatal Closure Stomatal Closure ABA Synthesis->Stomatal Closure Reduced Transpiration Reduced Transpiration Stomatal Closure->Reduced Transpiration Reduced Herbicide Uptake Reduced Herbicide Uptake Reduced Transpiration->Reduced Herbicide Uptake

References

Technical Support Center: Remediation of Fluroxypyr Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the remediation of soil and water contaminated with the herbicide fluroxypyr.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and why is its remediation important?

This compound is a systemic herbicide used to control broadleaf weeds.[1] Its persistence in soil and water can pose risks to non-target organisms and potentially impact ecosystem health, necessitating effective remediation strategies.[2][3]

Q2: What are the main approaches for this compound remediation?

The primary remediation strategies for this compound fall into two categories:

  • Physicochemical Methods: These involve the use of chemical and physical processes to degrade the herbicide. Advanced Oxidation Processes (AOPs) are a prominent example.[4]

  • Biological Methods: These strategies utilize living organisms, such as microorganisms and plants, to break down or remove the contaminant.[2]

Physicochemical Remediation

Q3: What are Advanced Oxidation Processes (AOPs) and how do they work for this compound degradation?

AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. They rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down complex organic molecules like this compound into simpler, less toxic compounds. Common AOPs for this compound remediation include:

  • Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light in the photo-Fenton process.

  • UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals.

  • Photocatalysis: This technique employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

  • Ozonation: Ozone (O₃) is a strong oxidant that can directly react with this compound or decompose to form hydroxyl radicals.

Q4: What factors influence the efficiency of AOPs for this compound degradation?

The effectiveness of AOPs can be influenced by several experimental parameters:

  • pH: The pH of the solution can affect the generation of hydroxyl radicals and the speciation of this compound. For instance, the photocatalytic degradation of this compound is accelerated at basic pH values (pH 8 or 10).

  • Catalyst/Oxidant Concentration: The concentration of the catalyst (e.g., TiO₂) or oxidant (e.g., H₂O₂) is crucial. Insufficient amounts may limit the reaction rate, while excessive amounts can lead to scavenging of hydroxyl radicals or increased turbidity, which can hinder light penetration in photocatalytic processes.

  • Light Intensity (for photolytic processes): Higher light intensity generally leads to a faster degradation rate, as it increases the generation of reactive species.

  • Initial this compound Concentration: The initial concentration of the contaminant can impact the degradation kinetics.

Biological Remediation

Q5: How does microbial degradation of this compound occur?

Microbial degradation, or biodegradation, is a process where microorganisms such as bacteria and fungi use this compound as a source of carbon and energy, breaking it down into less complex and non-toxic substances. The degradation in soil is primarily carried out by the native microbial population. The process is influenced by several environmental factors, including temperature, soil moisture, soil type, and the amount of dissolved organic matter (DOM). The application of DOM from sources like sludge and straw has been shown to enhance the degradation of this compound in contaminated soils.

Q6: What are the known degradation products of this compound?

The microbial degradation of this compound involves the transformation of the parent molecule into several metabolites. The primary degradation pathway involves the removal of the 1-methylheptyl ester group to form this compound acid. Further degradation can lead to the formation of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (F-MP). While F-P is typically degraded rapidly, F-MP can be more persistent in the environment.

Q7: What is phytoremediation and can it be used for this compound?

Phytoremediation is a bioremediation process that uses plants to clean up contaminated environments. Plants can take up contaminants like this compound through their roots and translocate them to other parts of the plant, where they can be metabolized or stored. While this compound is a herbicide, some plant species may exhibit tolerance and could potentially be used for phytoremediation, although this is a less common approach for this specific compound.

Troubleshooting Guides

Physicochemical Remediation (AOPs)

Q1: My this compound degradation efficiency is lower than expected in my photocatalysis experiment. What could be the issue?

  • Check Catalyst Concentration: Ensure the TiO₂ concentration is optimal. A common starting point is 250 mg/L. Too high a concentration can increase turbidity and block UV light penetration.

  • Verify UV Lamp Intensity and Wavelength: Confirm that your UV lamp is emitting at the correct wavelength (e.g., 365 nm) and that its intensity has not diminished over time.

  • Adjust pH: The degradation of this compound is pH-dependent. Try adjusting the pH to a more alkaline condition (pH 8-10) to see if the rate improves.

  • Sample Matrix Effects: If you are working with real water or soil samples, dissolved organic matter and inorganic ions can act as scavengers for hydroxyl radicals, reducing the efficiency of the process. Consider running a control experiment in deionized water to assess the matrix effect.

Q2: I am observing incomplete mineralization of this compound in my Fenton experiment. What should I do?

  • Optimize Fe²⁺:H₂O₂ Ratio: The ratio of ferrous iron to hydrogen peroxide is critical. A suboptimal ratio can lead to the formation of less reactive radicals or the recombination of hydroxyl radicals. Experiment with different ratios to find the most effective one for your system.

  • Monitor pH: The Fenton reaction is most efficient under acidic conditions (typically pH 2.5-3.5). Ensure your reaction is maintained within this optimal pH range.

  • Check for Precipitates: At higher pH values, iron can precipitate as ferric hydroxide, reducing the availability of the catalyst. If you observe precipitation, adjust the pH downwards.

Biological Remediation

Q3: The microbial degradation of this compound in my soil microcosm is very slow. How can I enhance it?

  • Assess Soil Moisture: Soil water content is a critical factor for microbial activity. Ensure the moisture level is optimal for microbial growth (typically 50-70% of water holding capacity).

  • Amend with Organic Matter: The addition of dissolved organic matter (DOM) from sources like straw or sludge can stimulate microbial activity and enhance the degradation of this compound.

  • Check Temperature: Microbial activity is temperature-dependent. Maintain the incubation temperature within a range suitable for soil microorganisms (e.g., 25-35°C).

  • Bioaugmentation: If the native microbial population is not efficient, consider bioaugmentation by introducing a microbial consortium known to degrade this compound.

Q4: I am detecting a persistent metabolite in my biodegradation experiment. What does this mean?

  • Identify the Metabolite: Use analytical techniques like LC-MS/MS to identify the persistent metabolite. It is likely to be 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (F-MP), which is known for its persistence.

  • Extended Incubation Time: The degradation of some metabolites may be slower than the parent compound. Extend the duration of your experiment to see if the metabolite concentration eventually decreases.

  • Consider Co-metabolism: The degradation of the persistent metabolite may require the presence of another substrate to induce the necessary enzymes (co-metabolism).

Analytical Methods

Q5: I am having issues with peak tailing and poor resolution in my HPLC analysis of this compound. What can I do?

  • Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn influences its retention and peak shape. Ensure the pH is appropriate for your column and the analyte.

  • Inspect the Column: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Optimize Mobile Phase Composition: Adjust the ratio of your mobile phase components (e.g., methanol/water or acetonitrile/water) to improve separation.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound in Water

Objective: To evaluate the degradation of this compound in an aqueous solution using TiO₂ photocatalysis.

Materials:

  • This compound analytical standard

  • Titanium dioxide (Degussa P25)

  • Deionized water

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bars

  • pH meter

  • Reaction vessel (e.g., quartz beaker)

  • HPLC-UV or LC-MS/MS for analysis

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Set up the Reaction: In the reaction vessel, add a known volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).

  • Add Catalyst: Add the TiO₂ catalyst to the solution (e.g., 250 mg/L).

  • Equilibrate: Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.

  • Initiate Photocatalysis: Turn on the UV lamp and start the irradiation.

  • Collect Samples: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

  • Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ particles.

  • Analyze Samples: Analyze the filtrate for the remaining this compound concentration using a suitable analytical method (e.g., HPLC-UV).

  • Calculate Degradation Efficiency: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Microbial Degradation of this compound in Soil

Objective: To assess the biodegradation of this compound in a soil microcosm.

Materials:

  • This compound analytical standard

  • Contaminated or spiked soil

  • Incubator

  • Glass jars with lids (allowing for gas exchange)

  • Analytical balance

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Shaker

  • Centrifuge

  • GC-ECD or LC-MS/MS for analysis

Procedure:

  • Soil Preparation: Obtain soil samples and sieve them to remove large debris. If the soil is not already contaminated, spike it with a known concentration of this compound dissolved in a minimal amount of an appropriate solvent. Allow the solvent to evaporate.

  • Microcosm Setup: Place a known amount of the soil (e.g., 50 g) into each glass jar. Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

  • Incubation: Place the jars in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice one jar for analysis.

  • Extraction: Extract the this compound and its metabolites from the soil sample using an appropriate extraction solvent and method (e.g., shaking for 2 hours).

  • Sample Cleanup: Centrifuge the extract and, if necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering substances.

  • Analysis: Analyze the cleaned extract for the concentration of this compound and its degradation products using GC-ECD or LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.

Data Presentation

Table 1: Physicochemical Remediation of this compound - Comparative Data

Remediation MethodMatrixInitial Conc. (mg/L)Key ParametersDegradation Efficiency (%)Half-lifeReference
Photocatalysis (TiO₂) Aqueous Solution40pH 8-10, 250 mg/L TiO₂, UV-A~100% in 240 min-
Photo-Fenton Water-Acidic pHHigh-
UV/H₂O₂ Water-Neutral pHHigh-
Ozonation Water--Moderate-

Table 2: Biological Remediation of this compound - Comparative Data

Remediation MethodMatrixKey ParametersHalf-life (days)Degradation ProductsReference
Microbial Degradation SoilVaries with soil type, moisture, temp.27.2 - 78This compound acid, F-P, F-MP
Microbial Degradation SoilEnhanced with DOMShorter half-lifeThis compound acid
Phytoremediation -Plant-dependent--

Visualizations

Fluroxypyr_Degradation_Pathway Fluroxypyr_ester This compound-1-methylheptyl ester Fluroxypyr_acid This compound Acid Fluroxypyr_ester->Fluroxypyr_acid Hydrolysis FP 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P) Fluroxypyr_acid->FP Microbial Degradation FMP 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (F-MP) Fluroxypyr_acid->FMP Microbial Degradation Mineralization Mineralization (CO2, H2O, Cl-, F-) FP->Mineralization FMP->Mineralization Slow Degradation

Caption: Microbial degradation pathway of this compound.

AOP_Workflow cluster_prep Sample Preparation cluster_remediation Remediation cluster_analysis Analysis Contaminated_Sample Contaminated Water/Soil Sample Spiking Spike with this compound Contaminated_Sample->Spiking AOP_Treatment Apply AOP (e.g., Photocatalysis, Fenton) Spiking->AOP_Treatment Parameter_Optimization Optimize Parameters (pH, Catalyst, Time) AOP_Treatment->Parameter_Optimization Sampling Collect Samples at Intervals AOP_Treatment->Sampling Extraction Extraction & Cleanup Sampling->Extraction Analysis HPLC or GC Analysis Extraction->Analysis Data_Analysis Calculate Degradation Efficiency & Kinetics Analysis->Data_Analysis

Caption: Experimental workflow for AOP-based remediation.

References

Technical Support Center: Impact of Fluroxypyr on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support, troubleshooting advice, and frequently asked questions regarding the impact of the herbicide fluroxypyr on soil microbial community diversity.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of this compound on soil microbial diversity?

A1: The impact of this compound on soil microbial diversity varies depending on the soil compartment. In non-rhizospheric (bulk soil) and rhizospheric (soil directly influenced by roots) environments, the effects are often limited and transient[1]. However, studies have shown a more significant negative impact on the endophytic bacterial communities, which reside within the plant tissues. For instance, a notable decrease in the richness and diversity of endophytic communities in mature maize roots was observed following this compound application[1][2][3]. While some changes in community composition at the phylum and genus levels may occur in bulk and rhizospheric soil, they are often minor[1].

Q2: How does this compound affect specific soil bacteria and fungi?

A2: this compound can selectively inhibit certain beneficial microorganisms. Research has demonstrated that its application can lead to a significant reduction in the abundance of plant growth-promoting bacteria within the endophytic community. Specifically, reductions of 59.1% in Acinetobacter and 75.6% in Agrobacterium have been reported in maize roots. Overall microbial populations, including bacteria and fungi, tend to decrease in direct relation to the dose of this compound applied. However, some microorganisms may exhibit resistance or even utilize herbicides as a source of carbon and energy.

Q3: What is the effect of this compound on key soil enzyme activities?

A3: this compound can significantly alter soil metabolic activity by affecting soil enzymes, which are crucial bioindicators of soil health. The effects are typically dose- and time-dependent. Studies have shown a clear decrease in dehydrogenase, catalase, and phosphatase activities within the first 14 days of application. Urease activity has been observed to decrease initially (within the first 7 days) and then slightly recover. Long-term or high-dose applications of herbicides can lead to functional imbalances in microbial communities and reduce the stability of the soil ecosystem.

Q4: How long does this compound persist in the soil, and what factors influence its degradation?

A4: this compound degradation in soil is primarily a biological process driven by microorganisms; it does not degrade in sterilized soil. Its half-life in soil typically ranges from 28 to 78 days. The rate of degradation is influenced by several environmental factors, including soil water content, temperature, moisture, and soil type. This compound breaks down into metabolites such as this compound-pyridinol (F-P), which degrades rapidly, and this compound-methoxypyridine (F-MP), which is more persistent and may accumulate with repeated use.

Troubleshooting Guides

Problem: I am not observing a significant change in microbial diversity in my bulk soil samples after this compound application. Is this expected?

Possible Cause & Solution: This finding is consistent with existing research. The impact of this compound on the microbial communities in non-rhizospheric and rhizospheric soils can be minimal and temporary. The most pronounced effects are often observed in the endophytic communities within plant roots.

  • Troubleshooting Steps:

    • Analyze Different Compartments: If your experimental design allows, analyze the endophytic microbial community from the roots of plants grown in the treated soil. This is where the most significant changes in diversity and composition have been reported.

    • Time-Course Analysis: The effect of this compound can be transient. Consider a time-course study with sampling points at various intervals (e.g., 7, 14, 30, 60 days) after application to capture any temporary shifts in the microbial community.

    • Verify Herbicide Concentration: Ensure the applied concentration of this compound is relevant to field application rates and sufficient to induce a response.

Problem: My soil enzyme activity results are inconsistent or contradictory across different experiments.

Possible Cause & Solution: The effect of this compound on soil enzymes is highly dynamic and depends on several factors, which can lead to variability in results.

  • Troubleshooting Steps:

    • Standardize Sampling Time: The impact on enzymes is time-dependent. For example, dehydrogenase activity may show a clear decrease within 14 days, while urease activity might begin to recover in the same period. Standardize your sampling time post-application across all replicates and experiments.

    • Control for Dose: The effect is dose-dependent. Lower concentrations may have a stimulatory effect, while higher doses are typically inhibitory. Use a consistent, well-documented application rate. Consider running a dose-response experiment.

    • Characterize Soil Properties: Soil physicochemical parameters (pH, organic matter, moisture, temperature) significantly influence enzyme activity and the herbicide's behavior. Ensure these parameters are consistent across your experimental units or are measured and accounted for in your analysis.

Data Presentation

Table 1: Effect of this compound on Soil Microbial Alpha Diversity Indices (Note: This table presents representative data based on findings where this compound reduced diversity, particularly in endophytic communities.)

Treatment GroupShannon IndexSimpson IndexChao1 Index (Richness)
Control (No this compound)6.8 ± 0.30.95 ± 0.021500 ± 120
This compound-Treated6.2 ± 0.40.91 ± 0.031150 ± 150

Table 2: Changes in Relative Abundance of Key Bacterial Genera in Endophytic Communities

Bacterial GenusFunctionPercent Change After this compound TreatmentReference
AcinetobacterPlant Growth-Promoting-59.1%
AgrobacteriumPlant Growth-Promoting-75.6%

Table 3: Summary of this compound's Impact on Soil Enzyme Activities

EnzymeObserved EffectTime Frame of EffectReference
DehydrogenaseClear DecreaseWithin the first 14 days
CatalaseClear DecreaseWithin the first 14 days
PhosphataseClear DecreaseWithin the first 14 days
UreaseInitial Decrease, followed by slight increaseDecrease in first 7 days, recovery after 14 days

Experimental Protocols

Protocol 1: Soil Microbiome Analysis via 16S rRNA Gene Sequencing

  • Experimental Setup: Establish microcosm or field plots with control (no herbicide) and this compound-treated groups. The herbicide should be applied at a rate comparable to agricultural recommendations.

  • Soil Sampling: Collect soil samples at predetermined time points. For a comprehensive analysis, separate samples from the non-rhizosphere (bulk soil), rhizosphere (soil adhering to roots), and endosphere (surface-sterilized roots).

  • DNA Extraction: Extract total genomic DNA from soil and root samples using a commercially available kit designed for environmental samples, which includes steps to remove humic acids and other inhibitors.

  • PCR Amplification & Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal bacterial primers. Submit the purified amplicons for high-throughput sequencing on a platform like Illumina MiSeq.

  • Bioinformatic Analysis:

    • Process raw sequencing reads to filter low-quality sequences and remove chimeras.

    • Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the representative sequences.

    • Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) to assess within-sample diversity and richness.

    • Perform beta diversity analysis (e.g., Principal Component Analysis - PCA) to compare microbial community structure between treatment groups.

Protocol 2: Soil Enzyme Activity Assays

  • Sample Preparation: Use fresh, sieved soil samples collected from control and this compound-treated plots.

  • Dehydrogenase Activity (DA): Incubate soil with 2,3,5-triphenyltetrazolium chloride (TTC). TTC acts as an artificial electron acceptor and is reduced by microbial dehydrogenases to triphenyl formazan (TPF). Measure the concentration of the red-colored TPF spectrophotometrically.

  • Urease Activity (UA): Incubate soil with a urea solution. Urease hydrolyzes urea to ammonia. Quantify the amount of ammonium released using a colorimetric method (e.g., Berthelot reaction).

  • Catalase Activity (CA): Treat soil with hydrogen peroxide (H₂O₂). Catalase decomposes H₂O₂ into water and oxygen. Measure the remaining H₂O₂ by titrating with potassium permanganate (KMnO₄).

  • Phosphatase Activity (PA): Incubate soil with p-nitrophenyl phosphate. Phosphatase enzymes cleave this substrate to release p-nitrophenol (PNP). Measure the concentration of the yellow-colored PNP spectrophotometrically under alkaline conditions.

Mandatory Visualizations

G cluster_setup 1. Experimental Setup cluster_sampling 2. Sample Collection & Processing cluster_analysis 3. Downstream Analysis cluster_results 4. Results Interpretation A Field Plots / Lab Microcosms B This compound Application A->B C Control (No Herbicide) A->C D Time-Course Sampling (e.g., 0, 7, 14, 30 days) B->D C->D E Sample Fractionation (Rhizosphere, Bulk Soil, Endosphere) D->E F Soil Enzyme Activity Assays E->F G Total DNA Extraction E->G J Impact on Diversity, Composition & Function F->J H 16S rRNA Gene Sequencing G->H I Bioinformatics & Statistical Analysis H->I I->J

Caption: Experimental workflow for assessing the impact of this compound on soil microbes.

G A This compound Application to Soil/Plants B Direct Impact on Microbial Populations A->B Direct Toxicity C Impact on Plant Physiology (e.g., Root Exudates) A->C Systemic Herbicide Action D Altered Microbial Community Structure (Reduced Diversity, Shift in Taxa) B->D E Inhibition of Soil Enzyme Activity (Dehydrogenase, Catalase, etc.) B->E C->D Indirect Effect F Impaired Soil Functions (Nutrient Cycling, Organic Matter Decomposition) D->F G Altered Plant-Microbe Interactions (Reduced Growth Promotion) D->G E->F H Reduced Soil Health & Fertility F->H G->H

Caption: Logical pathway of this compound's impact on the soil microbial ecosystem.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Fluroxypyr, 2,4-D, and Dicamba Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of fluroxypyr, 2,4-D, and dicamba, three widely used synthetic auxin herbicides for the control of broadleaf weeds. The information presented is supported by experimental data to assist researchers and scientists in their understanding and potential development of new herbicidal compounds.

Mechanism of Action: Synthetic Auxin Herbicides

This compound, 2,4-D, and dicamba are all classified as Group 4 herbicides, which act as synthetic auxins.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds.[3][4]

The general mechanism involves the herbicide binding to auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB).[5] This binding promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the overexpression of auxin-responsive genes. This cascade of events disrupts normal plant development, causing symptoms like epinasty (twisting of stems and petioles), leaf cupping, and eventual necrosis.

While all three herbicides share this general mode of action, there can be differences in their effectiveness on specific weed species and in the development of resistance, potentially due to variations in their interaction with the auxin signaling complex.

Comparative Efficacy Data

The following tables summarize quantitative data from various field studies, comparing the efficacy of this compound, 2,4-D, and dicamba on several key broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed species and growth stage, application rate, and environmental conditions.

HerbicideApplication Rate (g a.e./ha)Weed SpeciesWeed Stage% Control / Biomass ReductionSource
This compound720Bassia scoparia (Kochia)-LD50
2,4-D280 - 1120Chenopodium album (Common Lambsquarters)-90-94% control
2,4-D530 - 1060Amaranthus palmeri (Palmer Amaranth)13-20 cm68-80% control
Dicamba300Broad-leaved weeds in maize-Superior to 2,4-D at 500 g/ha
Dicamba280 - 1120Amaranthus palmeri (Palmer Amaranth)13-20 cm59-83% control
Dicamba + 2,4-D-Kochia scoparia (ALS-resistant)-Increased wheat yield by >15%

Table 1: Efficacy of Individual Herbicides on Various Weed Species. This table presents a summary of the effectiveness of individual applications of this compound, 2,4-D, and dicamba on different broadleaf weeds.

Herbicide CombinationApplication Rate (g a.e./ha)Weed Species% ControlSource
Dicamba + Halauxifen/Fluroxypyr + 2,4-D-Multiple Herbicide-Resistant Kochia scoparia85-97%
Dicamba + Halauxifen/Fluroxypyr + Dichlorprop-Multiple Herbicide-Resistant Kochia scoparia85-97%
Dicamba + Dichlorprop + 2,4-D-Multiple Herbicide-Resistant Kochia scoparia85-97%
Bromoxynil + MCPA-Kochia scoparia (ALS-resistant)Increased wheat yield by >15%

Table 2: Efficacy of Herbicide Mixtures. This table highlights the synergistic effects observed when these herbicides are used in combination, particularly for controlling herbicide-resistant weed biotypes.

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments conducted under established scientific protocols. A general methodology for such herbicide efficacy trials is outlined below.

Experimental Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with three to four replications. This design helps to minimize the effects of field variability. Plot sizes are generally standardized, for example, 2.5 x 5.0 meters.

Treatments and Application: Herbicide treatments are applied at various rates, both individually and in combination. Applications are typically made post-emergence to actively growing weeds at specific growth stages (e.g., 2-4 leaf stage). Herbicides are applied using calibrated sprayers to ensure uniform coverage.

Data Collection and Analysis: Weed control efficacy is assessed at specific intervals after application (e.g., 14, 28, and 60 days after treatment). Assessments are often made visually, as a percentage of weed control compared to an untreated control plot. In some studies, weed biomass is also collected, dried, and weighed to determine the reduction in plant growth. Data are subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizing the Molecular and Methodological Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthetic auxin herbicide signaling pathway and a typical experimental workflow for herbicide efficacy trials.

Synthetic_Auxin_Signaling_Pathway cluster_cell Plant Cell SA Synthetic Auxin (this compound, 2,4-D, Dicamba) Receptor TIR1/AFB Receptor Complex SA->Receptor SCF SCF Complex Receptor->SCF Activates AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome SCF->AuxIAA ARF Auxin Response Factor (ARF) Proteasome->ARF Releases Genes Auxin-Responsive Genes ARF->Genes Response Uncontrolled Growth & Cell Death Genes->Response

Caption: Synthetic auxin herbicide signaling pathway.

Herbicide_Efficacy_Trial_Workflow A Experimental Design (e.g., RCBD) B Plot Establishment A->B C Herbicide Application (Post-emergence) B->C D Data Collection (Visual Ratings, Biomass) C->D E Data Analysis (ANOVA) D->E F Results & Conclusion E->F

Caption: Generalized experimental workflow for herbicide efficacy trials.

References

A Comparative Analysis of Fluroxypyr and Other Key Pyridine Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and agricultural scientists on the performance, mechanism of action, and experimental evaluation of fluroxypyr in comparison to other leading pyridine herbicides: clopyralid, triclopyr, and picloram.

Introduction

Pyridine carboxylic acids represent a critical class of synthetic auxin herbicides, widely utilized for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and lethal growth in susceptible plant species. This compound, a prominent member of this family, is renowned for its efficacy against economically important weeds, particularly kochia (Kochia scoparia). This guide provides an objective comparative analysis of this compound against other significant pyridine herbicides—clopyralid, triclopyr, and picloram—supported by experimental data, detailed protocols, and visual diagrams to elucidate their mechanisms and applications.

Mechanism of Action: Synthetic Auxin Pathway

This compound and its counterparts function by overwhelming the plant's natural auxin regulatory system. The primary mode of action involves the herbicide binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to uncontrolled cell division, elongation, and ultimately, plant death.

Synthetic_Auxin_Pathway cluster_0 Plant Cell Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth (Plant Death) Gene->Response Leads to

Figure 1. Simplified signaling pathway of synthetic auxin herbicides.

Comparative Performance and Efficacy

The selection of a pyridine herbicide is largely dictated by the target weed spectrum, crop or site of application, and environmental considerations such as soil persistence. This compound, clopyralid, triclopyr, and picloram exhibit distinct strengths and weaknesses in these areas.

Table 1: Comparative Efficacy on Common Broadleaf Weeds
HerbicideKochia (Kochia scoparia)Canada Thistle (Cirsium arvense)Buckhorn Plantain (Plantago lanceolata)White Clover (Trifolium repens)
This compound Excellent (85-95%)[1][2]Fair to GoodGood (>93%)Good
Clopyralid Poor to Fair[1]Excellent (~92%)[3]Good (>93%)Excellent (~100%)
Triclopyr FairGoodPoor (~17%)Excellent (~100%)
Picloram GoodExcellentGoodExcellent

Note: Efficacy ratings are generalized from available research and can vary based on application rate, weed growth stage, and environmental conditions.

Table 2: Comparative Efficacy on Woody Plants and Vines
HerbicideGeneral Woody BrushInvasive Vines (e.g., Kudzu)Tree of Heaven (Ailanthus altissima)
This compound Good (often mixed)GoodGood
Clopyralid FairFairFair
Triclopyr ExcellentExcellentExcellent
Picloram Excellent (often mixed)ExcellentExcellent

Note: Triclopyr and Picloram are often considered industry standards for woody plant control and are frequently used in combination for a broader spectrum of activity.

Table 3: Environmental and Physicochemical Properties
HerbicideTypical Soil Half-LifePrimary DegradationApplication Method(s)
This compound 10-40 daysMicrobialPost-emergence Foliar
Clopyralid 40-60 days (can be longer)MicrobialPost-emergence Foliar
Triclopyr ~10-45 daysMicrobial, PhotolysisFoliar, Basal Bark, Cut Stump
Picloram ~90 days (up to >1 year)MicrobialFoliar, Soil, Cut Stump

Experimental Protocols: Field Efficacy Trial

To ensure objective and reproducible comparisons of herbicide performance, a standardized experimental protocol is essential. The following outlines a typical methodology for a field efficacy trial.

Experimental Design

A Randomized Complete Block Design (RCBD) is most commonly used to account for field variability such as gradients in soil type or weed pressure.

  • Treatments: Include this compound, Clopyralid, Triclopyr, and Picloram at standard and potentially double the recommended application rates. An untreated control plot is mandatory for comparison.

  • Replication: Each treatment should be replicated 3 to 4 times to ensure statistical validity.

  • Plot Size: Plots should be of a uniform size, typically ranging from 2x5 meters to 3x10 meters, to allow for accurate application and assessment while minimizing edge effects.

Site Selection and Preparation

Select a site with a uniform and well-documented history of weed infestation. The target weed species should be present at a consistent density across the experimental area. Site preparation should follow standard agronomic practices for the intended crop, if applicable.

Herbicide Application
  • Equipment: Utilize a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.

  • Timing: Apply herbicides at the recommended growth stage for the target weeds (e.g., small, actively growing rosettes).

  • Documentation: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.

Data Collection and Assessment
  • Efficacy Assessment: Weed control is typically assessed visually at set intervals post-application (e.g., 14, 28, and 56 days after treatment). Assessments are made on a percentage scale (0% = no control, 100% = complete kill) relative to the untreated control plots.

  • Biomass Sampling: For more quantitative data, harvest the above-ground biomass of target weeds from a defined area (e.g., a 1m² quadrat) within each plot at the end of the trial. Dry and weigh the biomass to determine the reduction compared to the untreated control.

  • Crop Tolerance: If conducted in a crop, assess any signs of phytotoxicity (e.g., stunting, chlorosis, epinasty) using a 0-100% injury scale.

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between herbicide treatments.

Experimental_Workflow start Start site_selection Site Selection (Uniform Weed Pressure) start->site_selection exp_design Experimental Design (Randomized Complete Block) site_selection->exp_design plot_layout Plot Layout & Marking exp_design->plot_layout application Herbicide Application (Calibrated Sprayer) plot_layout->application data_collection Data Collection (Visual Ratings, Biomass) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End (Report Generation) analysis->end

Figure 2. Standard workflow for a herbicide efficacy field trial.

Logical Relationships and Herbicide Classification

All four herbicides belong to the Pyridine Carboxylic Acid chemical family and are classified as Group 4 herbicides by the Weed Science Society of America (WSSA) and Group O by the Herbicide Resistance Action Committee (HRAC), based on their synthetic auxin mode of action.

Herbicide_Classification MOA Mode of Action (Synthetic Auxins) HRAC: O | WSSA: 4 Family Pyridine Carboxylic Acids MOA->Family This compound This compound Family->this compound Clopyralid Clopyralid Family->Clopyralid Triclopyr Triclopyr Family->Triclopyr Picloram Picloram Family->Picloram

Figure 3. Classification of the compared pyridine herbicides.

Conclusion

The choice between this compound and other pyridine herbicides is highly dependent on the specific weed management challenge.

  • This compound stands out for its exceptional control of kochia and other problematic annual broadleaf weeds, with relatively low soil persistence.

  • Clopyralid is a superior option for controlling weeds in the Asteraceae (thistle) and Fabaceae (clover) families.

  • Triclopyr is a leading solution for the management of woody plants and invasive vines, offering greater safety to grasses compared to picloram.

  • Picloram provides powerful, long-lasting control of deep-rooted perennial and woody species, but its high soil persistence requires careful management to avoid injury to subsequent sensitive crops.

For researchers and drug development professionals, understanding these distinct performance profiles and the underlying mechanisms is crucial for developing novel herbicidal compounds and integrated weed management strategies. The experimental protocols provided herein offer a framework for conducting rigorous, comparative evaluations to further refine these applications.

References

A Comparative Guide to Analytical Methods for Fluroxypyr Residue Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated analytical methods for the quantification of Fluroxypyr residues in diverse environmental and agricultural matrices. The information presented is compiled from peer-reviewed scientific literature and regulatory documents to assist researchers in selecting the most appropriate method for their specific application.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for this compound residue analysis. Key validation parameters such as the analytical technique, matrix, limit of quantification (LOQ), recovery, and relative standard deviation (RSD) are presented for easy comparison.

Analytical TechniqueMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MSWater0.05 µg/L[1]--
LC-MS/MSCorn (grain, plant), Soil2 to 10 µg/kg[2][3]80 - 108[2][3]-
LC-MS/MSMaize (straw, grain), Fresh Corn-84.2 - 114.82.4 - 9.4
HPLC-MS/MSChives, Celery Leaves, Parsley, Thyme, Basil, Edible Flowers0.01 mg/kg--
GC-ECDGrains0.005 mg/kg84.0 - 95.00.12 - 2.07
GC-ECDVegetables, Fruits0.002 mg/kg84.0 - 95.00.12 - 2.07
GC-ECDWheat (grains), Soil0.005 mg/kg84.45 - 108.2 (Wheat), 95.33 - 106.6 (Soil)0.819 - 3.77 (Wheat), 1.55 - 5.28 (Soil)
GC-ECDSoil5 µg/kg70 - 104-
GC-MS/MSOnion (leaf, bulb), Soil-88 - 988 - 15
HPLC with UV DetectorSoil4 µg/kg80 - 1203.0 - 5.8
HPLCCrude Palm Oil (CPO)0.05 µg/g78 - 1111.4 - 8.6
HPLCCrude Palm Kernel Oil (CPKO)0.05 µg/g91 - 1070.6 - 4.5

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the analysis of this compound residues, from sample preparation to final data analysis. This workflow is applicable to a wide range of analytical techniques and matrices.

Fluroxypyr_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting SampleCollection Sample Collection (e.g., Soil, Water, Crop) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS GC_MS GC-MS or GC-ECD Cleanup->GC_MS HPLC_UV HPLC-UV Cleanup->HPLC_UV Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification HPLC_UV->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for this compound residue analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the procedures involved in each analytical method.

LC-MS/MS Method for this compound in Water

This method is designed for the quantitative determination of this compound and its metabolites in water.

  • Sample Preparation:

    • Transfer a 60.0 mL water sample into a 125-mL glass jar.

    • Fortify with standards as necessary.

    • The sample is concentrated and the residue is adjusted to a final volume of 1.5 mL or 2.0 mL using a methanol:water (50:50, v:v) solution containing 0.1% acetic acid.

    • The sample is then transferred to a 96-deep well plate for LC-MS/MS analysis.

  • Instrumentation (LC-MS/MS):

    • HPLC System: Agilent 1100 HPLC with a Zorbax SB-C8 column (4.6 mm x 75 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) methanol with 0.1% acetic acid and (B) water with 0.1% acetic acid.

    • Mass Spectrometer: MDS/Sciex API 4000 MS using multiple reaction monitoring (MRM).

    • Ionization: Electrospray ionization (ESI) in negative polarity for this compound acid and its MHE metabolite, and Atmospheric Pressure Chemical Ionization (APCI) in positive polarity for its DCP and MP metabolites.

GC-ECD Method for this compound in Agricultural Produce and Soil

This method is suitable for the determination of this compound residues in grains, vegetables, fruits, and soil.

  • Sample Preparation (Grains, Vegetables, Fruits):

    • Extract the this compound residue from the sample using a sodium hydroxide-methanol solution.

    • Perform a liquid-liquid partitioning for cleanup.

    • The extracted this compound is then esterified before GC analysis.

  • Sample Preparation (Wheat and Soil):

    • Extract samples with a methanol-water mixture.

    • Partition with dichloromethane.

    • Further cleanup is performed using solid-phase extraction (SPE) with Florisil cartridges.

    • Elute with petroleum ether-acetic ether (95/5, v/v).

    • The eluate is collected and concentrated for GC-ECD analysis.

  • Instrumentation (GC-ECD):

    • Gas Chromatograph: Equipped with a SE-30 capillary column and an electron capture detector (ECD).

QuEChERS Method Coupled with LC-MS/MS for this compound in Corn and Maize

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure widely used for multi-residue analysis of pesticides in food matrices.

  • Sample Preparation (QuEChERS):

    • Extraction: Homogenize the sample and extract with acetonitrile and salts/buffers (e.g., NaCl, MgSO4).

    • Cleanup: Take an aliquot of the organic phase and subject it to dispersive solid-phase extraction (d-SPE) by mixing with MgSO4 and a sorbent (e.g., PSA) to remove water and interfering co-extractives.

    • The final extract can be directly analyzed by LC-MS/MS.

  • Instrumentation (LC-MS/MS):

    • The instrumental setup is similar to the one described for water analysis, often employing a high-performance liquid chromatography system coupled with a tandem mass spectrometer for sensitive and selective detection.

HPLC with UV Detection for this compound in Soil and Palm Oil

This method provides an alternative to mass spectrometry-based detection for the quantification of this compound.

  • Sample Preparation (Soil):

    • Several extraction methods can be employed, including solid-liquid extraction with a horizontal shaker or an ultrasonic bath.

    • Cleanup can be performed using OASIS HLB solid-phase extraction cartridges.

  • Sample Preparation (Crude Palm Oil and Crude Palm Kernel Oil):

    • Extract the herbicide from the oil matrix.

    • Utilize low-temperature precipitation for cleanup.

  • Instrumentation (HPLC-UV):

    • HPLC System: A high-performance liquid chromatograph equipped with a UV detector.

    • Column: A C18 column is commonly used for separation.

    • Mobile Phase: A mixture of methanol and water is often employed.

    • Detection Wavelength: The UV detector is typically set to 235 nm.

References

A Comparative Guide to Fluroxypyr Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-reactivity in immunoassays for the herbicide fluroxypyr. Understanding the specificity of these assays is critical for accurate quantification in complex matrices. This document summarizes available cross-reactivity data, presents a detailed experimental protocol for a typical this compound immunoassay, and visualizes the underlying principles and workflows.

Data Presentation: Cross-Reactivity of this compound Immunoassays

Immunoassays for this compound have been developed to provide a rapid and sensitive method for its detection. A key performance characteristic of any immunoassay is its specificity, which is determined by assessing its cross-reactivity with structurally related compounds.

An enzyme-linked immunosorbent assay (ELISA) has been developed for the specific detection of this compound. The assay demonstrates a linear working range between 0.1 and 10 ng/mL, with a half-maximal inhibitory concentration (IC50) of 1.6 ng/mL.

Cross-reactivity studies were performed to assess the specificity of the this compound antibody. The only compound found to have significant cross-reactivity within the assay's linear working range was the this compound metabolite, 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine. While the study indicated this cross-reactivity was significant, the precise percentage was not available in the accessible literature. For other tested pyridine metabolites and agrochemicals, no significant cross-reactivity was observed.

Table 1: Cross-Reactivity of a this compound-Specific ELISA

CompoundStructureCross-Reactivity (%)
This compound 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid100
4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine4-amino-3,5-dichloro-6-fluoro-2-methoxypyridineData not available
Other Pyridine Metabolites & AgrochemicalsVariousNot Significant

Experimental Protocols

The following is a detailed methodology for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules like this compound.

Materials:

  • 96-well microtiter plates

  • This compound standard solutions (for calibration curve)

  • Anti-fluroxypyr antibody (polyclonal or monoclonal)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate (the coating antigen) diluted in a coating buffer. The plate is incubated overnight at 4°C to allow for adsorption.

  • Washing: The coating solution is discarded, and the plate is washed three times with wash buffer to remove any unbound antigen.

  • Blocking: A blocking buffer is added to each well to block any remaining non-specific binding sites on the polystyrene surface. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with wash buffer.

  • Competitive Reaction: this compound standards or unknown samples are added to the wells, immediately followed by the addition of a limited amount of anti-fluroxypyr antibody. The plate is incubated for a defined period (e.g., 1 hour at 37°C) to allow for competition between the free this compound (in the standard or sample) and the coated this compound for binding to the antibody.

  • Washing: The solution is discarded, and the plate is washed three times to remove unbound antibodies and this compound.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody, which binds to the primary anti-fluroxypyr antibody, is added to each well. The plate is incubated for 1 hour at 37°C.

  • Washing: The secondary antibody solution is discarded, and the plate is washed five times to remove any unbound secondary antibody.

  • Substrate Addition: The enzyme substrate (e.g., TMB) is added to each well. The enzyme on the bound secondary antibody will catalyze a color change. The plate is incubated in the dark for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: A stop solution is added to each well to halt the enzymatic reaction.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution). The concentration of this compound in the samples is inversely proportional to the color signal and is determined by comparison to the standard curve.

Visualizations

The following diagrams illustrate the principle of the competitive immunoassay and a typical experimental workflow.

G cluster_0 Competitive Binding in Well cluster_1 Signal Generation Free this compound\n(Sample/Standard) Free this compound (Sample/Standard) Anti-Fluroxypyr Antibody Anti-Fluroxypyr Antibody Free this compound\n(Sample/Standard)->Anti-Fluroxypyr Antibody Binds in solution Coated this compound Coated this compound Coated this compound->Anti-Fluroxypyr Antibody Binds to antibody if 'Free this compound' is low Bound Antibody Bound Antibody Enzyme-linked\nSecondary Antibody Enzyme-linked Secondary Antibody Bound Antibody->Enzyme-linked\nSecondary Antibody Binds to primary Ab Substrate Substrate Enzyme-linked\nSecondary Antibody->Substrate Catalyzes Colored Product Colored Product Substrate->Colored Product Converts to

Caption: Principle of Competitive Immunoassay for this compound.

G A Coat Plate with This compound-Protein Conjugate B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D E Add Sample/Standard & Anti-Fluroxypyr Antibody D->E F Incubate (Competitive Binding) E->F G Wash Plate F->G H Add Enzyme-Conjugated Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add Substrate J->K L Incubate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance M->N

Caption: Experimental Workflow for a this compound Competitive ELISA.

A Comparative Analysis of the Environmental Impact of Fluroxypyr and Glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the ecotoxicological profiles and environmental fate of two widely used herbicides.

This guide provides an objective comparison of the environmental impact of fluroxypyr and glyphosate, two systemic herbicides with distinct mechanisms of action. This compound, a synthetic auxin herbicide, is primarily used for post-emergence control of broadleaf weeds.[1][2][3] Glyphosate, a broad-spectrum herbicide, acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway essential for amino acid synthesis in plants and some microorganisms.[4][5] This document summarizes key quantitative data from experimental studies, details the methodologies of these experiments, and visualizes complex pathways and workflows to facilitate a clear understanding for researchers, scientists, and drug development professionals.

Quantitative Ecotoxicity Comparison

The following tables summarize the acute and chronic toxicity of this compound and glyphosate to a range of non-target organisms. These values are critical for assessing the potential risk to various environmental compartments.

Table 1: Comparative Acute Toxicity

OrganismTest TypeThis compoundGlyphosate
Mammalian (Rat) Acute Oral LD50>2,405 - >5,000 mg/kg>2,000 mg/kg bw/day
Acute Dermal LD50>2,000 mg/kg-
Acute Inhalation LC50>1 mg/L/4h-
Avian (Bobwhite Quail) Acute Oral LD50>2,000 mg/kg4,334 mg/kg bw
Avian (Mallard Duck) Acute Oral LD50>2,000 mg/kg-
Fish (Rainbow Trout, 96h) Acute LC50>13.4 - >100 mg/L>10 - >1000 mg/L
Fish (Bluegill Sunfish, 96h) Acute LC50>14.3 mg/L-
Aquatic Invertebrate (Daphnia magna, 48h) Acute EC50>100 mg/L-
Honeybee (Apis mellifera) Acute Oral LD50Moderate Toxicity-

Table 2: Comparative Chronic Toxicity & No-Observed-Adverse-Effect-Level (NOAEL)

OrganismTest TypeThis compoundGlyphosate
Mammalian (Rat) 2-Year Chronic NOAEL-100 mg/kg/day
Mammalian (Dog) 28-Day Oral NOAEL50 mg/kg/day-
Mammalian (Rabbit) Developmental NOAEL-175 mg/kg/day
Avian (Mallard Duck) Reproductive NOEL250 ppm125.3 mg/kg bw/day
Fish Chronic NOEC (Growth)->1 to 25.7 mg/L

Environmental Fate and Mobility

The persistence and mobility of a herbicide in the environment are key determinants of its potential for long-term impact and contamination of non-target areas, including groundwater.

Table 3: Environmental Fate and Mobility Parameters

ParameterThis compoundGlyphosate
Soil Half-Life (Aerobic) 27.2 - 78 days2 - 197 days (Typical: 47 days)
Aquatic Half-Life 4 - 14 daysA few days to 91 days
Soil Adsorption Coefficient (Koc) 349 - 2,569 L/kg24,000 mL/g
Primary Degradation Method Microbial MetabolismMicrobial Degradation

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This protocol is designed to determine the rate and pathway of a chemical's degradation in soil under both aerobic and anaerobic conditions.

  • Methodology:

    • Soil samples (typically 50-200g) are treated with the test substance, often ¹⁴C-labeled to facilitate tracking.

    • The samples are incubated in the dark in controlled laboratory systems (biometers or flow-through systems) for a period generally not exceeding 120 days.

    • At specified intervals, duplicate soil samples are removed and extracted using appropriate solvents.

    • The extracts are analyzed to determine the concentration of the parent substance and its transformation products.

    • Evolved ¹⁴CO₂ is trapped to measure the rate of mineralization, allowing for the establishment of a mass balance, which includes the formation of non-extractable (bound) residues.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

  • Methodology:

    • Test fish (e.g., Rainbow Trout) are exposed to the test substance added to water at a range of concentrations.

    • A limit test is often conducted first at 100 mg/L to see if a full range-finding test is necessary.

    • For the definitive test, fish are exposed to at least five concentrations in a geometric series for a period of 96 hours.

    • Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated at the end of the test period. The test is considered valid if mortality in the control group does not exceed 10%.

OECD 213: Honeybees, Acute Oral Toxicity Test

This laboratory test assesses the acute oral toxicity of a chemical to adult worker honeybees.

  • Methodology:

    • Groups of adult worker honeybees (typically 10 bees per replicate, with at least 3 replicates per dose) are starved for a short period.

    • The bees are then fed a sucrose solution containing the test substance at a minimum of five different concentrations.

    • A control group receives an untreated sucrose solution, and a toxic standard (e.g., dimethoate) is used to validate the test.

    • Mortality and any abnormal behaviors are recorded at 4, 24, and 48 hours. The test can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.

    • The results are used to calculate the median lethal dose (LD50), the dose that kills 50% of the test bees.

Visualizing Mechanisms and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism of Action

The fundamental difference in how these two herbicides affect plants is visualized below. Glyphosate blocks a specific enzymatic pathway, while this compound mimics a natural hormone, causing uncontrolled growth.

Mechanism_of_Action cluster_glyphosate Glyphosate cluster_this compound This compound g1 Glyphosate g2 EPSP Synthase (Enzyme) g1->g2 Inhibits g3 Shikimate Pathway Blocked g4 Aromatic Amino Acid Synthesis Fails g3->g4 g5 Plant Death g4->g5 f1 This compound f2 Auxin Receptors f1->f2 Binds to f3 Mimics Natural Auxin f4 Uncontrolled Growth & Disrupted Processes f3->f4 f5 Plant Death f4->f5

Comparative mechanisms of action for glyphosate and this compound.
Experimental Workflow for Environmental Impact Assessment

This diagram outlines a generalized workflow for assessing the environmental impact of a herbicide, from initial laboratory testing to broader environmental fate studies.

Experimental_Workflow cluster_ecotox Ecotoxicity Testing cluster_fate Environmental Fate Testing start Herbicide (Test Substance) t1 Tier 1: Acute Toxicity (OECD 203, 202, 213) start->t1 f1 Degradation Studies (Soil, Water - OECD 307) start->f1 t2 Tier 2: Chronic Toxicity (Reproductive, Developmental) t1->t2 t3 Non-Target Organism Studies (e.g., Soil Microbes, Plants) t2->t3 risk_assessment Environmental Risk Assessment t3->risk_assessment f2 Mobility Studies (Adsorption/Desorption - Koc) f1->f2 f3 Field Dissipation Studies f2->f3 f3->risk_assessment

Generalized workflow for herbicide environmental impact assessment.

References

Performance of Fluroxypyr Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of various fluroxypyr formulations, providing researchers, scientists, and drug development professionals with a comparative overview of their efficacy, experimental validation, and mechanisms of action.

This compound is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings. Its efficacy is attributed to its action as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and subsequent death of susceptible plants. This compound is commonly formulated as an ester to enhance its absorption into the plant tissue. Once absorbed, the ester is hydrolyzed to the herbicidally active this compound acid. This guide provides a comparative evaluation of different this compound formulations, with a focus on their performance, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Formulations

The most common formulation of this compound is the meptyl ester (this compound-meptyl), also referred to as the 1-methylheptyl ester (MHE).[1][2] Other ester formulations have also been developed to optimize performance and formulation characteristics. These include the 2-butoxy-1-methylethyl ester, 1-butoxy-2-propyl ester, and 2-ethylhexyl ester.

While comprehensive, direct comparative studies on the field performance of all these ester formulations are limited in publicly available literature, some key insights can be drawn:

  • This compound-meptyl and 2-butoxy-1-methylethyl esters have been reported to exhibit similar herbicidal activity. [3][4][5] The choice between these may, therefore, depend on other formulation-related factors, such as the availability of a wider range of formulation options for the 2-butoxy-1-methylethyl ester.

  • Ester formulations like the 1-butoxy-2-propyl and 2-ethylhexyl esters have been developed for formulations with reduced or no organic solvents.

  • The herbicidal effect of any this compound ester is dependent on its hydrolysis to the parent this compound acid within the plant.

The following table summarizes the weed control efficacy of this compound, primarily focusing on the widely studied this compound-meptyl formulation, against various broadleaf weeds.

Weed SpeciesCommon NameThis compound Application Rate (g a.i./ha)Weed Control Efficacy (%)Reference
Galium aparineCleavers180-400High
Kochia scopariaKochia180-400High
Stellaria mediaChickweedVariesSuppression
Polygonum convolvulusWild BuckwheatVariesSuppression
Malva neglectaCommon MallowVariesDifficult to control
Rumex spp.Docks180-400Good
Urtica dioicaStinging Nettle180-400Good

Impact on Crop Yield and Phytotoxicity

A critical aspect of herbicide performance is its selectivity towards the target crop. This compound generally exhibits good crop safety in tolerant crops like small grain cereals, maize, and pastures. However, phytotoxicity can occur, especially under certain conditions or in sensitive crops.

CropPhytotoxicity SymptomsImpact on YieldConditions Leading to Increased PhytotoxicityReference
Wheat, Barley Leaf twisting, stem deformities, head deformitiesPotential yield reduction (up to 10%)Application before the 4-leaf stage
Maize Generally lowMinimal when applied at appropriate growth stageApplication after the 6-leaf stage can increase risk
Foxtail Millet Reduced plant height and leaf area at high dosesYield reduction at higher than recommended dosesDoses exceeding 1 L a.i./ha
Soybean (drift) Stunting, leaf cupping, fresh weight reductionSignificant yield loss from driftDrift from applications in adjacent fields

Experimental Protocols

To ensure reliable and comparable data on herbicide performance, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the efficacy of different this compound formulations.

Experimental Design and Setup
  • Field Trials: Conducted in locations with natural weed infestations. A randomized complete block design with a minimum of three to four replications is recommended.

  • Plot Size: Adequate to minimize edge effects, for example, 10 m x 2 m.

  • Treatments: Include different this compound formulations, a range of application rates for each, an untreated control (weedy check), and a weed-free control.

  • Crop and Weed Assessment: Identify and record the density of dominant weed species before herbicide application. Monitor crop growth stages throughout the experiment.

Herbicide Application
  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Application Timing: Apply post-emergence when weeds are at a susceptible growth stage (e.g., 2-4 leaf stage) and the crop is at a tolerant stage.

  • Environmental Conditions: Record temperature, humidity, and wind speed at the time of application, as these can influence herbicide performance.

Data Collection and Analysis
  • Weed Control Efficacy: Assess visually as a percentage of control compared to the untreated plot at specific intervals after application (e.g., 7, 14, 28, and 56 days). Weed biomass can also be determined by harvesting weeds from a defined area within each plot and measuring their dry weight.

  • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis, malformation) on a percentage scale at regular intervals after application.

  • Crop Yield: Harvest the crop from a central area of each plot to avoid edge effects. Measure grain yield and, if relevant, other yield components.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action and evaluation of this compound, the following diagrams are provided.

Fluroxypyr_Signaling_Pathway cluster_absorption Foliar Absorption cluster_hydrolysis Hydrolysis in Plant cluster_translocation Translocation cluster_action Molecular Action FluroxypyrEster This compound Ester (e.g., Meptyl) FluroxypyrAcid This compound Acid (Active Form) FluroxypyrEster->FluroxypyrAcid Hydrolysis Meristem Meristematic Tissues (Growing Points) FluroxypyrAcid->Meristem Translocation AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) Meristem->AuxinReceptor Binds to AuxIAA Aux/IAA Repressor Proteins AuxinReceptor->AuxIAA Promotes binding to Ubiquitination Ubiquitination & Degradation AuxIAA->Ubiquitination Leads to ARF Auxin Response Factors (ARFs) Ubiquitination->ARF Releases GeneExpression Altered Gene Expression ARF->GeneExpression Activates UncontrolledGrowth Uncontrolled Growth & Plant Death GeneExpression->UncontrolledGrowth

This compound's synthetic auxin signaling pathway.

Experimental_Workflow A Experimental Design (Randomized Block) B Plot Establishment & Weed Assessment A->B C Herbicide Application (Different Formulations & Rates) B->C D Data Collection C->D E Weed Control Efficacy (Visual, Biomass) D->E F Crop Phytotoxicity (Visual Assessment) D->F G Crop Yield Measurement D->G H Statistical Analysis E->H F->H G->H I Performance Comparison H->I

Workflow for herbicide performance evaluation.

The Role of Adjuvants and Formulation Type

The performance of this compound formulations can be significantly influenced by the addition of adjuvants and the type of formulation, such as an Emulsifiable Concentrate (EC).

  • Adjuvants: These are added to the spray tank to improve herbicide performance. They can enhance spray droplet retention on the leaf surface, increase the penetration of the active ingredient through the plant cuticle, and reduce spray drift. The specific adjuvant and its concentration can impact the efficacy of different this compound esters, although detailed comparative studies are not widely available.

  • Emulsifiable Concentrate (EC) Formulations: this compound is often formulated as an EC, where the active ingredient is dissolved in a solvent with an emulsifier. When mixed with water, it forms a stable emulsion. The solvents in EC formulations can aid in the penetration of the herbicide through the waxy cuticle of the leaves. However, these solvents can sometimes lead to increased crop phytotoxicity under certain environmental conditions.

References

A Comparative Guide to the Safety of Fluroxypyr in Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicide Fluroxypyr's safety profile across various cereal crops. It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative herbicides.

Introduction to this compound

This compound is a selective, post-emergent herbicide widely used for the control of broadleaf weeds in cereal crops and pastures.[1] It belongs to the pyridine carboxylic acid class of herbicides and functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1] This mode of action leads to uncontrolled growth and eventual death in susceptible weed species, while generally exhibiting a high degree of safety in tolerant cereal crops. This compound is registered for use in a variety of cereal crops, including wheat, barley, oats, rye, triticale, and maize.

Comparative Safety of this compound on Cereal Crops

The safety of this compound can vary between different cereal crops, and is influenced by factors such as the crop species, growth stage at the time of application, and the application rate. Generally, winter wheat is considered one of the most tolerant cereal crops to this compound, followed by spring wheat and barley, with oats being among the more sensitive.

Table 1: Comparative Phytotoxicity of this compound on Various Cereal Crops (Visual Injury Ratings)

Cereal CropApplication Rate (g a.i./ha)Growth Stage at ApplicationVisual Injury (%) 14 DAA¹Visual Injury (%) 28 DAA¹Reference
Wheat (Triticum aestivum)2002-4 leaf (Zadoks 12-14)< 5< 2Hypothetical Data
400 (2x rate)2-4 leaf (Zadoks 12-14)5-10< 5Hypothetical Data
Barley (Hordeum vulgare)2002-4 leaf (Zadoks 12-14)< 5< 2Hypothetical Data
400 (2x rate)2-4 leaf (Zadoks 12-14)10-155-10Hypothetical Data
Oats (Avena sativa)2002-4 leaf (Zadoks 12-14)5-10< 5Hypothetical Data
400 (2x rate)2-4 leaf (Zadoks 12-14)15-2510-15Hypothetical Data
Rye (Secale cereale)2002-4 leaf (Zadoks 12-14)< 5< 2Hypothetical Data
400 (2x rate)2-4 leaf (Zadoks 12-14)5-10< 5Hypothetical Data
Maize (Zea mays)200V2-V4< 5< 2Hypothetical Data
400 (2x rate)V2-V45-10< 5Hypothetical Data

¹Days After Application. Visual injury ratings are based on a 0-100% scale, where 0 = no injury and 100 = complete plant death. Note: The data in this table is hypothetical and for illustrative purposes, as specific comparative studies with this exact format were not found in the search results. Real-world results may vary.

Table 2: Effect of this compound on Cereal Crop Yield

Cereal CropApplication Rate (g a.i./ha)Growth Stage at ApplicationYield (% of Untreated Control)Reference
Wheat (Triticum aestivum)200Tillering (Zadoks 21-29)98-102Hypothetical Data
400 (2x rate)Tillering (Zadoks 21-29)95-99Hypothetical Data
Barley (Hordeum vulgare)200Tillering (Zadoks 21-29)97-101Hypothetical Data
400 (2x rate)Tillering (Zadoks 21-29)92-97Hypothetical Data
Oats (Avena sativa)200Tillering (Zadoks 21-29)95-100Hypothetical Data
400 (2x rate)Tillering (Zadoks 21-29)88-94Hypothetical Data
Rye (Secale cereale)200Tillering (Zadoks 21-29)98-102Hypothetical Data
400 (2x rate)Tillering (Zadoks 21-29)94-98Hypothetical Data
Maize (Zea mays)200V4-V699-103Hypothetical Data
400 (2x rate)V4-V696-100Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes, as specific comparative studies with this exact format were not found in the search results. Real-world results may vary.

Comparison with Alternative Herbicides

This compound is often compared to other broadleaf herbicides used in cereals, such as those from the phenoxy family (e.g., 2,4-D, MCPA) and the benzoic acid family (e.g., dicamba).

Table 3: Comparison of this compound with Alternative Herbicides in Cereal Crops

HerbicideChemical FamilyCereal Crop SafetyEfficacy on Key Weeds (e.g., Kochia, Galium aparine)Reference
This compound Pyridine Carboxylic AcidGenerally high safety in wheat, barley, rye, and maize. Oats can be more sensitive.Excellent control of Galium aparine and many other broadleaf weeds, including some resistant to other herbicides.[1][1]
2,4-D PhenoxyGood safety in wheat and barley, but application timing is critical to avoid injury. Oats are more sensitive.Effective on a broad spectrum of broadleaf weeds.
MCPA PhenoxyGenerally considered safer on oats and young cereals compared to 2,4-D.Similar weed spectrum to 2,4-D, but can be less effective on some larger weeds.
Dicamba Benzoic AcidCan be more injurious to wheat and other cereals, especially when applied at higher rates or at later growth stages.[1]Very effective on kochia and other tough broadleaf weeds.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols for evaluating herbicide safety in cereal crops.

Experimental Protocol for Assessing Herbicide Phytotoxicity and Yield in Cereal Crops

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 10 square meters to allow for accurate yield assessment and minimize edge effects.

  • Treatments:

    • Untreated Control (weedy)

    • Weed-free Control (hand-weeded or use of a non-selective herbicide prior to crop emergence)

    • This compound at the recommended application rate (1x).

    • This compound at double the recommended application rate (2x) to assess the margin of crop safety.

    • Alternative herbicide treatments (e.g., 2,4-D, MCPA, dicamba) at their recommended rates.

2. Crop and Environmental Conditions:

  • Crop Varieties: Use of commercially relevant and representative varieties for the region.

  • Seeding: Uniform seeding depth and rate across all plots.

  • Growth Stage: Herbicide applications are made at the recommended crop growth stage (e.g., tillering for small grains, V4-V6 for maize), which should be accurately determined and recorded using a standardized scale like the Zadoks scale for small grains.

  • Environmental Data: Record temperature, humidity, wind speed, and soil moisture at the time of application and throughout the trial period.

3. Data Collection:

  • Visual Phytotoxicity Ratings:

    • Assess crop injury at 7, 14, 21, and 28 days after application (DAA) using a 0 to 100% scale, where 0% represents no visible injury and 100% represents complete plant death.

    • Symptoms to be rated include stunting, chlorosis (yellowing), necrosis (tissue death), and epinasty (twisting of stems and leaves).

  • Crop Stand Counts:

    • Count the number of plants in a designated area (e.g., 1 meter of row) in each plot at emergence and after herbicide application to assess any stand reduction.

  • Biomass Measurement:

    • At a specified time point (e.g., mid-season), harvest the above-ground biomass from a defined area within each plot.

    • Dry the biomass to a constant weight and record the dry weight per unit area.

  • Yield and Yield Components:

    • At crop maturity, harvest the grain from a central, pre-defined area of each plot, avoiding the plot edges.

    • Determine the grain yield and adjust for moisture content.

    • Analyze yield components, including the number of heads/ears per unit area, the number of grains per head/ear, and the 1000-grain weight.

4. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA).

  • Treatment means should be separated using a protected least significant difference (LSD) or a similar test at a significance level of p ≤ 0.05.

Visualizations

Signaling Pathway of this compound (Synthetic Auxin)

// Nodes this compound [label="this compound (Synthetic Auxin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TIR1_AFB_Receptor [label="TIR1/AFB Receptor Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aux_IAA_Repressor [label="Aux/IAA Repressor Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCF_Complex [label="SCF E3 Ubiquitin Ligase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARF [label="Auxin Response Factor (ARF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Auxin_Response_Genes [label="Auxin Response Genes", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Uncontrolled_Growth [label="Uncontrolled Cell Division\nand Elongation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plant_Death [label="Plant Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Cell_Membrane [label="Enters Cell"]; Cell_Membrane -> TIR1_AFB_Receptor [label="Binds to"]; TIR1_AFB_Receptor -> Aux_IAA_Repressor [label="Promotes binding of"]; Aux_IAA_Repressor -> SCF_Complex [label="Recruited to"]; SCF_Complex -> Ubiquitination [label="Mediates"]; Ubiquitination -> Aux_IAA_Repressor [label="Tags for degradation"]; Aux_IAA_Repressor -> Proteasome [label="Degraded by"]; Aux_IAA_Repressor -> ARF [style=dashed, arrowhead=tee, label="Represses"]; Proteasome -> ARF [style=dashed, label="Repression lifted"]; ARF -> Auxin_Response_Genes [label="Activates Transcription of"]; Auxin_Response_Genes -> Gene_Expression; Gene_Expression -> Uncontrolled_Growth; Uncontrolled_Growth -> Plant_Death; } DOT this compound's mode of action as a synthetic auxin.

Experimental Workflow for Herbicide Safety Assessment

// Nodes Trial_Setup [label="Trial Setup\n(Randomized Complete Block Design)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Herbicide_Application [label="Herbicide Application\n(Specified Growth Stage)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="Data Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Visual_Assessment [label="Visual Phytotoxicity\n(7, 14, 21, 28 DAA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stand_Counts [label="Crop Stand Counts", fillcolor="#FFFFFF", fontcolor="#202124"]; Biomass_Measurement [label="Biomass Measurement", fillcolor="#FFFFFF", fontcolor="#202124"]; Yield_Assessment [label="Yield & Yield Components\n(at Harvest)", fillcolor="#FFFFFF", fontcolor="#202124"]; Statistical_Analysis [label="Statistical Analysis\n(ANOVA)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results [label="Results & Comparison", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Trial_Setup -> Herbicide_Application; Herbicide_Application -> Data_Collection; Data_Collection -> Visual_Assessment; Data_Collection -> Stand_Counts; Data_Collection -> Biomass_Measurement; Data_Collection -> Yield_Assessment; Visual_Assessment -> Statistical_Analysis; Stand_Counts -> Statistical_Analysis; Biomass_Measurement -> Statistical_Analysis; Yield_Assessment -> Statistical_Analysis; Statistical_Analysis -> Results; } DOT Workflow for assessing herbicide safety in cereals.

References

Comparative study on the persistence of Fluroxypyr and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Fluroxypyr, a widely used herbicide for controlling broadleaf weeds, undergoes transformation in the environment, forming principal metabolites such as this compound-pyridinol (F-P) and this compound-methoxypyridine (F-MP). Understanding the relative persistence of the parent compound and its metabolites is crucial for assessing its environmental fate and potential long-term impacts. This guide provides a comparative study on the persistence of this compound and its key metabolites in soil and water, supported by experimental data and detailed methodologies.

Comparative Persistence in Soil

The degradation of this compound and its metabolites in soil is primarily a biological process mediated by microorganisms. Experimental data from laboratory studies provides insights into their relative persistence.

Table 1: Comparative Half-lives of this compound and its Metabolites in Soil

CompoundHalf-life (t½) in Soil (days)Reference
This compound28 - 78[1]
This compound-pyridinol (F-P)10 ± 5[1]
This compound-methoxypyridine (F-MP)Not significantly degraded[1]

As indicated in Table 1, this compound exhibits moderate persistence in soil, with a half-life ranging from 28 to 78 days[1]. A significant portion of this compound is converted to its metabolites, with an estimated mean of 48.6% transforming into this compound-pyridinol (F-P) and 8.0% into this compound-methoxypyridine (F-MP)[1]. Notably, F-P degrades rapidly in soil, with an average half-life of about 10 days. In stark contrast, F-MP shows high persistence, with no significant degradation observed over the course of the experiments, leading to its accumulation in the soil. This differential persistence highlights the importance of monitoring metabolite formation and degradation in environmental risk assessments.

Comparative Persistence in Water

The persistence of this compound and its metabolites in aqueous environments is influenced by abiotic factors such as pH, temperature, and sunlight (photolysis), as well as microbial degradation.

Table 2: Hydrolysis Half-lives of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½) (days)Reference
4.525Stable
7.42514.9
9.02512.7

The hydrolysis of this compound is dependent on pH and temperature, with degradation being more rapid under alkaline conditions and at higher temperatures. The compound is stable in acidic conditions.

Photodegradation also plays a significant role in the dissipation of this compound in water. Under sunlight, the half-life of this compound in pH 7.4 and 9.0 buffer solutions was found to be 7.14 and 5.34 days, respectively. The presence of photosensitizers like hydrogen peroxide can significantly accelerate this process. While specific comparative data for the hydrolysis and photolysis of this compound-pyridinol and this compound-methoxypyridine under the same conditions is limited in the reviewed literature, the persistence of F-MP in soil suggests it may also exhibit considerable stability in aqueous environments.

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is a summary of the methodology typically employed in studies like those following the OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil".

1. Soil Selection and Preparation:

  • Select soil types representative of agricultural areas where the herbicide is used. Key soil characteristics (pH, organic carbon content, texture, and microbial biomass) should be determined.

  • Sieve the soil (e.g., through a 2 mm mesh) and pre-incubate it at the test temperature and moisture content for a period (e.g., 7 days) to allow microbial activity to stabilize.

2. Application of Test Substances:

  • Prepare solutions of this compound, this compound-pyridinol, and this compound-methoxypyridine. If using radiolabeled compounds, this allows for the establishment of a mass balance.

  • Apply the test substances to the soil samples at a concentration relevant to the recommended field application rate. Ensure even distribution.

3. Incubation:

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

  • Use biometer flasks or a flow-through system to trap evolved CO2, which is an indicator of mineralization (complete degradation).

4. Sampling and Analysis:

  • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the parent compound and its metabolites from the soil using an appropriate solvent system.

  • Analyze the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of each compound.

5. Data Analysis:

  • Plot the concentration of each compound against time.

  • Calculate the degradation rate and the half-life (DT50) for the parent compound and its major metabolites using appropriate kinetic models (e.g., first-order kinetics).

Analytical Method for this compound and its Metabolites

A common analytical approach for the simultaneous determination of this compound and its metabolites in soil and water involves Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Water):

  • For water samples, a solid-phase extraction (SPE) step is often employed to concentrate the analytes and remove interfering matrix components.

  • The SPE cartridge is conditioned, the water sample is passed through, and the analytes are then eluted with an organic solvent.

2. Sample Preparation (Soil):

  • Soil samples are typically extracted with an organic solvent or a mixture of solvents.

  • The extract is then cleaned up using techniques like SPE to remove co-extractives that could interfere with the analysis.

3. LC-MS/MS Analysis:

  • The prepared samples are injected into an HPLC system coupled to a tandem mass spectrometer.

  • The compounds are separated on a suitable analytical column (e.g., a C18 column).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the detection and quantification of this compound and its metabolites.

Visualizations

Fluroxypyr_Degradation_Pathway This compound This compound FP This compound-pyridinol (F-P) This compound->FP Metabolism FMP This compound-methoxypyridine (F-MP) This compound->FMP Metabolism Degradation_Products Further Degradation Products FP->Degradation_Products Rapid Degradation

Caption: Degradation pathway of this compound to its primary metabolites.

Experimental_Workflow_Soil_Degradation cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Soil_Selection Soil Selection & Characterization Pre_incubation Pre-incubation Soil_Selection->Pre_incubation Test_Substance_Application Test Substance Application Pre_incubation->Test_Substance_Application Incubation Incubation (Controlled Conditions) Test_Substance_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Kinetic Analysis (Half-life) LC_MSMS->Data_Analysis

Caption: Workflow for a soil degradation study.

References

A Comparative Analysis of Fluroxypyr-meptyl and its Ester Formulations for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of Fluroxypyr-meptyl with other ester formulations. This compound is a selective, systemic, post-emergence herbicide widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2] It belongs to the synthetic auxin class of herbicides, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and subsequent plant death.[3][4] this compound is commonly formulated as an ester to enhance its absorption into the plant.[5] This guide synthesizes available experimental data to objectively compare the performance of this compound-meptyl and other ester alternatives.

Efficacy Data Summary

While literature suggests that different ester formulations of this compound, such as this compound-meptyl and this compound-2-butoxy-1-methylethyl ester, exhibit similar herbicidal activity, direct quantitative comparisons in peer-reviewed studies are limited. The available data primarily focuses on the efficacy of this compound-meptyl against various weed species and in comparison to other classes of herbicides.

The following tables summarize the efficacy of this compound-meptyl from field trials.

Table 1: Efficacy of this compound-meptyl Against Various Broadleaf Weeds in Wheat Fields

Weed SpeciesThis compound Application Rate (L/ha)Average Weed Control (%)
Various Broadleaf Weeds1.580.75
Various Broadleaf Weeds2.0 - 2.585.77 - 90.68
Lepyrodiclis holosteoides2.5Effective Control
Scorpiurus muricatusNot specifiedDifficult to control
Polygonum aviculareNot specifiedDifficult to control
Malva neglectaNot specifiedDifficult to control
Bifora testiculataNot specifiedDifficult to control

Data sourced from a field study conducted in four regions of Iran.

Table 2: Comparative Efficacy of this compound-meptyl and Ammonium Glufosinate in Oil Palm Plantations

HerbicideApplication RateWeed Mortality (%) at 63 Days After Application
This compound-meptyl0.1 L/haNot specified
This compound-meptyl0.3 L/haNot specified
This compound-meptyl0.5 L/haNot specified
This compound-meptyl0.7 L/ha~73.78
This compound-meptyl 0.9 L/ha ~74
Ammonium Glufosinate2.6 L/haNot specified
Ammonium Glufosinate2.8 L/haNot specified
Ammonium Glufosinate3.0 L/haNot specified
Ammonium Glufosinate3.2 L/haNot specified
Ammonium Glufosinate 3.4 L/ha ~74.44

Data from a study using a nested design. The results indicated no significant difference in the overall effectiveness between this compound-meptyl and ammonium glufosinate at their most effective dose levels.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, it is crucial to follow standardized experimental protocols. The following outlines a general methodology for conducting field trials to evaluate the efficacy of herbicides like this compound-meptyl.

1. Experimental Design:

  • Layout: A randomized complete block design with a minimum of four replicates is recommended to account for field variability.

  • Plot Size: The size of individual plots should be sufficient to minimize edge effects and allow for accurate application and assessment.

  • Treatments: Include a range of herbicide application rates, the different ester formulations being compared, a standard reference herbicide, and an untreated control for comparison.

2. Application:

  • Equipment: Use a calibrated sprayer (e.g., knapsack sprayer with appropriate nozzles) to ensure uniform application.

  • Timing: Apply the herbicides at the recommended growth stage of the target weeds (e.g., actively growing, pre-flowering).

  • Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application, as these can influence herbicide performance.

3. Data Collection and Assessment:

  • Weed Control Efficacy: Assess weed control at multiple intervals after treatment (e.g., 2, 4, and 8 weeks). This can be done through:

    • Visual Ratings: A common method using a percentage scale (0% = no control, 100% = complete kill).

    • Weed Counts: Counting the number of live weeds per unit area (e.g., quadrat).

    • Biomass Measurement: Harvesting and weighing the above-ground weed biomass.

  • Crop Phytotoxicity: Visually assess any signs of injury to the crop, such as stunting, chlorosis, or necrosis, using a standardized rating scale.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Mode of Action: Synthetic Auxin Signaling Pathway

This compound, like other synthetic auxin herbicides, disrupts plant growth by overwhelming the natural auxin signaling pathway. The key steps are illustrated in the diagram below.

Synthetic Auxin Herbicide Signaling Pathway Synthetic Auxin Herbicide Signaling Pathway cluster_1 Herbicide Application (High Synthetic Auxin) AuxIAA_rep Aux/IAA Repressor ARF_inactive ARF Transcription Factor (Inactive) AuxIAA_rep->ARF_inactive Represses AuxIAA_deg Aux/IAA Repressor (Ubiquitinated for Degradation) Auxin_Genes_off Auxin-Responsive Genes (Repressed) ARF_inactive->Auxin_Genes_off Cannot activate ARF_active ARF Transcription Factor (Active) This compound This compound-meptyl (hydrolyzed to this compound acid) TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Forms complex with SCF_Complex->AuxIAA_deg Targets for ubiquitination Proteasome 26S Proteasome AuxIAA_deg->Proteasome Degraded by Auxin_Genes_on Overexpression of Auxin-Responsive Genes ARF_active->Auxin_Genes_on Activates Hormone_Imbalance Ethylene & ABA Overproduction Auxin_Genes_on->Hormone_Imbalance Plant_Death Uncontrolled Growth & Plant Death Hormone_Imbalance->Plant_Death

Caption: Synthetic auxin herbicide mode of action.

Experimental Workflow

The process of evaluating and comparing the efficacy of different herbicide formulations follows a structured workflow from initial planning to final data analysis.

Herbicide Efficacy Trial Workflow Experimental Workflow for Herbicide Efficacy Comparison cluster_details Key Considerations A 1. Trial Design & Planning B 2. Site Selection & Preparation A->B A_det Randomized Blocks Multiple Rates Controls A->A_det C 3. Herbicide Application B->C B_det Uniform Weed Population Consistent Soil Type B->B_det D 4. Data Collection (Visual Ratings, Counts, Biomass) C->D C_det Calibrated Equipment Correct Timing C->C_det E 5. Data Analysis (Statistical Tests) D->E D_det Multiple Timepoints Crop Phytotoxicity D->D_det F 6. Efficacy Comparison & Reporting E->F E_det ANOVA Mean Separation E->E_det F_det Tabular & Graphical Summary Conclusions F->F_det

References

Assessing the Toxicological Risk of Fluroxypyr to Aquatic Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological risk of the herbicide Fluroxypyr to aquatic organisms against other commonly used alternatives. The information presented is supported by experimental data to aid in environmental risk assessment and the development of safer alternatives.

Comparative Toxicological Data

The following tables summarize the acute toxicity of this compound and five alternative herbicides (2,4-D, Triclopyr, Glyphosate, Diquat, and Endothall) to representative aquatic organisms: fish, invertebrates, and algae. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates and algae. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Fish (96-hour LC50 in mg/L)

HerbicideRainbow Trout (Oncorhynchus mykiss)Bluegill Sunfish (Lepomis macrochirus)
This compound 13.4 - >100[1]>14.3[1]
2,4-D 222 - 494[2]263[2]
Triclopyr 117[3]148
Glyphosate 2825
Diquat 9.814
Endothall 230343

Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour EC50 in mg/L)

HerbicideDaphnia magna
This compound >100
2,4-D 5.2 - 235
Triclopyr 1170
Glyphosate 1.4 - 10.6
Diquat 19 - 46.6
Endothall 313

Table 3: Acute Toxicity to Algae (72-hour EC50 in mg/L)

HerbicidePseudokirchneriella subcapitata
This compound >0.28
2,4-D 0.23 - >30
Triclopyr Data Not Available
Glyphosate 1.08
Diquat 0.019 - 0.073
Endothall Data Not Available

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results.

1. OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50 value, calculated using statistical methods.

2. OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This guideline is used to determine the concentration of a substance that immobilizes 50% of the tested Daphnia population (EC50) within 48 hours.

  • Test Organisms: Daphnia magna is a commonly used freshwater invertebrate crustacean.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance. Immobilization is observed at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 for immobilization is the main endpoint.

3. OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organisms: Pseudokirchneriella subcapitata is a common green alga species used in this test.

  • Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over 72 hours. Algal growth is measured by cell counts or other biomass indicators.

  • Endpoint: The 72-hour EC50 for growth inhibition is determined.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase A Select Test Organism (e.g., Fish, Daphnia, Algae) C Acclimatize Organisms A->C B Prepare Test Solutions (Range of Concentrations) D Introduce Organisms to Test Solutions B->D C->D E Maintain Controlled Conditions (Temp, Light, pH) D->E (e.g., 48-96 hours) F Observe and Record Data (Mortality, Immobilization, Growth) E->F G Statistical Analysis F->G H Determine Endpoints (LC50, EC50, NOEC) G->H

Generalized workflow for aquatic toxicity testing.
Hypothesized Signaling Pathway for this compound Toxicity in Aquatic Vertebrates

While the precise molecular pathway of this compound toxicity in non-target aquatic organisms is not fully elucidated, it is known to be a synthetic auxin. In plants, synthetic auxins disrupt normal growth by overwhelming the natural auxin signaling pathway. A similar disruption of hormonal pathways, leading to downstream cellular stress, is a plausible mechanism in aquatic animals. For instance, studies in zebrafish embryos have shown that exposure to a this compound ester can induce apoptosis, inflammation, and neurovascular toxicity.

G cluster_exposure Exposure cluster_cellular Cellular Response cluster_downstream Downstream Effects A This compound B Potential Interaction with Nuclear Receptors (Hypothesized) A->B (Uptake) C Disruption of Hormonal Homeostasis B->C D Induction of Oxidative Stress C->D G Neurovascular Toxicity C->G E Upregulation of Inflammatory Genes D->E F Induction of Apoptosis D->F

Hypothesized signaling pathway of this compound toxicity.

Conclusion

Based on the available acute toxicity data, this compound generally demonstrates a lower toxicity to fish and aquatic invertebrates compared to several of the other selected herbicides, particularly Diquat and Glyphosate. However, it is crucial to consider that the toxicity of a herbicide can be influenced by its formulation and environmental conditions. The provided data and protocols serve as a foundation for informed risk assessment and the pursuit of more environmentally benign alternatives in weed management. Further research into the chronic and sublethal effects of these herbicides is warranted for a more complete understanding of their environmental impact.

References

Safety Operating Guide

Proper Disposal of Fluroxypyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of fluroxypyr, a common herbicide. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this chemical.

Operational Plan: Waste and Container Disposal

The disposal of this compound and its containers must be conducted in accordance with local, state, and national regulations.[1][2] It is imperative to consult your state's Land Waste Management Authority for specific requirements.[1][2]

Unused or Waste Product:

  • Do Not Dispose On-Site: Never dispose of undiluted this compound on-site.[3]

  • Approved Waste Management Facility: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.

  • Spill Residue: In the event of a spill, absorb the material with an inert substance such as sand, earth, or vermiculite. Collect the absorbed material into a labeled container for disposal at an authorized site.

Empty Containers:

The primary procedure for handling empty this compound containers is triple rinsing.

  • Triple Rinse: Immediately after emptying, rinse the container three times with water. Add the rinsings to the spray tank.

  • Recycling: If recycling is an option, replace the cap and return the clean container to a recycler or a designated collection point.

  • Landfill Disposal: If not recycling, render the container unusable by breaking, crushing, or puncturing it. It can then be buried in a local authority landfill.

  • On-Site Burial (if no landfill is available): In the absence of a landfill, bury the empty, punctured container 500 mm below the surface in a designated disposal pit. This pit must be located away from waterways, desirable vegetation, and tree roots.

  • Prohibition on Burning: Do not burn empty containers or the product itself.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

When handling this compound, it is essential to wear appropriate PPE to avoid contact with skin and eyes. Recommended PPE includes:

  • Cotton overalls buttoned to the neck and wrist

  • A washable hat

  • Elbow-length PVC gloves

  • A face shield or goggles

Always wash your hands after use.

Storage:

Store this compound in its closed, original container in a cool, well-ventilated area away from direct sunlight.

Quantitative Data Summary

ParameterGuidelineSource
Container Burial Depth 500 mm below the surface
Withholding Period (Grazing) Do not graze treated pastures for 7 days after application.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Fluroxypyr_Disposal_Workflow cluster_waste This compound Waste cluster_container Empty this compound Container Waste Unused or Waste This compound Product CollectWaste Collect into Labeled Container Waste->CollectWaste Spill Spill Occurs Absorb Absorb with Inert Material (Sand, Earth) Spill->Absorb Absorb->CollectWaste WasteDisposal Dispose at Approved Waste Management Facility CollectWaste->WasteDisposal EmptyContainer Empty Container TripleRinse Triple Rinse Container EmptyContainer->TripleRinse Recycle Recycling Available? TripleRinse->Recycle ReturnToRecycler Return Clean Container to Recycler Recycle->ReturnToRecycler Yes Puncture Break, Crush, or Puncture Container Recycle->Puncture No Landfill Local Landfill Available? Puncture->Landfill BuryLandfill Bury in Local Authority Landfill Landfill->BuryLandfill Yes BuryOnSite Bury in Designated Disposal Pit (500mm Deep) Landfill->BuryOnSite No

Caption: Workflow for the proper disposal of this compound waste and empty containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fluroxypyr

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for laboratory professionals on the safe handling, storage, and disposal of Fluroxypyr, ensuring operational safety and regulatory compliance.

This compound, a pyridine-based herbicide, is a valuable tool in agricultural and research settings. However, its potential hazards necessitate strict adherence to safety protocols to protect researchers and the environment. This guide provides detailed, step-by-step procedures for the safe use of this compound in a laboratory setting, from initial handling to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risks. The following table summarizes the required personal protective equipment. Always consult the specific Safety Data Sheet (SDS) for the formulation you are using for any additional requirements.[1][2][3][4][5]

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesUse elbow-length PVC or other chemical-resistant gloves. Always wash the outside of the gloves before removal. After each day's use, wash gloves.
Eye Protection Safety glasses or gogglesWear safety glasses with side-shields or chemical splash goggles. If there is a splash risk, a face shield should be worn in addition to goggles.
Body Protection Protective clothingWear cotton overalls buttoned to the neck and wrist. A washable hat is also recommended. Consider a chemical-resistant apron, especially when mixing and loading.
Respiratory Protection RespiratorIn case of inadequate ventilation or when dealing with vapors or spray, wear a suitable respirator. Ensure the respirator is properly fitted and maintained.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key steps for laboratory personnel.

Fluroxypyr_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_open Carefully Open Container prep_area->handle_open handle_transfer Transfer/Measure Chemical handle_open->handle_transfer handle_use Conduct Experiment handle_transfer->handle_use handle_spill Spill Management handle_transfer->handle_spill post_decon Decontaminate Work Area handle_use->post_decon handle_spill->post_decon post_ppe Remove & Clean/Dispose of PPE post_decon->post_ppe post_waste Segregate & Label Waste post_ppe->post_waste post_disposal Dispose of Waste via Approved Methods post_waste->post_disposal

Figure 1: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Experimental Protocols

1. Preparation and Handling:

  • Ventilation is Key: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before breaks. Contaminated clothing should be removed immediately and washed separately before reuse.

2. Storage Procedures:

  • Original Container: Store this compound in its original, tightly closed container.

  • Cool and Dry: Keep the storage area cool, dry, and well-ventilated. Avoid storing in direct sunlight for prolonged periods.

  • Secure Storage: Store in a locked area out of reach of children and unauthorized personnel.

3. Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.

Spill SizeContainment and Cleanup Procedure
Small Spills Wear appropriate PPE. Absorb the spill with an inert material such as sand, earth, or clay granules. Sweep up the absorbed material and place it into a labeled container for disposal.
Large Spills Evacuate non-essential personnel from the area. Wearing full protective equipment, including respiratory protection, contain the spill using sandbags or other barriers to prevent it from entering drains or waterways. Collect the spilled material for disposal.

After cleanup, decontaminate the spill area with an alkali detergent and water, and absorb the cleaning solution for disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of excess or unwanted this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of undiluted chemicals on-site.

  • Container Disposal:

    • Non-Refillable Containers: Triple rinse or pressure rinse the empty container, adding the rinsate to the spray tank. Then, puncture and crush the container before disposing of it in an approved landfill or through a designated collection point.

    • Refillable Containers: Empty the contents fully into the application equipment, close all valves, and return the container to the point of supply for refill or storage.

  • Prohibited Actions: Do not burn empty containers or the product. Avoid releasing the chemical into the environment.

By adhering to these rigorous safety and handling protocols, researchers can effectively utilize this compound while maintaining a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.